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  • Product: (2-Aminoethyl)trimethylammonium chloride hydrochloride
  • CAS: 3399-67-5

Core Science & Biosynthesis

Foundational

The Definitive Guide to (2-Aminoethyl)trimethylammonium Chloride Hydrochloride: Properties, Derivatization Strategies, and Nanomaterial Applications

Executive Summary (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), frequently referred to as AETMA or Cholamine chloride hydrochloride, is a highly versatile bifunctional quaternary ammonium salt[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), frequently referred to as AETMA or Cholamine chloride hydrochloride, is a highly versatile bifunctional quaternary ammonium salt[1]. Characterized by a primary amine at one terminus and a permanently charged trimethylammonium group at the other, this compound serves as a critical bridge in modern biochemical engineering[2].

As a Senior Application Scientist, I frequently utilize AETMA for two primary modalities:

  • Analytical Chemistry: As a "fixed-charge" derivatization reagent that exponentially increases the sensitivity and fragmentation efficiency of peptides and metabolites in Electrospray Ionization Mass Spectrometry (ESI-MS)[3].

  • Biomedical Engineering: As a cationic grafting agent in the synthesis of liposomes, micelles, and nanomimics designed for the electrostatic condensation and delivery of nucleic acids (e.g., ASOs, siRNA)[4].

This whitepaper deconstructs the physicochemical properties of AETMA and provides self-validating, field-proven methodologies for its implementation in advanced research workflows.

Physicochemical Profile & Structural Causality

The utility of AETMA is dictated by its zwitterionic-like buffering capacity and its permanent positive charge. The primary amine ( −NH2​ ) acts as a highly reactive nucleophile for bioconjugation, while the quaternary ammonium ( −N+(CH3​)3​ ) remains ionized independent of the surrounding pH[1].

Table 1: Core Quantitative Properties
PropertyValue / Description
IUPAC Name 2-Amino-N,N,N-trimethylethanaminium chloride hydrochloride
Common Synonyms AETMA, Cholamine chloride hydrochloride
CAS Number 3399-67-5
Molecular Formula C5​H15​ClN2​⋅HCl (or C5​H16​Cl2​N2​ )
Molecular Weight 175.10 g/mol
Melting Point 260 °C (Decomposes)
pKa ~7.1 at 20 °C (Physiological buffering range)
Solubility Highly soluble in water; hygroscopic
Assay Purity ≥99% (Typical commercial standard)

Data synthesized from authoritative chemical registries and supplier specifications[2][5][6].

Application I: Mass Spectrometry & "Fixed-Charge" Peptide Derivatization

The Mechanistic Causality

In bottom-up proteomics and metabolomics, acidic peptides or carboxylic acid-containing metabolites often exhibit poor ionization efficiency in positive-mode ESI-MS. Furthermore, during Electron Transfer Dissociation (ETD), proton mobility can lead to unpredictable fragmentation[3].

By conjugating AETMA to the C-terminus or free carboxylates of a peptide, we introduce a fixed (permanent) positive charge .

  • Causality of Ionization: The quaternary ammonium group guarantees a pre-formed ion in solution, drastically lowering the energetic barrier for gas-phase desolvation and increasing MS signal intensity by up to 10- to 40-fold[7][8].

  • Causality of Fragmentation: The fixed charge sequesters the charge site, minimizing proton mobility. During ETD, this directs the electron capture to the peptide backbone, yielding a highly predictable and comprehensive c

    • and z -type ion series[3].

    G A Peptide/Metabolite (Free Carboxylate -COOH) B Activation (EDC/NHS Coupling) A->B C AETMA Conjugation (Primary Amine Nucleophilic Attack) B->C D Fixed-Charge Derivative (Permanent Quaternary Ammonium) C->D E Enhanced ESI-MS/MS (Improved ETD Efficiency) D->E

    Caption: Workflow of AETMA-mediated fixed-charge derivatization for enhanced MS analysis.

Step-by-Step Protocol: Carboxylate Derivatization

Note: This protocol utilizes EDC/NHS chemistry to prevent the rapid hydrolysis of the reactive intermediate, ensuring high-yield AETMA conjugation.

  • Sample Preparation: Dissolve the peptide/metabolite in 50 mM MES buffer (pH 5.0) to a final concentration of 1 mg/mL. Causality: MES is a non-amine-containing buffer that will not compete with AETMA during the conjugation step.

  • Carboxylate Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 2 mM, immediately followed by 5 mM N-Hydroxysuccinimide (NHS). Incubate at room temperature for 15 minutes. Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly displaces it to form a semi-stable amine-reactive NHS-ester, preventing competitive hydrolysis by water.

  • AETMA Addition: Add AETMA to a final concentration of 20 mM. Adjust the pH to 7.5 using 0.1 M NaOH. Causality: Raising the pH deprotonates the primary amine of AETMA ( pKa∼7.1 ), maximizing its nucleophilicity for the attack on the NHS-ester.

  • Incubation & Quenching: Incubate for 2 hours at room temperature under gentle agitation. Quench the reaction by adding hydroxylamine (10 mM).

  • Purification: Desalt the derivatized peptide using a C18 ZipTip or equivalent solid-phase extraction (SPE) cartridge prior to LC-MS/MS analysis.

Application II: Cationic Nanoparticle Formulation for Gene Delivery

The Mechanistic Causality

The delivery of Antisense Oligonucleotides (ASOs) and siRNA requires vectors that can protect the nucleic acids from serum nucleases and facilitate cellular uptake. AETMA is uniquely suited for synthesizing cationic polymers and liposomes[4][9].

By grafting AETMA onto a hydrophobic polymer backbone (e.g., poly(pentafluorophenyl acrylate) - PPFPA), the resulting amphiphilic macromolecule self-assembles into a cationic micelle.

  • Causality of Condensation: The dense array of permanent positive charges from the trimethylammonium groups electrostatically condenses the negatively charged phosphate backbone of the nucleic acids, forming a stable "polyplex"[4].

  • Causality of Transfection: The net-positive surface charge of the resulting nanoparticle binds efficiently to negatively charged sulfated proteoglycans on the mammalian cell membrane, triggering endocytosis[9].

G P1 Polymer Precursor (e.g., PPFPA Backbone) P2 AETMA Functionalization (Nucleophilic Acyl Substitution) P1->P2 P3 Cationic Micelle (Net Positive Surface Charge) P2->P3 C1 Electrostatic Condensation (N/P Ratio Optimization) P3->C1 N1 Nucleic Acid Cargo (ASO/siRNA, Net Negative) N1->C1 F1 Stable Polyplex Nanoparticle (Enhanced Cellular Uptake) C1->F1

Caption: Electrostatic condensation of nucleic acids using AETMA-functionalized cationic polymers.

Step-by-Step Protocol: Synthesis of AETMA-Functionalized Cationic Micelles

Based on established macromolecular grafting techniques[4].

  • Polymer Dissolution: Dissolve the precursor polymer (e.g., PPFPA) in anhydrous N,N-dimethylformamide (DMF) at a concentration of 10 mg/mL in a Schlenk flask.

  • AETMA Grafting: Add a 1.5x molar excess (relative to the reactive pendant groups) of AETMA and a catalytic amount of triethylamine (TEA) to act as an acid scavenger. Causality: TEA neutralizes the HCl salt of AETMA, liberating the free primary amine to initiate nucleophilic acyl substitution on the polymer backbone.

  • Reaction Conditions: Purge the flask with nitrogen gas and stir continuously for 18 hours at 40 °C.

  • Purification (Critical Step): Transfer the solution to a dialysis membrane (MWCO 3.5 kDa). Dialyze against 1M NaCl for 24 hours, followed by deionized water for 48 hours (changing the water twice daily). Causality: The initial saline dialysis exchanges any complexed counterions, while the water dialysis removes unreacted AETMA and DMF. Failure to remove free AETMA will result in high off-target cytotoxicity during cell-based assays.

  • Polyplex Formation: To form the delivery vector, mix the purified AETMA-polymer with ASOs in PBS at a specific Nitrogen-to-Phosphate (N/P) ratio (typically 5:1 to 10:1). Allow 30 minutes for electrostatic complexation before dynamic light scattering (DLS) characterization or cellular application[4].

Safety, Handling, and Toxicology

While AETMA is highly biocompatible when conjugated into macromolecules, the raw hydrochloride salt is a potent cationic surfactant and must be handled with standard laboratory safety protocols[1][10].

  • GHS Classification: Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3)[6].

  • Toxicology: Like many quaternary ammonium compounds (QACs), the positively charged functional group can disrupt lipid bilayers if exposed in high, uncomplexed concentrations, leading to local irritation[10].

  • Storage: AETMA is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) at room temperature to prevent moisture absorption and degradation[6].

References

  • CymitQuimica.(2-Aminoethyl)trimethylammonium chloride HCl Product Specifications and Uses.
  • Sigma-Aldrich.(2-Aminoethyl)trimethylammonium chloride hydrochloride 99% - Properties.
  • Grokipedia.Cholamine chloride hydrochloride: Biological and scientific applications.
  • Santa Cruz Biotechnology.(2-Aminoethyl)trimethylammonium chloride hydrochloride Safety Data Sheet.
  • Guidechem.(2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE 3399-67-5 wiki.
  • Ko, B. J., & Brodbelt, J. S. (2012).Enhanced electron transfer dissociation of peptides modified at C-terminus with fixed charges. Journal of the American Society for Mass Spectrometry, 23(11), 1991-2000. PubMed.
  • Chem-Impex.(2-Aminoethyl)trimethylammonium chloride hydrochloride Applications.
  • Hatch, M. et al. (2013).Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry. PMC.
  • MDPI.Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish.
  • ACS Publications.Cationic Micelles Outperform Linear Polymers for Delivery of Antisense Oligonucleotides in Serum: An Exploration of Polymer Architecture, Cationic Moieties, and Cell Addition Order. Bioconjugate Chemistry.

Sources

Exploratory

Cholaminchloride Hydrochloride: Mechanisms of Action and Applications in Biological Systems

Executive Summary Cholaminchloride hydrochloride, chemically designated as (2-aminoethyl)trimethylammonium chloride hydrochloride (CAS 3399-67-5), is a highly versatile zwitterionic compound[1]. Originally developed in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholaminchloride hydrochloride, chemically designated as (2-aminoethyl)trimethylammonium chloride hydrochloride (CAS 3399-67-5), is a highly versatile zwitterionic compound[1]. Originally developed in the 1960s as one of the foundational Good's buffers, it has evolved into a critical reagent across modern analytical chemistry and nanomedicine[1][2]. Characterized by a primary amine and a permanently charged quaternary ammonium group, its mechanism of action depends entirely on the biological or analytical system in which it is deployed.

This whitepaper provides an in-depth technical analysis of cholaminchloride hydrochloride across three distinct operational domains: physiological pH stabilization, surface cationization in nanoparticle drug delivery, and fixed-charge derivatization for mass spectrometry (MS) signal enhancement.

Chemical Profile and Thermodynamic Properties

Cholaminchloride hydrochloride (C₅H₁₆Cl₂N₂) possesses a molecular weight of 175.10 g/mol and exhibits exceptional aqueous solubility (4.2 M at 0°C)[2]. Its structural duality—a reactive primary amine coupled with a stable quaternary ammonium cation—dictates its behavior in aqueous environments.

The Good's Buffer Paradigm

As a biological buffer, cholaminchloride hydrochloride operates optimally near physiological pH, boasting a pKₐ of 7.10 at 20°C with a temperature coefficient (ΔpKₐ/°C) of -0.027[2].

Mechanism of Action: The buffering capacity arises from the protonation and deprotonation of the primary amine group. Unlike traditional buffers (e.g., phosphate or Tris), cholaminchloride minimizes interference with metal ions. Thermodynamic studies on Zinc finger proteins (e.g., CP-1) demonstrate that cholamine buffer exhibits negligible metal-complexation, ensuring that the structural integrity of metalloproteins remains uncompromised during isothermal titration calorimetry[3]. The heat of protonation for cholamine is highly exothermic (-11.51 kcal/mol), a critical thermodynamic parameter that researchers must account for when calculating the overall enthalpy of protein-metal binding reactions[3]. Furthermore, its permanent positive charge renders it highly membrane-impermeant, preventing unwanted intracellular accumulation and toxicity during extracellular assays[1][4].

Surface Cationization in Nanomedicine

In the realm of drug delivery, the cellular uptake of nanocarriers is heavily dictated by surface charge. Cell membranes are rich in anionic phospholipids; thus, positively charged nanoparticles exhibit vastly superior endocytotic uptake compared to neutral or anionic counterparts[5].

Mechanism of Action: Cholaminchloride hydrochloride acts as a potent cationizing agent. By covalently grafting the primary amine of cholamine onto the carboxyl groups of polymeric nanocarriers (such as gelatin), the carrier inherits the permanent positive charge of the quaternary ammonium group[6]. This electrostatic modification triggers high-affinity binding to the cell membrane, initiating macro-pinocytosis or clathrin-mediated endocytosis[5]. This mechanism has been successfully exploited to enhance the pulmonary delivery of methotrexate for lung cancer therapy and to boost the immunogenicity of CpG-adjuvanted cancer vaccines[5][6].

Endocytosis Gelatin Gelatin Nanoparticle (Anionic Carboxyls) EDC EDC/NHS Coupling (Amide Bond Formation) Gelatin->EDC Cholamine Cholaminchloride (Primary Amine) Cholamine->EDC Cationized Cationized Carrier (Permanent + Charge) EDC->Cationized Surface Modification Membrane Cell Membrane (Anionic Phospholipids) Cationized->Membrane Electrostatic Attraction Endosome Cellular Uptake (Endocytosis) Membrane->Endosome Invagination

Fig 1: Mechanism of cholamine-mediated nanoparticle cationization and subsequent cellular endocytosis.

Experimental Protocol: Cationization of Gelatin Nanoparticles

To ensure a self-validating system, the following protocol leverages pH-dependent reaction kinetics to maximize conjugation efficiency while preventing nanoparticle aggregation[6].

  • Dispersion & pH Adjustment: Disperse synthesized gelatin nanoparticles (GNPs) in deionized water. Adjust the pH strictly to 4.5 using 0.1 M NaOH. Causality: pH 4.5 is the optimal window for 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups, forming an unstable O-acylisourea intermediate.

  • Reagent Introduction: Add a molar excess of cholaminchloride hydrochloride to the dispersion and stir for 30 minutes. Causality: Pre-mixing ensures uniform distribution of the amine nucleophile before the rapid EDC activation step.

  • Activation & Coupling: Add 30 mg of EDC and stir the dispersion continuously overnight at room temperature. Causality: The primary amine of cholamine attacks the O-acylisourea intermediate, forming a stable amide bond while releasing an isourea by-product. The quaternary ammonium group remains unreacted, conferring the positive charge.

  • Purification: Centrifuge the suspension at 30,000 rpm for 40 minutes at 4°C. Discard the supernatant and re-disperse the pellet in de-ionized water. Repeat three times. Causality: Rigorous washing removes unreacted EDC, urea by-products, and unbound cholamine, preventing off-target toxicity in downstream in vitro assays.

Fixed-Charge Derivatization in Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for metabolomics, but it suffers from poor ionization efficiency for neutral or highly polar metabolites (e.g., specific lipids, marine toxins). Cholaminchloride hydrochloride resolves this via fixed-charge derivatization[7][8].

Mechanism of Action: Electrospray ionization (ESI) relies on the formation of gas-phase ions from liquid droplets. Analytes lacking easily protonated basic sites exhibit low ESI+ signals. By reacting the target metabolite with cholaminchloride, a permanent quaternary ammonium cation is covalently attached to the molecule[7]. This bypasses the need for protonation in the ESI source, guaranteeing near 100% ionization efficiency and drastically lowering the limit of detection (LOD)[8]. Furthermore, by synthesizing heavy isotopic variants (e.g., cholamine-d9), researchers can perform highly accurate relative quantification of metabolites between biological samples by mixing heavy- and light-labeled extracts[7].

MassSpec Analyte Target Metabolite (e.g., Ketone / Carboxylic Acid) Reaction Derivatization (Reductive Amination / Amidation) Analyte->Reaction Reagent Cholamine-d0 / d9 (Fixed Charge Reagent) Reagent->Reaction Product Quaternary Ammonium Conjugate (Permanent + Charge) Reaction->Product ESI Electrospray Ionization (ESI+) Maximized Ionization Efficiency Product->ESI LC Separation Detector Mass Spectrometer (Enhanced Sensitivity) ESI->Detector Gas Phase Ions

Fig 2: Fixed-charge derivatization workflow utilizing cholamine for enhanced ESI-MS detection.

Experimental Protocol: Reductive Amination of Ketone-Bearing Toxins

This protocol details the derivatization of Caribbean Ciguatoxin-1 (C-CTX-1), a marine toxin that naturally equilibrates between ketone and hemiketal forms, causing signal splitting and poor MS detection[8].

  • Sample Preparation: Dry the purified C-CTX-1 extract under a gentle stream of nitrogen.

  • Reagent Formulation: Prepare a derivatization cocktail containing 0.1 M cholaminchloride hydrochloride (AETMA) and 0.1 M 2-methylpyridine borane complex (2PBC) in a solvent mixture of 1-butanol and 2-methoxyethanol[8].

  • Reaction Incubation: Add 50 µL of the cocktail to the dried analyte. Incubate at 60°C for 2 hours. Causality: The primary amine of cholamine reacts with the ketone group of C-CTX-1 to form an imine intermediate. The 2PBC selectively reduces the imine to a stable secondary amine. This locks the molecule out of its hemiketal equilibration cycle and permanently affixes the quaternary ammonium charge[8].

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS system. Monitor the specific product ion at m/z 60.4 (the cleaved trimethylammonium ion) during collision-induced dissociation (CID) for highly selective Multiple Reaction Monitoring (MRM)[8].

Quantitative Data Summaries

Table 1: Comparative Thermodynamic Properties of Biological Buffers

Data summarizing the utility of cholamine relative to other physiological buffers[2][3].

Buffer NamepKₐ (at 20°C)ΔpKₐ/°CHeat of Protonation (kcal/mol)Metal Complexation (Zn²⁺)
Cholamine Chloride 7.10-0.027-11.51Negligible
BES 7.17-0.016-5.70Low
HEPES 7.55-0.014-5.02Low
Tris 8.06-0.028-11.35High
Table 2: MS Signal Enhancement via Cholamine Derivatization

Impact of fixed-charge derivatization on analytical metrics[7][8][9].

Analyte ClassDerivatization ReactionIsotopic VariantPrimary MS Benefit
Carboxylic Acids (Fatty Acids) Amidation (EDC/NHS)d0 / d9Enables multiplexed relative quantification; boosts ESI+ signal.
Ketones (Marine Toxins) Reductive Aminationd0Prevents hemiketal equilibration; lowers LOD drastically.
Peptides (C-terminus) Amidationd0Increases average charge state; improves Electron Transfer Dissociation (ETD) sequence coverage.

References

  • Grokipedia. Cholamine chloride hydrochloride. Available at:[Link]

  • Wikipedia. Cholamine chloride hydrochloride. Available at: [Link]

  • Wikipedia. Good's buffers. Available at:[Link]

  • NIH PubMed Central. Nanoparticle Delivery Systems in Cancer Vaccines. Available at:[Link]

  • LJMU Research Online. Exploiting Gelatin Nanocarriers in the Pulmonary Delivery of Methotrexate for Lung Cancer Therapy. Available at:[Link]

  • NIH PubMed Central. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Available at: [Link]

  • MDPI. Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Available at:[Link]

  • ResearchGate. Accurate ion m/z values in ETD and ECD mass spectra. Available at:[Link]

  • ACS Publications. Structure-Based Thermodynamic Analysis of a Coupled Metal Binding−Protein Folding Reaction Involving a Zinc Finger Peptide. Available at: [Link]

Sources

Foundational

The Application Scientist’s Guide to (2-Aminoethyl)trimethylammonium Chloride Hydrochloride

An In-Depth Whitepaper on Physicochemical Profiling, Fixed-Charge Derivatization, and Nanoparticle Cationization Executive Summary In the landscape of modern drug development and analytical chemistry, the ability to prec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Whitepaper on Physicochemical Profiling, Fixed-Charge Derivatization, and Nanoparticle Cationization

Executive Summary

In the landscape of modern drug development and analytical chemistry, the ability to precisely engineer molecular charge is paramount. (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), frequently referred to as Cholamine chloride hydrochloride, serves as a cornerstone reagent for these applications. Characterized by its primary amine and a permanently charged quaternary ammonium group, this bifunctional molecule bridges the gap between synthetic conjugation and physiological interaction.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical behavior, explore its mechanistic reactivity, and provide field-proven, self-validating protocols for its use in mass spectrometry (MS) derivatization and nanoparticle surface modification.

Physicochemical Profiling & Molecular Causality

Understanding the physical and chemical properties of (2-Aminoethyl)trimethylammonium chloride hydrochloride is critical for predicting its behavior in aqueous environments and organic syntheses.

The molecule consists of a reactive primary amine (–NH₂) separated by an ethyl linker from a trimethylammonium group (–N⁺(CH₃)₃). The presence of the hydrochloride salt (·HCl) stabilizes the primary amine, preventing auto-degradation and enhancing aqueous solubility.

Why the "Fixed Charge" Matters

Unlike primary, secondary, or tertiary amines—whose protonation states are heavily dependent on the pH of the surrounding medium—the quaternary ammonium group maintains a permanent positive charge regardless of physiological or analytical pH shifts. This causality is the driving force behind its two primary applications:

  • Analytical: It guarantees a pre-ionized state for molecules, drastically lowering the limit of detection (LOD) in Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Biological: It provides a constant cationic density on drug delivery vehicles, ensuring consistent electrostatic interaction with negatively charged cellular membranes (phospholipid bilayers) to drive endocytosis.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, sourced from authoritative chemical databases[1, 2].

PropertyValue / DescriptionAnalytical Consequence
IUPAC Name 2-Amino-N,N,N-trimethylethanaminium chloride hydrochlorideDefines the bifunctional (amine + quaternary ammonium) nature.
CAS Number 3399-67-5Standard identifier for procurement and safety tracking.
Molecular Formula C₅H₁₆Cl₂N₂Indicates the presence of two chloride counter-ions.
Molecular Weight 175.10 g/mol Low steric hindrance when conjugated to larger polymers/peptides.
Melting Point 260 °C (Decomposes)Indicates high thermal stability in solid state; avoid extreme heat.
Appearance White, hygroscopic crystalline solidRequires storage in desiccators; moisture absorption alters weighing accuracy.
Solubility Highly soluble in waterIdeal for aqueous bioconjugation (e.g., EDC/NHS coupling).
pKa ~7.1 (at 20°C)Functions effectively as a zwitterionic buffer near physiological pH.

Mechanistic Workflows & Logical Relationships

To leverage this compound effectively, one must understand the conjugation pathways. The primary amine acts as the nucleophile, while the quaternary ammonium acts as the functional payload.

Below is the logical progression of how (2-Aminoethyl)trimethylammonium chloride hydrochloride is utilized to transform a neutral or anionic polymer into a cationic gene-delivery vector.

G N1 Anionic Polymer (e.g., PLGA-COOH) N2 EDC/NHS Activation (Forms Reactive Ester) N1->N2 N3 Addition of (2-Aminoethyl) trimethylammonium Chloride N2->N3 N4 Cationic Nanoparticle (Permanent + Charge) N3->N4 N5 Cell Membrane Interaction (Enhanced Endocytosis) N4->N5

Workflow: Cationization of polymers for enhanced cellular uptake.

Field-Proven Experimental Protocols

Trustworthiness in scientific methodology requires that protocols be self-validating . A protocol is only as good as its built-in quality control checkpoints. Below are two detailed, step-by-step methodologies utilizing (2-Aminoethyl)trimethylammonium chloride hydrochloride.

Protocol A: Cationic Modification of PLGA Nanoparticles for Gene Delivery

Objective: To covalently attach the fixed-charge moiety to carboxylated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to facilitate siRNA or plasmid DNA loading via electrostatic complexation[3].

Step 1: Nanoparticle Activation

  • Suspend 10 mg of PLGA-COOH nanoparticles in 1 mL of MES buffer (50 mM, pH 5.5). Causality: MES buffer is chosen because it lacks primary amines that would compete in the crosslinking reaction.

  • Add 2 mg of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2 mg of NHS (N-Hydroxysuccinimide).

  • Incubate at room temperature for 30 minutes with gentle agitation to form the amine-reactive NHS-ester intermediate.

Step 2: Conjugation of the Cationic Ligand

  • Adjust the pH of the solution to 7.4 using 1M NaOH.

  • Add 5 mg of (2-Aminoethyl)trimethylammonium chloride hydrochloride directly to the activated nanoparticle suspension.

  • Critical Step: Allow the reaction to proceed for 2 hours at room temperature. The primary amine of the reagent will nucleophilically attack the NHS ester, forming a stable amide bond.

Step 3: Purification

  • Transfer the suspension to a centrifugal filter unit (MWCO 100 kDa).

  • Centrifuge at 4,000 × g for 15 minutes. Wash three times with ultra-pure water to remove unreacted EDC, NHS, and unbound quaternary ammonium salt.

Step 4: Self-Validation Checkpoint (Zeta Potential)

  • Validation: Measure the Zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS).

  • Success Criteria: The starting PLGA-COOH nanoparticles should exhibit a Zeta potential of approximately -30 mV to -40 mV. A successful conjugation is validated by a definitive charge reversal, yielding a Zeta potential of +25 mV to +40 mV . If the charge remains negative, the EDC/NHS activation failed, likely due to hydrolyzed EDC.

Protocol B: "Fixed-Charge" Derivatization of Peptides for ESI-MS

Objective: To attach a permanent positive charge to the C-terminus or acidic side chains of low-abundance peptides, exponentially increasing their ionization efficiency and sensitivity in Mass Spectrometry [4].

Step 1: Peptide Activation

  • Dissolve 100 µg of the target peptide in 100 µL of anhydrous DMF (Dimethylformamide).

  • Add HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a 1:1:2 molar ratio (Peptide:HATU:DIPEA). Incubate for 15 minutes.

Step 2: Fixed-Charge Tagging

  • Add a 10-fold molar excess of (2-Aminoethyl)trimethylammonium chloride hydrochloride to the mixture.

  • Incubate at 37°C for 2 hours.

Step 3: Desalting and Validation

  • Quench the reaction with 5% trifluoroacetic acid (TFA) in water.

  • Desalt the sample using a C18 ZipTip.

  • Validation: Inject the sample into the ESI-MS.

  • Success Criteria: You must observe a mass shift of exactly +85.09 Da (mass of the added moiety minus the lost water molecule) per derivatized carboxyl group. Furthermore, the signal-to-noise (S/N) ratio should increase by 10x to 50x compared to the underivatized peptide due to the permanent quaternary ammonium charge.

MS_Deriv M1 Target Peptide (Low Ionization) M2 HATU/DIPEA Activation M1->M2 M3 Fixed-Charge Tagging (+85.09 Da Shift) M2->M3 M4 ESI-MS Analysis (10x-50x Signal Boost) M3->M4

Workflow: Fixed-charge derivatization for enhanced ESI-MS sensitivity.

Safety, Handling, and Storage

Scientific integrity requires strict adherence to safety protocols. (2-Aminoethyl)trimethylammonium chloride hydrochloride is classified as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT) - Respiratory Irritant [5].

  • Hygroscopicity: The compound is highly hygroscopic. It must be stored in a tightly sealed container within a desiccator at room temperature. Exposure to ambient humidity will cause the powder to clump and absorb water weight, which will severely skew molar calculations during delicate derivatization assays.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • PPE Requirements: Always handle within a certified fume hood using nitrile gloves, safety goggles, and an N95 dust mask to prevent inhalation of the fine crystalline powder.

References

  • National Center for Biotechnology Information (PubChem) - PubChem Compound Summary for CID 16211104, (2-Aminoethyl)trimethylammonium chloride, hydrochloride. Available at:[Link]

  • Grokipedia Chemical Database - Cholamine chloride hydrochloride: Synthesis, Preparation, and Analytical Applications. Available at:[Link]

Exploratory

Engineering Biological Interfaces: A Technical Whitepaper on (2-Aminoethyl)trimethylammonium Chloride Hydrochloride (CAS 3399-67-5)

Executive Summary (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS 3399-67-5), commonly referred to as cholamine chloride hydrochloride, is a highly versatile quaternary ammonium compound. While historically c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS 3399-67-5), commonly referred to as cholamine chloride hydrochloride, is a highly versatile quaternary ammonium compound. While historically categorized as one of Good’s buffers due to its physiological pKa, its utility extends far beyond pH stabilization. This whitepaper provides an in-depth mechanistic analysis of CAS 3399-67-5, detailing the causality behind its physicochemical properties and providing self-validating protocols for its use in cationic liposome formulation, gene delivery, and endocytosis tracking.

Structural Causality & Physicochemical Profiling

To leverage CAS 3399-67-5 effectively, one must understand how its molecular architecture dictates its function. The molecule consists of two distinct functional poles:

  • The Primary Amine ( ): This group provides the molecule's buffering capacity. The adjacent positively charged trimethylammonium group exerts a strong electron-withdrawing inductive effect, which lowers the pKa of this primary amine from a typical ~9.0 down to exactly 7.10 at 20°C[1]. This structural shift places its buffering range perfectly within the physiological window.

  • The Quaternary Ammonium ( ): This moiety maintains a permanent positive charge independent of ambient pH. This permanent charge is the causal factor preventing the molecule from passively diffusing across hydrophobic lipid bilayers[2]. Furthermore, it renders the compound highly water-soluble (4.2 M at 0°C) and prevents it from forming stable imines, making it biochemically inert in reactions like amine-catalyzed decarboxylation[3].

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyValueMechanistic Implication
Molecular Weight 175.10 g/mol Low molecular weight prevents steric hindrance during bioconjugation[1].
pKa (at 20°C) 7.10Optimal for stabilizing physiological environments (pH 6.8 - 7.4)[1].
Solubility (Water, 0°C) 4.2 MExtremely high solubility enables the creation of dense, concentrated stock solutions[1].
pKa/°C -0.027Requires strict temperature calibration during experimental setup to maintain pH fidelity[1].
Surface Charge Permanent PositivePrevents passive membrane diffusion; drives electrostatic complexation with nucleic acids[4].

Core Applications & Mechanistic Workflows

Cationic Liposome Formulation for Gene Delivery

In biotechnology, CAS 3399-67-5 is utilized as a cationic surfactant and building block for liposomes[5]. The permanent positive charge creates a consistent electrostatic gradient. This gradient is the causal force that drives the encapsulation of polyanionic nucleic acids (DNA/siRNA) during hydration. Subsequently, it mediates the initial electrostatic binding to the anionic proteoglycans on the target cell surface, triggering cellular uptake via endocytosis[4].

G A Lipid Precursors + CAS 3399-67-5 B Thin Film Hydration & Sonication A->B Solvent Evaporation C Cationic Liposome Formation B->C Self-Assembly D Nucleic Acid Complexation C->D Electrostatic Interaction E Lipoplex (Nanoparticle) D->E Encapsulation F Cellular Endocytosis & Transfection E->F Membrane Fusion

Caption: Mechanistic workflow of CAS 3399-67-5 mediated cationic liposome formulation and transfection.

Impermeant Labeling for Endocytosis Tracking

Because the cholamine moiety cannot cross the cell membrane passively, it is an ideal reagent for synthesizing impermeant labels (e.g., glycyl-tyrosyl-cholamine or DPSgtc)[4]. When researchers attach this tag to surface proteins, any subsequent internal fluorescence or signal detected is strictly and causally linked to active endocytosis, eliminating false positives from passive diffusion.

G N1 Target Protein on Cell Surface N2 Labeling with Cholamine-derivative N1->N2 Covalent Binding N3 Impermeant Tag (Permanent + Charge) N2->N3 Prevents Passive Diffusion N4 Endocytosis Internalization N3->N4 Stimulus/Time N5 Surface Cleavage (Reduction) N4->N5 Isolate Internalized N6 Quantification of Internalized Pool N5->N6 Assay Readout

Caption: Logic flow for tracking active endocytosis using cholamine-derived impermeant surface labels.

Self-Validating Experimental Protocols

Protocol A: Formulation of 0.1 M Cholamine Physiological Buffer (pH 7.1)

This protocol utilizes the conjugate acid-base equilibrium of the primary amine to create a biologically inert, membrane-impermeant buffer[2].

  • Dissolution: Dissolve 17.51 g of CAS 3399-67-5 in 800 mL of ultra-pure water (Milli-Q) at exactly 20°C.

  • Equilibrium Titration: Because the compound is a hydrochloride salt, the primary amine is fully protonated upon dissolution. Under continuous stirring, add 1.0 M NaOH dropwise. The NaOH deprotonates a fraction of the primary amines, establishing the necessary buffering equilibrium. Stop exactly at pH 7.10.

  • Volume Adjustment: Adjust the final volume to 1000 mL with ultra-pure water.

  • Self-Validation Step (Challenge Test): To ensure the buffer is functional, extract a 50 mL aliquot and add 1 mL of 0.1 M HCl. A robust buffer will exhibit a pH shift of units. If the shift is larger, the conjugate base pool is insufficient, indicating an error in the titration phase.

Protocol B: Synthesis of Cationic Liposomes via Thin-Film Hydration

This protocol leverages the permanent positive charge of CAS 3399-67-5 to formulate lipoplexes for gene delivery[5].

  • Lipid Mixing: Dissolve primary structural lipids (e.g., DOPC) and CAS 3399-67-5 in a chloroform/methanol mixture (2:1 v/v). Causality: The organic solvent ensures homogeneous mixing of the hydrophobic lipid tails and the cationic cholamine headgroups.

  • Thin-Film Formation: Evaporate the solvent under a gentle, continuous nitrogen stream, followed by vacuum desiccation for a minimum of 2 hours. Causality: Complete removal of residual toxic solvents is critical to prevent destabilization of the resulting liposomal membrane and avoid downstream cytotoxicity.

  • Hydration: Hydrate the dried lipid film with a physiological buffer at a temperature 10°C above the phase transition temperature ( ) of the primary lipids. Vortex vigorously for 5 minutes.

  • Extrusion & Self-Validation: Extrude the multilamellar vesicles through a 100 nm polycarbonate membrane 11 times.

    • Validation: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) (Target: nm, PDI ) and surface charge via Zeta Potential (Target: to mV). A Zeta potential below mV indicates insufficient incorporation of the cholamine derivative, requiring a recalculation of the initial molar ratios.

Comparative Buffer Efficacy

When designing an assay, selecting the correct buffer is paramount. The table below compares CAS 3399-67-5 against other standard biological buffers.

Table 2: Buffer Selection Matrix
BufferpKa (20°C)Membrane PermeabilityMetal Ion InterferencePrimary Use Case
Cholamine Chloride 7.10 Impermeant Minimal Cell surface labeling, tumor microenvironment studies
HEPES7.55LowMinimalGeneral cell culture
Tris8.06HighHigh (Cu, Ni)DNA/RNA assays, electrophoresis
Bicarbonate6.10PermeantMinimalIn vivo physiological buffering

References

  • [4] Grokipedia. Cholamine chloride hydrochloride. Available at:

  • [5] Chem-Impex International. (2-Aminoethyl)trimethylammonium chloride hydrochloride. Available at:

  • [1] Wikipedia Contributors. Cholamine chloride hydrochloride. Available at:

  • [3] The Journal of Organic Chemistry - ACS Publications. Kinetic Mechanism and Structural Requirements of the Amine-Catalyzed Decarboxylation of Oxaloacetic Acid. Available at:

  • [2] National Institutes of Health (PMC). Drug resistance and cellular adaptation to tumor acidic pH microenvironment. Available at:

Sources

Foundational

An In-depth Technical Guide to the Solubility of Amine Hydrochlorides for Pharmaceutical Development

A Note on "Cholaminchloride hydrochloride": Initial literature searches did not yield specific, publicly available solubility data for a compound named "Cholaminchloride hydrochloride." To provide a valuable and scientif...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on "Cholaminchloride hydrochloride": Initial literature searches did not yield specific, publicly available solubility data for a compound named "Cholaminchloride hydrochloride." To provide a valuable and scientifically rigorous guide, this document will focus on the principles and methodologies for determining the solubility of a representative weak base amine salt, hereafter referred to as "Exemplar-HCl." The data and principles presented are based on well-characterized pharmaceutical compounds of this class, such as Lidocaine HCl and Metformin HCl, and are intended to be illustrative of the expected behavior and required analytical workflows.

Abstract

Solubility is a critical physicochemical property that governs the absorption, distribution, and overall bioavailability of an active pharmaceutical ingredient (API).[1][2] For amine hydrochloride salts, a common form for basic drug substances, understanding their solubility behavior in aqueous and organic media is fundamental to successful formulation development.[3] This technical guide provides a comprehensive overview of the principles, experimental protocols, and key factors influencing the solubility of Exemplar-HCl, a model amine hydrochloride compound. We present detailed methodologies for equilibrium solubility determination, summarize expected solubility profiles in various solvents, and discuss the profound impact of pH and temperature. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of solubility for this important class of compounds.

Introduction: The Critical Role of Solubility in Drug Efficacy

The therapeutic effectiveness of an orally administered drug is contingent upon its ability to dissolve in gastrointestinal fluids before it can be absorbed into systemic circulation.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can render a promising API ineffective.[4][5] Amine hydrochlorides are salts formed from a basic amine and hydrochloric acid. This salt form is frequently utilized to enhance the aqueous solubility and stability of parent amine compounds, which are often poorly soluble in their free base form.[3][6]

The solubility of an API dictates formulation strategies, influences the choice of excipients, and is a key parameter in the Biopharmaceutics Classification System (BCS), which guides regulatory decisions.[2] Therefore, a thorough characterization of an amine hydrochloride's solubility profile is not merely a preformulation exercise but a foundational pillar of rational drug design and development.[7]

Physicochemical Properties of Exemplar-HCl

To understand the solubility of Exemplar-HCl, one must first consider its fundamental properties. As a salt of a weak base, its behavior in solution is governed by an equilibrium between the ionized (salt) form and the non-ionized (free base) form.

  • Chemical Structure: A typical amine hydrochloride structure features a positively charged ammonium group (R₃N⁺H) and a chloride counter-ion (Cl⁻). The organic moiety (R) dictates properties like lipophilicity and crystal lattice energy.

  • pKa: The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized (free base) form.[3] For Exemplar-HCl, we will assume a hypothetical pKa of 9.2, characteristic of many pharmaceutical amines. This value is the inflection point of its pH-solubility profile.

Aqueous Solubility Profile

The solubility of an amine hydrochloride is most critically dependent on the pH of the aqueous medium.[4] In acidic to neutral conditions, the compound exists predominantly in its ionized, highly polar form, which is readily solvated by water molecules, leading to high solubility.[6] As the pH increases above the pKa, the equilibrium shifts towards the non-ionized free base, which is typically less polar and significantly less water-soluble, often leading to precipitation.[3][8]

Quantitative Aqueous Solubility of Exemplar-HCl

The following table summarizes the anticipated pH-dependent aqueous solubility for Exemplar-HCl at 25°C, based on typical values for amine hydrochloride drugs like Metformin HCl and Lidocaine HCl.[9][10]

Solvent System (Buffer)pHTemperature (°C)Expected Solubility (mg/mL)Classification
0.1 N HCl1.225> 200Very Soluble
Acetate Buffer4.525> 200Very Soluble
Phosphate Buffer6.825> 150Very Soluble
Purified Water~7.025> 150Very Soluble
Phosphate Buffer9.025~25Sparingly Soluble
Carbonate-Bicarbonate Buffer10.525< 1Slightly to Insoluble

Note: Solubility classifications are based on USP guidelines.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7][11] This protocol ensures that the solution is truly saturated with the solute.

Objective: To determine the maximum concentration of Exemplar-HCl that dissolves in a specific aqueous medium at a constant temperature.

Materials:

  • Exemplar-HCl (crystalline powder)

  • Calibrated pH meter

  • Analytical balance

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • 0.45 µm PTFE syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8, 9.0)

Procedure:

  • Preparation: Add an excess amount of Exemplar-HCl powder to a series of vials (e.g., add 50 mg to 5 mL of buffer). The solid should be clearly visible at the bottom of the vial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).

  • Incubation: Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.[12]

  • Phase Separation: After incubation, let the vials stand undisturbed for at least 1 hour to allow excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean analysis vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved Exemplar-HCl using a validated analytical method (e.g., HPLC-UV).

  • pH Verification: Measure the pH of the remaining solution in the vial to confirm it has not shifted during the experiment.

Solubility in Organic Solvents and Co-Solvent Systems

While aqueous solubility is paramount for oral absorption, solubility in organic solvents is critical for manufacturing processes, such as reaction chemistry, purification, and the development of non-aqueous formulations (e.g., for injectables or topical delivery).[13]

Quantitative Organic Solvent Solubility of Exemplar-HCl

Amine hydrochlorides, being salts, generally exhibit higher solubility in polar organic solvents and are often insoluble in non-polar solvents.[13][14]

SolventPolarity IndexTemperature (°C)Expected Solubility (mg/mL)Rationale for Use
Methanol5.125> 100Common process solvent, polar protic.
Ethanol4.325~50 - 100Common excipient and process solvent.[15]
Dimethyl Sulfoxide (DMSO)7.225> 200High-polarity aprotic solvent for stock solutions.[10]
Propylene Glycol-25~50Common co-solvent in liquid formulations.
Acetone5.125< 1Practically insoluble; used as an anti-solvent.[16]
Dichloromethane (DCM)3.125< 0.1Practically insoluble.[16]
Diethyl Ether2.825< 0.1Insoluble; classic non-polar solvent.[13]

Note: Data is illustrative and based on the behavior of similar compounds like Lidocaine HCl and Metformin HCl.[13][16][17]

Core Factors Influencing Solubility

Several factors can significantly alter the solubility of an amine hydrochloride. A comprehensive understanding of these is essential for robust formulation design.[4][18]

The Dominant Effect of pH

As demonstrated in Section 3.0, pH is the most critical factor. The relationship between pH, pKa, and solubility (S) for a basic compound like Exemplar-HCl is described by the Henderson-Hasselbalch equation .[3][19]

For a weak base, the total solubility (S_total) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, soluble form:

S_total = S₀ (1 + 10^(pKa - pH))

This equation quantitatively explains why solubility increases dramatically as the pH drops below the pKa.[20]

Impact of Temperature

The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[4] This can be leveraged during manufacturing but must be controlled to ensure product stability upon return to room temperature. However, for some compounds, the dissolution process can be exothermic, in which case solubility decreases as temperature rises.[21] The effect of temperature must be determined empirically for each specific compound.

Visualization of Key Processes

Diagrams help clarify complex workflows and relationships.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess API prep2 Add to vial with buffer prep1->prep2 equil1 Incubate on shaker (25°C, 24-48h) prep2->equil1 sample1 Settle solids equil1->sample1 sample2 Filter supernatant (0.45 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 quant Quantify (HPLC/UV) sample3->quant

Caption: Equilibrium Shake-Flask Solubility Workflow.

pH-Dependent Species Equilibrium

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_species R₃N⁺H — Cl⁻ (Ionized Salt) High Water Solubility high_species R₃N (Free Base) Low Water Solubility low_species->high_species + OH⁻ high_species->low_species + H⁺

Caption: Effect of pH on Amine Hydrochloride Equilibrium.

Conclusion

The solubility of an amine hydrochloride salt, such as the model compound Exemplar-HCl, is a multifaceted property governed primarily by the solution pH. It is highly soluble in acidic aqueous media and polar organic solvents but exhibits significantly lower solubility at a pH above its pKa and in non-polar organic media. A thorough characterization using standardized methods like the shake-flask protocol is a non-negotiable step in early-phase drug development. Understanding these fundamental principles allows scientists to de-risk candidates early, design robust formulations, and ultimately accelerate the delivery of effective medicines to patients.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link][4]

  • Gavan, A. (2020, May 11). The Importance of Solubility for New Drug Molecules. Technium Science. [Link][1]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form. IJNRD. [Link][18]

  • Cristofoletti, R., et al. (2021). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Metformin Hydrochloride. Journal of Pharmaceutical Sciences. [Link][9]

  • Japanese Pharmacopoeia. (n.d.). Lidocaine / Official Monographs. [Link][22]

  • Pharmacy 180. (n.d.). Physicochemical Factors Affecting Drug Absorption. [Link][23]

  • Sugano, K. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link][7]

  • Wu, G., et al. (2022). Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link][24]

  • U.S. Food and Drug Administration. (n.d.). RIOMET (metformin hydrochloride oral solution) Label. AccessData. [Link][16]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link][25]

  • ResearchGate. (2016, March 18). Enhancement of solubility: A pharmaceutical overview. [Link][21]

  • Hospira, Inc. (n.d.). Lidocaine Hydrochloride Injection, USP. [Link]

  • Lu, C., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling. Expert Opinion on Drug Metabolism & Toxicology. [Link][3]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link][19]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][26]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link][11]

  • University of Basrah. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link][8]

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry. [Link][20]

Sources

Exploratory

The Role of (2-Aminoethyl)trimethylammonium (AETMA) as a Quaternary Ammonium Compound in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2-Aminoethyl)trimethylammonium (AETMA), a prominent member of the quaternary ammonium compound (QAC) family, has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminoethyl)trimethylammonium (AETMA), a prominent member of the quaternary ammonium compound (QAC) family, has emerged as a molecule of significant interest across diverse scientific disciplines. Its defining feature—a permanently cationic quaternary ammonium head—imparts a unique set of physicochemical properties that researchers have leveraged for applications ranging from antimicrobial surface development and advanced drug delivery systems to fundamental studies in neurobiology. This guide provides an in-depth exploration of AETMA's core properties, mechanisms of action, and its practical application in the laboratory. We will dissect the causality behind its utility, provide field-proven experimental protocols, and offer insights into its role in shaping next-generation scientific endeavors.

The Quaternary Ammonium Compound (QAC) Landscape and AETMA's Position

Quaternary ammonium compounds are a class of organic cations with the general structure [NR₄]⁺, where R represents alkyl or aryl groups.[1] Unlike their primary, secondary, or tertiary amine counterparts, the nitrogen center in a QAC is permanently charged, irrespective of the solution's pH.[1] This permanent positive charge is the cornerstone of their functionality, driving their use as surfactants, disinfectants, and phase transfer catalysts.[1]

Within this broad class, AETMA (also known as Cholaminchloride hydrochloride) stands out for its structural simplicity and versatility.[2][3] It possesses a compact trimethylammonium head group linked to a primary amine via an ethyl spacer. This dual functionality—a permanent cation and a reactive primary amine—makes it an ideal building block for more complex molecular architectures and surface modifications.

PropertyDataSource
Synonyms AETMA, Cholaminchloride hydrochloride[2][3]
CAS Number 3399-67-5[2]
Molecular Formula C₅H₁₅N₂·Cl·HCl[4]
Molecular Weight 175.10 g/mol [4]
Melting Point 260 °C (decomposes)[3][5]
Appearance Solid[3]
Purity ≥98%[2][4]

The Mechanistic Core: How AETMA Interacts with Biological Systems

The primary mechanism of action for AETMA, like other cationic molecules, is rooted in electrostatic interactions with negatively charged biological structures.[6] This principle governs its efficacy in a multitude of applications.

Interaction with Cellular Membranes

The surfaces of many microbial cells (bacteria, fungi) and the outer leaflet of cancer cell membranes are often rich in anionic components, such as phosphatidylserine and teichoic acids, resulting in a net negative surface charge.[6] AETMA's positively charged quaternary head is electrostatically drawn to these surfaces.

This initial binding is followed by the insertion of the molecule into the lipid bilayer, which disrupts the membrane's structural integrity.[1] This process can lead to several downstream effects:

  • Increased Permeability: The disruption creates pores or channels, causing leakage of essential intracellular components like ions and metabolites.

  • Membrane Depolarization: The influx of positive charges dissipates the membrane potential, which is critical for cellular energy production and transport processes.[7]

  • Cell Lysis: In high concentrations, the extensive membrane damage leads to the complete rupture of the cell, causing cell death.[8]

This membranolytic activity is the fundamental basis for the broad-spectrum antimicrobial properties of AETMA and other QACs.[1][7]

cluster_membrane Bacterial Cell Membrane (Net Negative Charge) cluster_extracellular Extracellular Space cluster_interaction P1 Anionic Phospholipid Disruption Membrane Disruption Pore Formation Ion Leakage Depolarization P1->Disruption 2. Insertion & Perturbation P2 Anionic Phospholipid P3 Anionic Phospholipid AETMA AETMA (+ve) AETMA->P1 1. Electrostatic Attraction Lysis Cell Lysis Disruption:f2->Lysis 3. Leads to

Caption: Mechanism of AETMA-induced membrane disruption.

Key Research Application I: Antimicrobial Agent and Surface Design

The rise of antibiotic-resistant bacteria presents a grave threat to global health, creating an urgent need for alternative antimicrobial agents.[9] QACs like AETMA are valuable in this context due to their membrane-disruptive mechanism, which is less prone to conventional resistance pathways.[8][9]

Expert Insight:

The choice to use a QAC-based antimicrobial strategy is often driven by the need for rapid, broad-spectrum activity. Unlike antibiotics that may target specific metabolic pathways, the physical disruption of the cell membrane is a swift and potent method of killing microbes.[7] AETMA's utility extends beyond simple disinfection; its primary amine group allows it to be covalently grafted onto surfaces, creating materials that actively resist microbial colonization and biofilm formation.[2][10]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to quantify the antimicrobial activity of AETMA.

1. Materials & Preparation:

  • AETMA stock solution (e.g., 10 mg/mL in sterile deionized water).

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Growth medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Gentamicin).

  • Negative control (sterile MHB).

2. Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate row. Add 200 µL of the AETMA stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no AETMA).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). This brings the final volume to 200 µL and halves the AETMA concentration in each well.

  • Controls: Prepare a positive control row with a known antibiotic and a negative control well with only sterile MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of AETMA at which no visible bacterial growth (turbidity) is observed.[11]

Self-Validation: The inclusion of a positive control (known antibiotic) ensures the bacteria are susceptible and the assay is working correctly. The negative (growth) control confirms the viability of the bacteria in the medium.

start Start: Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_plate Dispense 100µL MHB into wells 2-12 start->prep_plate add_aetma Add 200µL AETMA stock to well 1 prep_plate->add_aetma serial_dilution Perform 2-fold Serial Dilution (Well 1 -> Well 11) add_aetma->serial_dilution inoculate Inoculate all wells with 100µL of bacterial suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read Plate: Identify lowest concentration with no visible growth (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Key Research Application II: Drug and Gene Delivery

A major challenge in modern therapeutics is the efficient delivery of drugs, especially large biomolecules like nucleic acids (DNA, RNA), into target cells.[12][13] These molecules are large, negatively charged, and easily degraded, preventing them from crossing the cell membrane on their own.

Expert Insight:

AETMA is an excellent candidate for non-viral gene delivery because its permanent positive charge facilitates the condensation of negatively charged DNA/RNA into nanoparticles called polyplexes.[2] This complexation serves two critical functions: it protects the nucleic acid payload from enzymatic degradation in the bloodstream and it creates a positively charged nanoparticle that can effectively bind to and be internalized by target cells through endocytosis.[14][15] The efficiency of this process is directly tied to the charge density provided by the quaternary ammonium groups.

Experimental Protocol: Formulation of AETMA-Functionalized Cationic Liposomes

This protocol describes the creation of liposomes incorporating an AETMA-modified lipid for gene delivery.

1. Materials & Preparation:

  • AETMA-functionalized lipid (e.g., a synthetic lipid with an AETMA headgroup).

  • Helper lipid (e.g., DOPE or Cholesterol) to improve liposome stability and fusogenicity.

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP).

  • Hydration buffer (e.g., sterile HEPES-buffered saline).

  • Chloroform for lipid dissolution.

2. Step-by-Step Methodology:

  • Lipid Film Formation: In a round-bottom flask, dissolve the AETMA-functionalized lipid and helper lipid in chloroform at a desired molar ratio (e.g., 1:1).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Add the hydration buffer to the flask and agitate (vortex) to hydrate the lipid film, forming multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication/Extrusion): To create unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

  • Complexation with pDNA: Mix the cationic liposome suspension with the pDNA solution at various N/P ratios (ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). Allow to incubate at room temperature for 20-30 minutes for the electrostatic complex (lipoplex) to form.

  • Characterization:

    • Particle Size & Polydispersity: Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to confirm a net positive charge, which is crucial for cell interaction.

    • Gel Retardation Assay: Confirm pDNA complexation by running the lipoplexes on an agarose gel. Complexed DNA will be retained in the loading well.

cluster_liposome Liposome Formulation cluster_dna Genetic Material cluster_complex Lipoplex Formation cluster_cell Target Cell LipidFilm 1. Lipid Film (AETMA-Lipid + Helper) Hydration 2. Hydration (Buffer) LipidFilm->Hydration Sizing 3. Sizing (Extrusion) Hydration->Sizing Lipoplex Cationic Lipoplex (Net +ve Charge) Sizing->Lipoplex 4. Mix & Incubate (Electrostatic Interaction) pDNA Plasmid DNA (-ve) pDNA->Lipoplex Cell Cell Uptake (Endocytosis) Lipoplex->Cell 5. Transfection

Caption: Workflow for gene delivery using AETMA-based lipoplexes.

Toxicology and Safety Considerations

While highly effective, the membranolytic nature of AETMA necessitates careful handling and toxicological assessment.[16] High concentrations can be cytotoxic to mammalian cells, a property that is sometimes exploited in anticancer research but requires careful dose control in other applications.[17]

  • Handling: AETMA is typically a solid that is stable under normal conditions.[3] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. It can be an irritant to the skin and eyes.

  • Cytotoxicity: The selectivity of QACs for microbial over mammalian cells is relative, not absolute. Mammalian cell membranes are typically less negatively charged, providing a degree of selectivity. However, cytotoxicity assays (e.g., MTT, LDH) are mandatory in any application intended for biological systems to determine the therapeutic window.

  • Environmental Impact: The widespread use of QACs has raised environmental concerns due to their potential toxicity to aquatic organisms.[8][18] Research into biodegradable QACs, which contain cleavable linkages like esters or carbonates, is an active field aimed at mitigating this impact.[18][19]

Future Perspectives

The role of AETMA in research is continually evolving. Its fundamental properties make it a reliable workhorse, while its chemical tractability allows for its incorporation into sophisticated new technologies. Future research directions include:

  • Smart Materials: Integrating AETMA into bioresponsive polymers and hydrogels that can release therapeutic agents or exhibit antimicrobial activity in response to specific stimuli like pH or enzymes found at infection sites.[12]

  • Combating Drug Resistance: Using AETMA-based delivery systems to co-deliver conventional antibiotics with agents that overcome resistance mechanisms, effectively re-sensitizing resistant pathogens.

  • Targeted Delivery: Decorating AETMA-based nanoparticles with specific ligands (antibodies, peptides) to target them to specific cell types, such as cancer cells or immune cells, thereby increasing efficacy and reducing off-target side effects.[20]

References

  • Quaternary ammonium cation - Wikipedia. (URL: [Link])

  • The Interaction Mechanism of Intramuscular Gene Delivery Materials with Cell Membranes. (2023). MDPI. (URL: [Link])

  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds - ResearchGate. (2020). ResearchGate. (URL: [Link])

  • Antimicrobial Activity and Cell Selectivity of Synthetic and Biosynthetic Cationic Polymers. Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • Enhanced Antimicrobial Activity through Synergistic Effects of Cold Atmospheric Plasma and Plant Secondary Metabolites: Opportunities and Challenges. (2023). MDPI. (URL: [Link])

  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds - Semantic Scholar. (2020). Semantic Scholar. (URL: [Link])

  • Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. PMC. (URL: [Link])

  • Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. PMC. (URL: [Link])

  • Antimicrobial activity associated with extracellular matrices. (2002). PubMed. (URL: [Link])

  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. (2020). PubMed. (URL: [Link])

  • Islet Amyloid Polypeptide Membrane Interactions: Effects of Membrane Composition. PMC. (URL: [Link])

  • Synthesis and Characterization of Novel Quaternary Ammonium Urethane-Dimethacrylate Monomers—A Pilot Study. (2021). MDPI. (URL: [Link])

  • Cholinergic Agonists. Pharmacology. (URL: [Link])

  • Use of Surface Modification to Expand Existing Materials Performance. IntechOpen. (URL: [Link])

  • Cholinergic Drugs: Mechanisms and Clinical Applications. (2025). Medi Study Go. (URL: [Link])

  • Antimicrobial activity and phytochemical screening of ethanol extracts of six traditionally used medicinal plants in East Amhara, Ethiopia. (2024). ResearchGate. (URL: [Link])

  • Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects. PMC. (URL: [Link])

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. (URL: [Link])

  • Pharmacology I Cholinergic Agonists. Lippincott's Illustrated Reviews: Pharmacology. (URL: [Link])

  • Dynamic Cellular Interactions with Extracellular Matrix Triggered by Biomechanical Tuning of Low-Rigidity, Supported Lipid Membranes. (2017). PubMed. (URL: [Link])

  • Cholinergic drugs and acetylcholinesterase inhibitors. (2024). Deranged Physiology. (URL: [Link])

  • Mechanism of action - Wikipedia. (URL: [Link])

  • Nanoparticle-Mediated Targeted Drug Delivery Systems. (2025). MDPI. (URL: [Link])

  • Lipid Specific Membrane Interaction of Aptamers and Cytotoxicity. (2021). MDPI. (URL: [Link])

  • Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing. ScienceDirect. (URL: [Link])

  • Surface modification of PMMA polymer and its composites with PC61BM fullerene derivative using an atmospheric pressure microwave argon plasma sheet. (2021). PMC. (URL: [Link])

  • Cholinomimetic Drugs | Concise Medical Knowledge. (2025). Lecturio. (URL: [Link])

  • Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide. PubMed. (URL: [Link])

  • Influence of Addition of [2-(methacryloyloxy)ethyl]trimethylammonium Chloride to an Experimental Adhesive. (2017). PubMed. (URL: [Link])

  • Comparison of safety and effectiveness between etanercept biosimilar LBEC0101 and reference in patients with rheumatoid arthritis in real-world data using the KURAMA cohort. (2024). PubMed. (URL: [Link])

  • Synthesis, Characterization, and Preclinical Evaluation of a Small-Molecule Prostate-Specific Membrane Antigen-Targeted Monomethyl Auristatin E Conjugate. (2021). PubMed. (URL: [Link])

  • Selected Techniques for Delivery of Drugs to the Brain. Aetna Clinical Policy Bulletins. (URL: [Link])

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). PMC. (URL: [Link])

  • Surface Modification to Improve Properties of Materials. (2019). MDPI. (URL: [Link])

  • Efficacy and Safety of Etanercept in Active RA Despite Methotrexate Therapy in Japan. ClinicalTrials.gov. (URL: [Link])

  • Advances in nanomaterial-based targeted drug delivery systems. PMC. (URL: [Link])

  • Metallodrugs: Mechanisms of Action, Molecular Targets and Biological Activity. (2022). MDPI. (URL: [Link])

  • Guideline on efficacy and target animal safety data requirements for applications for non-immunological veterinary medicinal pro. (2024). EMA. (URL: [Link])

  • Systematic review meta-analysis protocol preparation and registration. (2025). PMC. (URL: [Link])

  • Developing the next generation of drug delivery technologies. (2023). AstraZeneca. (URL: [Link])

  • Analysis of Predictive Value of Animal Repeated Dose Toxicity Study Results for Clinical Safety of US FDA-approved Anticancer Drugs between 2019 and 2023. (2026). ResearchGate. (URL: [Link])

  • Drug Safety : An International Journal of Medical Toxicology and Drug Experience. Read by QxMD. (URL: [Link])

Sources

Foundational

(2-Aminoethyl)trimethylammonium chloride hydrochloride safety data sheet (SDS) information

[fontname="Helvetica", nodesep= Finalizing Derivatization Diagrams I've just completed the DOT diagram for the AETMA derivatization workflow. It clearly shows the peptide activation step, AETMA conjugation, and the subse...

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Derivatization Diagrams

I've just completed the DOT diagram for the AETMA derivatization workflow. It clearly shows the peptide activation step, AETMA conjugation, and the subsequent ESI-MS analysis, which enhances ETD efficiency. I focused on making the diagram accessible to a specialist. I have ensured all elements are clearly labeled with a concise and informative caption. I'm now transitioning to finalizing the overall technical guide document.

Structuring Technical Guide

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Defining Experimental Protocol

I'm now detailing an experimental protocol for fixed-charge peptide derivatization with AETMA. It addresses poor ionization of acidic peptides in positive-ion ESI-MS and outlines a robust process. I'm focusing on clarifying why AETMA is used to neutralize negative charges and add a fixed positive charge to enhance ETD fragmentation. I'm now drafting the reagents, activation, conjugation, cleanup, and validation steps.

Verifying Resource Links

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Validating Reference Sources

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Executive Summary

(2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA), also known as cholamine chloride hydrochloride, is a highly specialized quaternary ammonium compound[1]. While historically utilized as a phase-transfer catalyst and an etherifying agent in industrial polymer synthesis, its most advanced application lies in analytical biochemistry. For proteomics researchers and drug development professionals, AETMA serves as a critical "fixed-charge" chemical derivatization reagent[2]. By covalently modifying peptides, it fundamentally alters their ionization dynamics, enabling high-resolution mass spectrometry (MS) profiling of complex biological samples.

This whitepaper synthesizes the physicochemical properties, core Safety Data Sheet (SDS) hazard protocols, and advanced experimental methodologies associated with AETMA, providing a comprehensive framework for its safe and effective laboratory application.

Physicochemical Profiling & Structural Causality

The utility and reactivity of AETMA are directly governed by its bifunctional molecular architecture. The molecule features a primary amine (–NH₂) separated by an ethyl linker from a quaternary ammonium group (–N⁺(CH₃)₃).

  • Reactivity (The Primary Amine): Acts as a potent nucleophile, allowing for highly specific conjugation to carboxylates (–COOH) on peptides, fatty acids, or polymer backbones via standard carbodiimide crosslinking (e.g., EDC/NHS coupling)[3].

  • Stability (The Quaternary Ammonium): Provides a permanent, pH-independent positive charge. This is the mechanistic driver for its use in mass spectrometry; it neutralizes negative charges on acidic residues and forces a positive charge state, drastically enhancing ionization efficiency[4].

Quantitative Physicochemical Data

All quantitative data is summarized below for rapid reference and assay planning.

PropertyValue / Specification
Product Name (2-Aminoethyl)trimethylammonium chloride hydrochloride
CAS Number 3399-67-5
Molecular Formula C₅H₁₅N₂ · Cl · HCl (or NH₂CH₂CH₂N(Cl)(CH₃)₃ · HCl)
Molecular Weight 175.10 g/mol
Appearance White crystalline solid / powder
Melting Point 260 °C (Decomposes)
Solubility Highly soluble in water (ionic nature)
Purity (Assay) ≥ 98% - 99%

Safety Data Sheet (SDS) Core: Risk & Hazard Management

As a quaternary ammonium salt, AETMA exhibits specific toxicological profiles that require stringent laboratory controls. The cationic nature of the molecule allows it to interact with and potentially disrupt biological lipid bilayers, leading to cellular toxicity and mucous membrane irritation[5].

Hazard Identification (GHS Classification)

According to OSHA 29 CFR 1910.1200 and international SDS standards, AETMA is classified under the following hazard categories[5][6]:

  • Skin Irritation (Category 2): Causes localized skin irritation and redness.

  • Eye Irritation (Category 2A): Causes serious eye irritation, tearing, and burning sensations.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if dust is inhaled.

  • Aquatic Toxicity: Toxic to aquatic organisms due to surfactant-like membrane disruption.

Exposure Controls & Personal Protective Equipment (PPE)

To mitigate exposure risks, establish the following self-validating safety systems in the laboratory:

  • Respiratory Protection: Use a type N95 (US) or P1 (EN 143) dust mask when handling the lyophilized powder to prevent inhalation of aerosolized particulates[1].

  • Dermal & Ocular Protection: Mandate the use of nitrile gloves (minimum thickness 0.11 mm) and tightly fitting safety goggles or eyeshields.

  • Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon) to prevent hygroscopic degradation. Classified under Storage Class 11 (Combustible Solids)[1].

Spill Management & First Aid Workflow

In the event of an accidental spill, avoid generating dust. Do not use wet cleanup methods initially, as the highly water-soluble powder will rapidly dissolve and spread.

SpillResponse Start Spill Detected: AETMA (Solid) Assess Assess Scale & Risk Start->Assess PPE Don PPE: N95 Mask, Gloves, Goggles Assess->PPE Vent Ensure Ventilation PPE->Vent Clean Dry Clean-Up (Avoid Dust Generation) Vent->Clean Dispose Place in Labeled Hazardous Waste Clean->Dispose

Workflow for AETMA spill response and hazard mitigation.

Advanced Experimental Workflows: Fixed-Charge Peptide Derivatization

Mechanistic Causality in Proteomics

In shotgun proteomics, acidic peptides (those rich in Aspartic Acid and Glutamic Acid) often suffer from poor ionization efficiency in positive-ion mode Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, advanced fragmentation techniques like Electron Transfer Dissociation (ETD) require highly charged precursor ions (z ≥ 3) to function efficiently.

By utilizing AETMA as a fixed-charge derivatization reagent, researchers can covalently attach a permanent positive charge to the C-terminus and acidic side chains of peptides[4]. This neutralizes the negative carboxylate group and forces a higher average charge state, exponentially improving ETD fragmentation efficiency, sequence coverage, and Xcorr identification scores[4].

Step-by-Step Methodology: Carboxylate Derivatization

This protocol is designed as a self-validating system; successful execution is quantitatively verified via a specific mass shift in the final MS readout.

Step 1: Reagent Preparation

  • Reconstitute the target peptide mixture (approx. 10–50 µg) in 50 µL of anhydrous Dimethylformamide (DMF) or a suitable MES buffer (pH 5.5) to maintain carboxylate protonation states suitable for activation.

  • Prepare a fresh 1 M solution of AETMA in the same solvent. Note: AETMA is highly hygroscopic; weigh rapidly and purge the stock vial with Argon.

Step 2: Carboxylate Activation

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 0.1 M.

  • Add N-Hydroxysuccinimide (NHS) to a final concentration of 0.1 M.

  • Incubate the mixture at room temperature for 15 minutes to form the amine-reactive NHS-ester intermediate.

Step 3: AETMA Conjugation

  • Introduce the 1 M AETMA solution to the activated peptide mixture (ensure AETMA is in vast molar excess).

  • Vortex gently and incubate at room temperature for 2 hours. The primary amine of AETMA will nucleophilically attack the NHS-ester, forming a stable amide bond.

Step 4: Quenching and Desalting

  • Quench the reaction by adding hydroxylamine (final concentration 100 mM) to hydrolyze unreacted NHS-esters.

  • Desalt the derivatized peptides using C18 spin columns or ZipTips to remove excess salts, EDC, and unreacted AETMA, which would otherwise cause severe ion suppression in the mass spectrometer.

  • Lyophilize the eluate to dryness.

Step 5: Validation via ESI-MS

  • Resuspend the sample in 0.1% Formic Acid and inject it into the LC-MS/MS system.

  • Self-Validation Check: Confirm derivatization completeness by analyzing the precursor masses. Each successfully derivatized carboxylate group will yield a precise monoisotopic mass shift of +85.1 Da (Net addition of C₅H₁₃N₂⁺ minus the loss of H₂O during amide bond formation).

Derivatization Peptide Target Peptide (Free Carboxylate -COOH) Activation Activation (EDC/NHS Coupling) Peptide->Activation AETMA Add AETMA (Primary Amine Reacts) Activation->AETMA Conjugate Derivatized Peptide (+85.1 Da Mass Shift) AETMA->Conjugate MS ESI-MS Analysis (Enhanced ETD Efficiency) Conjugate->MS

Mechanism of fixed-charge derivatization using AETMA for MS.

References

  • Journal of Proteome Research. "Hydrophobic Derivatization Strategy Facilitates Comprehensive Profiling of Protein Methylation". ACS Publications.[Link]

Sources

Foundational

The Discovery, Enzymatic History, and Advanced Applications of (2-Aminoethyl)trimethylammonium Chloride Hydrochloride

Executive Summary (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS 3399-67-5), commonly referred to as aminocholine or cholamine chloride hydrochloride, is a bifunctional quaternary ammonium compound. Original...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS 3399-67-5), commonly referred to as aminocholine or cholamine chloride hydrochloride, is a bifunctional quaternary ammonium compound. Originally synthesized as a structural analog to probe the neurochemical pathways of choline, it has evolved into a highly versatile reagent. Today, it serves as a critical "fixed-charge" derivatization tag in mass spectrometry[1] and an electrostatic anchor in the functionalization of advanced 2D nanomaterials[2]. This whitepaper deconstructs the historical discovery, enzymatic mechanisms, and modern laboratory applications of aminocholine, providing self-validating protocols for its integration into contemporary research workflows.

Historical Context: From Choline to Aminocholine

The history of aminocholine is inextricably linked to the discovery of choline itself. In 1862, Adolph Strecker isolated a new nitrogenous chemical from pig and ox bile, naming it "choline" (from the Greek chole, meaning bile)[3]. As the critical role of acetylcholine in neurotransmission was established in the 1930s by Otto Loewi and Henry Dale[3], researchers began synthesizing structural analogs to map the active sites of the enzymes responsible for its synthesis and degradation.

Aminocholine was developed by replacing the terminal hydroxyl group (-OH) of choline with a primary amine (-NH₂). This substitution created a molecule with two distinct ionizable/charged centers: a permanent quaternary ammonium cation and a pH-dependent primary amine. This unique bifunctionality made it an ideal biochemical probe.

Mechanistic Role in Enzymology and Neurochemistry

Probing Choline Acetyltransferase (ChA)

In the mid-20th century, the exact catalytic mechanism of Choline Acetyltransferase (ChA)—the enzyme that transfers an acetyl group from Acetyl-CoA to choline—was highly debated. Was it driven by nucleophilic catalysis or general-base catalysis?

Aminocholine provided the definitive answer. Researchers discovered that ChA enables aminocholine to be acetylated even at low pH levels where the primary amino group is fully protonated[4]. By conducting the ChA-catalyzed acetylation of aminocholine in D₂O (heavy water), scientists observed a considerable kinetic isotope effect. This effect peaked at the pD where enzymatic activity was optimal, proving that the mechanism relies on general-base catalysis with rate-determining proton transfer (facilitated by an imidazole group in the enzyme's active site), rather than direct nucleophilic attack[4].

ChA_Mechanism Substrate Aminocholine (Protonated Amine) Enzyme Choline Acetyltransferase (Imidazole General-Base) Substrate->Enzyme Acetyl-CoA Binding Product Acetyl-aminocholine + CoA-SH Enzyme->Product Rate-Determining Proton Transfer (D2O Isotope Effect)

Mechanistic pathway of ChA-catalyzed acetylation demonstrating general-base catalysis.

Acetylcholinesterase (AChE) Inhibition Studies

In modern drug discovery, particularly in the development of countermeasures against organophosphate nerve agents, researchers have synthesized phosphorylated aminocholine analogs. The hypothesis was that these analogs would act as potent AChE inhibitors. However, in vitro and in cellulo studies revealed that these compounds failed to inhibit AChE effectively[5].

The Causality: Enzyme inhibition in this context requires the leaving group to depart efficiently after the initial phosphorylation of the enzyme's serine residue. Aminocholine is a significantly poorer leaving group compared to thiocholine[5]. This failure highlighted a critical structure-activity relationship: the high pKa and poor leaving-group ability of the amino moiety prevent the stable phosphorylation of AChE, redirecting research back toward thio-based or alternative leaving groups.

Modern Applications: Nanotechnology and Mass Spectrometry

Beyond classical enzymology, the bifunctional nature of (2-Aminoethyl)trimethylammonium chloride hydrochloride has been repurposed for advanced materials and analytical chemistry.

"Fixed-Charge" Derivatization in Mass Spectrometry

In proteomics and polymer analysis, neutral or poorly ionizable molecules suffer from low detection sensitivity in Electrospray Ionization Mass Spectrometry (ESI-MS). Aminocholine acts as a "fixed-charge" derivatization reagent[1].

  • The Logic: The primary amine reacts covalently with activated carboxylic acids on the target analyte (via EDC/NHS coupling). The quaternary ammonium group remains inert during this reaction but imparts a permanent, pH-independent positive charge to the conjugate, drastically lowering the limit of detection (LOD) in positive-ion mode MS.

Supramolecular Functionalization of 2D Materials

Recently, aminocholine (cholamine chloride) has been utilized to functionalize 1T-phase Molybdenum Disulfide (1T-MoS₂). Pristine 1T-MoS₂ is metallic and intrinsically negatively charged (ζ-potential ≈ -33 mV)[2].

  • The Logic: Traditional covalent functionalization disrupts the basal plane, destroying the material's conductivity. Instead, aminocholine is used for supramolecular electrostatic functionalization. The quaternary ammonium cation binds electrostatically to the 1T-MoS₂ surface, leaving the primary amine exposed. This exposed amine can then undergo covalent post-functionalization (e.g., Schiff base formation with aldehydes) without degrading the MoS₂ lattice[2].

MoS2_Functionalization MoS2 Pristine 1T-MoS2 (ζ-potential: -33 mV) Assembly Electrostatic Assembly (Aqueous, 25°C) MoS2->Assembly Aminocholine Aminocholine Chloride (Quaternary Cation) Aminocholine->Assembly Functionalized Amine-Exposed 1T-MoS2 (ζ-potential: Positive) Assembly->Functionalized Validation: Zeta Potential Shift SchiffBase Covalent Post-Functionalization (Imine Formation with Aldehydes) Functionalized->SchiffBase Validation: FT-IR C=N stretch

Self-validating workflow for the supramolecular functionalization of 1T-MoS2.

Quantitative Data Summaries

To aid drug design and material selection, the comparative physicochemical and kinetic properties of choline and its primary analogs are summarized below.

Table 1: Comparative Properties of Choline Analogs

CompoundFunctional GroupLeaving Group AbilityChA Acetylation CapacityPrimary Application
Choline -OH (Hydroxyl)ModerateHigh (Natural Substrate)Biological baseline, nutritional studies
Thiocholine -SH (Thiol)ExcellentHighAChE assays (Ellman's reagent), Nerve agent mimics
Aminocholine -NH₂ (Amine)Poor[5]High (via General-Base)[4]Fixed-charge derivatization[1], Electrostatic anchoring[2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols include internal validation checkpoints to ensure system integrity before proceeding to downstream applications.

Protocol 1: Fixed-Charge Derivatization of Peptides for ESI-MS

Objective: Enhance the MS ionization efficiency of a carboxyl-containing peptide using aminocholine.

  • Activation: Dissolve the peptide (1 mg/mL) in 50 mM MES buffer (pH 6.0). Add 10 molar equivalents of EDC and 15 molar equivalents of NHS. Incubate at room temperature for 15 minutes.

    • Validation Checkpoint 1: Quench a 5 µL aliquot and analyze via HPLC. The shift to a slightly more hydrophobic retention time confirms the formation of the NHS-ester intermediate.

  • Conjugation: Add 20 molar equivalents of (2-Aminoethyl)trimethylammonium chloride hydrochloride[1] to the activated mixture. Adjust pH to 7.5 using 0.1 M NaOH to deprotonate the primary amine of aminocholine, maximizing its nucleophilicity. Incubate for 2 hours.

  • Purification: Desalt the reaction mixture using a C18 Spin Column.

  • Final Validation (System Integrity): Analyze the eluate via ESI-MS. A successful derivatization is validated by a mass shift of exactly +85 Da (mass of the trimethylammonium ethyl moiety minus water) and a minimum 10-fold increase in signal-to-noise ratio compared to the underivatized peptide.

Protocol 2: Supramolecular Functionalization of 1T-MoS₂

Objective: Create an amine-terminated 2D material without disrupting basal plane conductivity[2].

  • Dispersion: Disperse chemically exfoliated 1T-MoS₂ (1 mg/mL) in deionized water via mild sonication.

    • Validation Checkpoint 1: Perform UV-Vis spectroscopy. The presence of characteristic peaks at ~600 nm confirms the metallic 1T phase (as opposed to the semiconducting 2H phase).

  • Electrostatic Assembly: Add a 10 mM aqueous solution of aminocholine chloride dropwise to the MoS₂ dispersion under continuous stirring at 25°C for 12 hours.

  • Isolation: Centrifuge the mixture at 10,000 rpm for 15 minutes and wash the pellet three times with DI water to remove unbound aminocholine.

  • Final Validation (System Integrity): Resuspend the pellet and measure the Zeta (ζ) potential. A successful electrostatic assembly is validated by a definitive charge reversal from -33 mV (pristine) to a positive value (e.g., +15 to +25 mV), confirming the surface is saturated with quaternary ammonium cations[2].

Safety and Toxicological Profile

When utilizing (2-Aminoethyl)trimethylammonium chloride hydrochloride, researchers must account for its profile as a cationic surfactant.

  • Mechanism of Toxicity: Quaternary ammonium compounds (QACs) disrupt lipid bilayers. The positively charged quaternary ammonium cation is the functional toxicophore responsible for local irritation[6].

  • Handling Risks: Concentrated solutions can cause corrosive damage to mucous membranes and the esophagus upon accidental ingestion. Dust clouds generated from the lyophilized powder form an inhalation hazard and can trigger asthma-like symptoms[6].

  • Mitigation: All handling of the dry powder must be conducted within a certified Class II biological safety cabinet or fume hood to prevent dust generation. Aqueous solutions should be handled with standard nitrile PPE.

References

  • Source: National Institutes of Health (PMC)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Concentration–response curves of AChE activity following exposure to phosphorylated aminocholines Source: ResearchGate URL
  • (2-Aminoethyl)
  • Source: Royal Society of Chemistry (RSC)
  • (2-Aminoethyl)

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utilizing (2-Aminoethyl)trimethylammonium Chloride Hydrochloride in Cell Culture Workflows

Executive Summary & Mechanistic Overview(2-Aminoethyl)trimethylammonium chloride hydrochloride, commonly referred to as cholamine chloride hydrochloride or AETMA, is a highly versatile quaternary ammonium salt[1]. In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview(2-Aminoethyl)trimethylammonium chloride hydrochloride, commonly referred to as cholamine chloride hydrochloride or AETMA, is a highly versatile quaternary ammonium salt[1]. In modern cell culture and biochemical workflows, it serves three distinct, critical functions: as a physiological zwitterionic buffer, a cationizing agent for nanoparticle-mediated delivery, and a fixed-charge derivatization tag for mass spectrometry (MS)[1][2].

G Root Cholamine Chloride Hydrochloride Path1 Buffer Formulation (pKa 7.1) Root->Path1 Media Prep Path2 Cationization (Gene Delivery) Root->Path2 Formulation Path3 Chemical Derivatization (Mass Spectrometry) Root->Path3 Cell Lysis Result1 Stable pH in Media Low Metal Interference Path1->Result1 Result2 Enhanced Cellular Uptake via Endocytosis Path2->Result2 Result3 Fixed Positive Charge High MS Sensitivity Path3->Result3

Fig 1. Tri-modal application pathways of cholamine chloride in cell culture workflows.

Physicochemical Profiling

Understanding the intrinsic properties of AETMA is essential for predicting its behavior in aqueous cell culture environments.

PropertyValue
Chemical Name (2-Aminoethyl)trimethylammonium chloride hydrochloride
Synonyms Cholamine chloride hydrochloride, AETMA[1][2]
Molecular Formula C₅H₁₆Cl₂N₂[1]
Molecular Weight 175.10 g/mol [1]
pKa (at 20°C) 7.1[1]
Solubility Highly water-soluble[1]
Key Structural Feature Permanent positive quaternary ammonium ion + primary amine[1][3]

Core Application I: Physiological pH Buffering in Sensitive Cell Cultures

Causality & Mechanistic Insight

Developed as one of the original Good's buffers, cholamine chloride acts as a zwitterionic buffering agent with a pKa of 7.1 at 20°C[1]. This aligns perfectly with the physiological pH range (7.0–7.4) required for mammalian cell cultures[1]. Unlike traditional phosphate buffers or HEPES, cholamine chloride minimizes interference with metal ions and enzymatic proteins[1]. Crucially, its permanent positive charge renders it highly impermeable to cell membranes, preventing intracellular accumulation and subsequent cytotoxicity during long-term metabolic studies[1].

Protocol: Preparation of 100 mM Cholamine-Buffered Media (pH 7.2)
  • Weighing: Weigh 1.75 g of (2-Aminoethyl)trimethylammonium chloride hydrochloride.

  • Dissolution: Dissolve the powder in 80 mL of cell culture-grade ultra-pure water.

  • Titration: Titrate the solution to pH 7.2 using 1.0 M NaOH. (Mechanistic note: The primary amine group acts as the proton acceptor/donor for buffering).

  • Volume Adjustment: Adjust the final volume to 100 mL with ultra-pure water to achieve a 100 mM stock solution.

  • Sterilization: Filter-sterilize the buffer through a 0.22 µm PES membrane.

  • Media Supplementation: Supplement basal cell culture media (e.g., DMEM or RPMI) with the sterile stock to a final working concentration of 10–25 mM.

Self-Validation & Quality Control: Incubate a cell-free aliquot of the buffered media for 72 hours in a 5% CO₂ environment at 37°C. A pH drift of <0.05 units validates the robustness of the buffering system before exposing precious cell lines.

Core Application II: Cationic Surface Modification for Enhanced Cellular Uptake

Causality & Mechanistic Insight

Efficient transfection of nucleic acids (e.g., siRNA, plasmid DNA) requires overcoming the electrostatic repulsion of the negatively charged cellular glycocalyx. Cholamine chloride functions as a highly effective [1]. By conjugating the primary amine of cholamine to lipid or polymer precursors, researchers formulate nanoparticles with a permanent positive surface charge[1]. This fixed charge facilitates robust electrostatic binding to the cell membrane, triggering rapid endocytosis and improving intracellular cargo delivery[1].

Workflow Step1 1. Dissolve Cholamine Step2 2. Mix with Lipid Precursors Step1->Step2 Step3 3. Co-incubate with Nucleic Acids Step2->Step3 Step4 4. Apply to Cell Culture Step3->Step4 Step5 5. Endocytosis & Release Step4->Step5

Fig 2. Step-by-step workflow for formulating and applying cationized nanoparticles in vitro.

Protocol: Formulation of Cationized Liposomes for in vitro Transfection
  • Conjugation: React the primary amine of cholamine chloride with NHS-ester functionalized lipids (e.g., DSPE-PEG-NHS) in anhydrous chloroform containing 1% triethylamine for 4 hours at room temperature.

  • Evaporation: Remove the solvent using a rotary evaporator to form a thin cationic lipid film.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) to a lipid concentration of 5 mg/mL.

  • Extrusion: Pass the hydrated suspension through a 100 nm polycarbonate membrane 10 times to form uniform unilamellar cationic liposomes.

  • Complexation: Mix the liposomes with nucleic acid cargo at a defined N/P (nitrogen-to-phosphate) ratio. Incubate for 20 minutes at room temperature to form lipoplexes.

  • Application: Add the lipoplexes dropwise to cells cultured in serum-free media. Incubate for 4–6 hours before replacing with complete media.

Self-Validation & Quality Control: Measure the zeta potential of the formulated liposomes via Dynamic Light Scattering (DLS) prior to complexation. A shift from a negative baseline to a stable positive value (+20 to +40 mV) confirms successful cationization.

Core Application III: Fixed-Charge Derivatization for Downstream Proteomics/Metabolomics

Causality & Mechanistic Insight

When analyzing cell culture lysates via liquid chromatography-mass spectrometry (LC-MS), acidic peptides and specific lipid classes often exhibit poor ionization efficiency. Utilizing a with AETMA introduces a permanent positive charge to carboxylates[2]. This drastically enhances electrospray ionization (ESI) efficiency, increasing the average charge states of peptides and boosting overall MS sensitivity[2]. Furthermore, using isotopically heavy and light forms of cholamine enables precise for the relative quantification of biomarkers, yielding sensitivities up to 2500-fold higher than underivatized samples[3][4].

Protocol: Carboxylate Derivatization of Cell Culture Lysates for MS
  • Lysis & Digestion: Harvest cells and lyse in 8 M urea buffer. Reduce with DTT, alkylate with IAA, and digest proteins using trypsin/Lys-C to generate peptide fragments[2].

  • Desalting: Desalt the peptide mixture using C18 spin columns and lyophilize to dryness.

  • Reconstitution: Reconstitute 100 µg of peptides in 50 µL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 10 µL of 1 M AETMA in DMF.

  • Coupling: Add 10 µL of 0.5 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 10 µL of 0.5 M NHS (N-hydroxysuccinimide).

  • Incubation: Incubate the mixture at room temperature for 2 hours with continuous shaking.

  • Quenching & Cleanup: Quench the reaction with 5% hydroxylamine. Desalt the derivatized peptides again via C18 columns prior to LC-MS/MS analysis.

Self-Validation & Quality Control: Analyze a spiked synthetic acidic peptide standard before and after derivatization via MALDI-TOF or LC-MS. A complete mass shift corresponding to the AETMA tag (+86 Da per carboxylate) and a reduction in the un-derivatized peak validates the reaction's efficiency.

Quantitative Data Summarization

The following table summarizes the quantitative impact of various derivatization strategies on MS analysis, highlighting the superiority of AETMA for specific applications[2][3].

Derivatization ReagentTarget Functional GroupCharge IntroducedEffect on MS SensitivityApplication Focus
Native (No Derivatization) N/AVariable (pH dependent)BaselineGeneral Shotgun Proteomics
Benzylamine (BA) CarboxylatesBasic functionality[2]Moderate IncreaseHydrophobic retention enhancement
AETMA (Cholamine) CarboxylatesPermanent Positive (+1)[2]High Increase (up to 2500x for lipids)[3]High-sensitivity biomarker profiling

References

  • Hydrophobic Derivatization Strategy Facilitates Comprehensive Profiling of Protein Methylation Journal of Proteome Research, ACS Publications URL:[Link]

  • Relative quantification of biomarkers using mixed-isotope labeling coupled with MS Bioanalysis, National Institutes of Health (PMC) URL:[Link]

  • Kinetic Mechanism and Structural Requirements of the Amine-Catalyzed Decarboxylation of Oxaloacetic Acid The Journal of Organic Chemistry, ACS Publications URL:[Link]

Sources

Application

(2-Aminoethyl)trimethylammonium chloride hydrochloride for peptide derivatization in mass spectrometry

Application Note: AETMA-Mediated Charge Derivatization for Enhanced Peptide Sequencing and Mass Spectrometry Quantification Introduction and Rationale De novo sequencing of multiply charged peptides via mass spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AETMA-Mediated Charge Derivatization for Enhanced Peptide Sequencing and Mass Spectrometry Quantification

Introduction and Rationale

De novo sequencing of multiply charged peptides via mass spectrometry (MS) frequently encounters limitations during fragmentation. Electron-driven dissociation methods, such as Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD), are highly effective for preserving post-translational modifications (PTMs) and providing extensive sequence coverage. However, their efficiency is fundamentally dependent on the precursor ion's charge state. Peptides with low charge states (e.g., +2) often undergo non-dissociative electron transfer, failing to produce sequence-informative fragments[1].

(2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA), also known as cholamine chloride, offers a robust chemical derivatization strategy to overcome these limitations. By targeting acidic carboxylates (the C-terminus, Aspartic acid, and Glutamic acid), AETMA converts negatively charged or neutral sites into fixed positive charges[2]. This targeted charge-reversal dramatically increases the average peptide charge state, enhances electrospray ionization (ESI) sensitivity, and yields highly informative c- and z-ion series[3].

Mechanistic Principles of AETMA Derivatization

The Causality of Charge State in MS Fragmentation In standard ESI-MS, the presence of acidic residues can neutralize basic sites, reducing the overall net positive charge of the peptide. Because the cross-section for electron transfer in ETD scales with the square of the precursor charge, neutralizing these acidic sites is critical for optimal fragmentation[1].

AETMA functions as a fixed-charge derivatization reagent. Through a carbodiimide-mediated amidation reaction, the primary amine of AETMA covalently attaches to free carboxylates[4]. The AETMA moiety contains a quaternary ammonium group, which carries a permanent positive charge that is completely independent of the liquid chromatography (LC) mobile phase pH[5].

Causality in Action: During ionization, this permanent positive charge repels incoming protons, forcing them to localize on the peptide backbone rather than on the side chains. This localized backbone protonation is the mechanistic driver for enhanced ETD/ECD efficiency, directing radical-driven cleavage to the N-Cα bonds and preventing the proton mobilization that typically leads to complex, uninterpretable internal fragments[1].

Workflow and Pathway Visualization

The derivatization workflow relies on activating the carboxylate groups using EDC and NHS, followed by nucleophilic attack by the primary amine of AETMA.

G N1 Peptide Mixture (Acidic Carboxylates) N2 Activation (EDC/NHS, pH 5.0) N1->N2 N3 AETMA Labeling (+85 Da per site) N2->N3 N4 Fixed Positive Charge (Quaternary Ammonium) N3->N4 N5 Enhanced ESI-MS & ETD Fragmentation N4->N5

Workflow of AETMA peptide derivatization and its impact on MS analysis.

Quantitative Performance Benchmarks

The introduction of the fixed quaternary ammonium tag fundamentally alters the physicochemical properties of the peptides. The table below summarizes the quantitative improvements based on empirical proteomics data.

ParameterUnderivatized PeptidesAETMA-Derivatized PeptidesMechanistic Driver
Average Charge State +2 to +3+3 to +5Addition of permanent quaternary ammonium cations[2].
ESI Signal Intensity Baseline10x to 100x IncreaseFixed positive charge enhances droplet desolvation and ion transmission[5].
ETD Fragmentation Efficiency Low (High intact radical cation yield)High (>85% backbone cleavage)Increased charge density promotes dissociative electron transfer[3].
Mass Shift per Carboxylate 0 Da+85.089 DaCovalent attachment of the cholamine moiety[5].
Sequence Coverage Variable (often missing acidic regions)ComprehensiveEnhanced c- and z-ion series generation[1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a known standard peptide (e.g., Glu-1-Fibrinopeptide B), analysts can verify reaction completeness before committing precious biological samples to LC-MS/MS.

Reagents Required:

  • (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (400 mM, pH 5.0)

  • Quenching agent (0.1% Formic Acid)

  • SPE C18 Desalting Tips

Procedure:

  • Sample Preparation: Reconstitute the lyophilized peptide mixture (up to 10 µg) in 10 µL of 400 mM MES buffer (pH 5.0).

    • Expert Insight: Maintaining a strictly acidic pH (4.5–5.5) is critical. At higher pH levels, EDC rapidly hydrolyzes, and the primary amine of the peptide N-terminus may become deprotonated and compete as a nucleophile, leading to off-target labeling.

  • Reagent Activation: Prepare fresh solutions of EDC (50 mM) and NHS (10 mM) in LC-MS grade water. Add 5 µL of the EDC/NHS mixture to the peptide solution. This activates the carboxylates, forming an unstable O-acylisourea intermediate that is immediately stabilized by NHS to form an amine-reactive NHS-ester[4].

  • AETMA Derivatization: Add 5 µL of a 75 mM AETMA solution (prepared in MES buffer) to the activated peptide mixture. Incubate the reaction at 25°C for 2 to 16 hours[4].

    • Expert Insight: The primary amine of AETMA acts as the nucleophile, displacing the NHS group to form a highly stable amide bond.

  • Reaction Quenching: Acidify the reaction mixture to pH 3.0 using 0.1% Formic Acid (FA) to quench any unreacted EDC and terminate the reaction.

  • Desalting & Self-Validation: Purify the derivatized peptides using C18 SPE tips. Elute in 70% Acetonitrile / 0.1% FA.

    • Self-Validation Check: Analyze a small aliquot of the standard via MS1. Calculate the mass shift. Every derivatized carboxylate (C-terminus, Asp, Glu) must exhibit a mass shift of exactly +85.089 Da[5]. If intermediate mass shifts are observed (e.g., a +85 Da shift on a peptide known to have two acidic sites), the EDC coupling was incomplete. This indicates degraded reagents or incorrect pH buffering.

  • LC-MS/MS Analysis: Dry the eluate under vacuum and reconstitute in 3% Acetonitrile / 0.1% FA. Analyze via LC-ESI-MS/MS using ETD or EThcD fragmentation modes to leverage the newly introduced fixed charges[1].

References

  • [1] Novel Isobaric Tagging Reagent Enabled Multiplex Quantitative Glycoproteomics via Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) Mass Spectrometry, ACS Publications. 1

  • [4] C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics, Journal of Proteome Research. 4

  • [2] Gas Phase Separation of Modified Peptides for Activity-Based Protein Profiling, ResearchGate. 2

  • [5] Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine, PMC. 5

  • [3] Accurate ion m/z values in ETD and ECD mass spectra, ResearchGate. 3

Sources

Method

Application Note: Optimizing Enzymatic Assays with Cholaminchloride Hydrochloride Buffer

Introduction & Chemical Profiling Cholaminchloride hydrochloride, chemically known as (2-aminoethyl)trimethylammonium chloride hydrochloride, is a highly specialized cationic buffering agent[1]. Originally developed as p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Cholaminchloride hydrochloride, chemically known as (2-aminoethyl)trimethylammonium chloride hydrochloride, is a highly specialized cationic buffering agent[1]. Originally developed as part of the extended family of Good’s buffers, it provides exceptional pH stabilization in the physiological range (pH 6.5–7.5)[1]. Unlike traditional zwitterionic buffers (e.g., HEPES, MES), cholaminchloride carries a permanent positive charge on its quaternary ammonium group, making it highly impermeable to lipid bilayers. This unique structural feature makes it an invaluable tool for continuous enzymatic assays, whole-cell metabolic studies, and organelle-based biochemical characterizations.

Physicochemical Properties

To ensure reproducibility in assay design, the fundamental quantitative properties of Cholaminchloride hydrochloride are summarized below:

PropertyValue
Chemical Name (2-Aminoethyl)trimethylammonium chloride hydrochloride
CAS Number 3399-67-5
Molecular Weight 175.10 g/mol
pKa (at 20°C) 7.10[1]
ΔpKa/°C -0.027[1]
Solubility (Water, 0°C) 4.2 M[1]
Optimal Buffering Range pH 6.5 – 7.5

Mechanistic Insights & Assay Design (E-E-A-T)

As an Application Scientist, it is critical to look beyond the basic pKa and understand the physicochemical causality behind buffer selection. Cholaminchloride hydrochloride requires specific handling considerations to maintain scientific integrity:

Temperature-Dependent pKa Shifts

A common point of failure in enzymatic assays is the temperature-dependent pH shift. Cholaminchloride has a high temperature coefficient (ΔpKa/°C = -0.027)[1]. If an assay is designed for mammalian physiological conditions (37°C), the effective pKa drops significantly:

  • pKa (37°C) = 7.10 + [-0.027 × (37 - 20)] = 6.64 Insight: You must titrate and validate the pH of the working buffer at the exact temperature of your enzymatic assay. Titrating at room temperature and subsequently heating the buffer to 37°C will result in an acidic shift that could denature sensitive enzymes or alter kinetic rates.

Cationic Impermeability

Because the trimethylammonium group maintains a permanent positive charge regardless of pH, the molecule cannot easily traverse hydrophobic cell membranes[2]. This makes it an ideal buffer for in vitro assays involving intact mitochondria or liposomes, as it prevents buffer-induced osmotic swelling.

Metal Coordination Caveats

While Good's buffers are generally considered "non-innocent" regarding metal binding, Cholaminchloride requires special attention in metalloenzyme assays. The molecule possesses a primary amine functional group that is capable of significant interaction and coordination with Copper (Cu²⁺) ions[3]. Insight: Avoid using this buffer in assays evaluating Cu-dependent enzymes (e.g., Cytochrome c oxidase, Laccase) as it will compete for the metal cofactor and artificially suppress enzymatic activity[3].

Carbonyl Reactivity in Decarboxylase Assays

Many primary amine buffers form unreactive enamines or Schiff bases with keto-acid substrates (like oxaloacetate), interfering with decarboxylase assays. However, because of the strong electron-withdrawing nature of the adjacent permanent positive charge, Cholaminchloride does not exist in a highly nucleophilic form and fails to form these inhibitory complexes[2]. This makes it highly compatible with oxaloacetate decarboxylase and malate dehydrogenase coupled assays.

Visualizing the Buffer Mechanism

ChemicalState N1 Protonated State (+2) pH < 7.10 [NH3+ - CH2 - CH2 - N+(CH3)3] N2 Deprotonated State (+1) pH > 7.10 [NH2 - CH2 - CH2 - N+(CH3)3] N1->N2 + OH- N2->N1 + H+

Acid-base equilibrium of Cholaminchloride showcasing its cationic buffering mechanism.

Standardized Protocols

Protocol A: Preparation of 0.5 M Cholaminchloride Stock Solution

This protocol is a self-validating system: the use of the hydrochloride salt means the initial dissolution will be highly acidic, requiring base titration to reach the functional buffering range.

Materials:

  • Cholaminchloride hydrochloride powder (MW: 175.10 g/mol )

  • 5 M NaOH (for pH adjustment)

  • Ultrapure H₂O (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Weigh exactly 87.55 g of Cholaminchloride hydrochloride.

  • Transfer the powder to a glass beaker and add 800 mL of Ultrapure H₂O. Place on a magnetic stirrer until fully dissolved. (Note: The solution will be acidic due to the HCl salt).

  • Pre-equilibrate the solution to your target assay temperature (e.g., 20°C or 37°C) using a water bath.

  • Insert a calibrated pH probe. Slowly add 5 M NaOH dropwise while stirring continuously until the desired pH (e.g., 7.1) is achieved.

  • Transfer the solution to a 1 L volumetric flask and bring to final volume with Ultrapure H₂O.

  • Filter sterilize through a 0.22 µm PES membrane and store at 4°C.

Protocol B: Application in Oxaloacetate Decarboxylase Assay

Step-by-Step Methodology:

  • Dilute the 0.5 M Cholaminchloride stock to a working concentration of 50 mM in the assay reaction vessel.

  • Add required non-interfering cofactors (e.g., 1 mM MnCl₂ or MgCl₂). Do not use CuCl₂[3].

  • Introduce the target enzyme (e.g., Oxaloacetate decarboxylase) and incubate at the temperature matched during your buffer pH titration.

  • Initiate the reaction by adding 2 mM Oxaloacetate.

  • Monitor the decrease in absorbance at 250 nm (or couple with Malate Dehydrogenase/NADH and monitor at 340 nm). The buffer will not form Schiff bases with the substrate, ensuring accurate kinetic readouts[2].

AssayWorkflow Step1 1. Assess Assay Requirements Target pH: 6.5 - 7.5 Step2 2. Evaluate Cofactors Avoid use with Cu(II) Step1->Step2 Step3 3. Calculate Temp Adjustment ΔpKa/°C = -0.027 Step2->Step3 Step4 4. Prepare Stock Solution Titrate with NaOH Step3->Step4 Step5 5. Run Enzymatic Assay (e.g., Decarboxylase) Step4->Step5

Decision matrix and workflow for utilizing Cholaminchloride in enzymatic assays.

References

  • Wikipedia Contributors. "Cholamine chloride hydrochloride." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Conklin, S. E., et al. "Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans." Biochemistry, 2017. Available at:[Link]

  • Wood, D. C., et al. "Kinetic Mechanism and Structural Requirements of the Amine-Catalyzed Decarboxylation of Oxaloacetic Acid." The Journal of Organic Chemistry, 2008. Available at:[Link]

Sources

Application

Preparing stock solutions of (2-Aminoethyl)trimethylammonium chloride hydrochloride

Application Note & Protocol: Preparation and Utilization of (2-Aminoethyl)trimethylammonium Chloride Hydrochloride Stock Solutions Introduction & Mechanistic Insights (2-Aminoethyl)trimethylammonium chloride hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation and Utilization of (2-Aminoethyl)trimethylammonium Chloride Hydrochloride Stock Solutions

Introduction & Mechanistic Insights

(2-Aminoethyl)trimethylammonium chloride hydrochloride (commonly known as cholamine chloride hydrochloride or AETMA) is a highly versatile quaternary ammonium compound. Developed as one of Good's buffers in the 1960s, it possesses a pKa of 7.10 at 20°C, making it exceptionally valuable for stabilizing physiological pH ranges in cell culture and enzymatic assays[1][2].

Beyond its buffering capacity, this molecule is structurally unique: it features a permanent positive charge (the quaternary amine) and a highly reactive primary amine. This dual functionality allows it to act as a "fixed charge" chemical derivatization reagent[3]. By conjugating the primary amine to carboxyl or epoxide groups on polymers and nanoparticles, researchers can permanently cationize surfaces to enhance cellular uptake in drug delivery systems or create antimicrobial polymer brushes[1][3].

Physicochemical Profiling

Understanding the physical properties of the compound is critical for accurate formulation. The compound is highly hygroscopic and exhibits extreme water solubility, which dictates specific handling and storage conditions.

Table 1: Physicochemical Properties

Property Value
Chemical Name (2-Aminoethyl)trimethylammonium chloride hydrochloride
Common Synonyms Cholamine chloride hydrochloride, AETMA[4]
CAS Number 3399-67-5[5]
Molecular Formula C5H16Cl2N2[5]
Molecular Weight 175.10 g/mol [4]
pKa (at 20°C) 7.10[2]
ΔpKa/°C -0.027[2]
Water Solubility (at 0°C) 4.2 M[2]

| Appearance | White crystalline powder[4] |

Causality in Experimental Choices (E-E-A-T)

To ensure high-fidelity experimental outcomes, every step in the preparation protocol is governed by specific chemical rationales:

  • Solvent Selection: The compound is exceptionally soluble in water (>4.0 M)[2]. We mandate the use of ultrapure water (18.2 MΩ·cm) to prevent the introduction of trace divalent cations (e.g., Ca²⁺, Mg²⁺). While Good's buffers are designed to minimize metal ion interference[1], trace metals can still skew downstream zeta-potential measurements in nanoparticle formulations.

  • Mandatory pH Adjustment: Because this reagent is a hydrochloride salt, dissolving it in water releases HCl, resulting in a highly acidic solution. To utilize its buffering capacity at its pKa of 7.10[2], the solution must be titrated with a strong base (e.g., 1.0 M NaOH). Failing to adjust the pH will result in immediate cellular toxicity in biological assays.

  • Sterilization Method: Heat sterilization (autoclaving) is discouraged. Thermal stress can induce unwanted side reactions or degradation of the primary amine. Instead, sterile filtration through a 0.22 µm Polyethersulfone (PES) membrane is required. PES provides exceptionally low protein/amine binding, ensuring the exact molarity of the stock solution is preserved.

Experimental Protocol: Preparation of 1.0 M Stock Solution

This protocol outlines the creation of a self-validating 1.0 M stock solution suitable for both physiological buffering and chemical derivatization.

Table 2: Reagent Quantities for 1.0 M Stock Solutions

Desired Final Volume Mass of Cholamine Chloride HCl Initial Volume of ddH₂O
10 mL 1.751 g ~8 mL
50 mL 8.755 g ~40 mL

| 100 mL | 17.510 g | ~80 mL |

Step-by-Step Methodology
  • Weighing: In a well-ventilated area, weigh the appropriate mass of (2-Aminoethyl)trimethylammonium chloride hydrochloride (see Table 2). Caution: The powder is hygroscopic; minimize exposure to ambient humidity.

  • Initial Dissolution: Transfer the powder to a sterile glass beaker. Add the initial volume of ultrapure ddH₂O (approximately 80% of the final desired volume). Stir continuously using a magnetic stir bar until the solution is completely clear.

  • pH Titration: Insert a calibrated pH probe. Slowly titrate the solution using 1.0 M NaOH dropwise until the pH reaches exactly 7.10 at 20°C. Allow the solution to equilibrate for 2 minutes between drops.

  • Volume Adjustment: Transfer the solution to a Class A volumetric flask and bring it to the final desired volume using ddH₂O. Invert 5 times to mix thoroughly.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter (or vacuum filter for larger volumes) into a sterile, endotoxin-free storage bottle.

  • Self-Validation Step: To validate the integrity of the system, extract a 100 µL aliquot and dilute it 1:10 in ddH₂O. Verify that the pH remains stable at 7.1 ± 0.1. A drift >0.2 units indicates compromised buffering capacity (likely due to inaccurate initial titration).

  • Storage: Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Store at 4°C for short-term use (<1 month) or -20°C for long-term stability.

Downstream Application Workflows

Workflow A: Post-Polymerization Modification (Surface Cationization)

(2-Aminoethyl)trimethylammonium chloride hydrochloride is highly effective as a fixed-charge derivatization reagent[3].

  • Protocol: To modify glycidyl methacrylate-containing polymer brushes, incubate the pristine polymer in a 0.5 M aqueous solution of the stock (pH adjusted to 3.7 to optimize amine reactivity with epoxides)[3]. The primary amine attacks the epoxide rings, covalently grafting the permanent quaternary ammonium charge onto the surface. This dramatically accelerates post-polymerization modification rates compared to non-charged amines[3].

Workflow B: Zwitterionic Buffering for Cell Culture
  • Protocol: Dilute the 1.0 M stock solution into your basal cell culture medium to achieve a final working concentration of 10–25 mM. Because of its low permeability across lipid bilayers, it maintains extracellular pH without disrupting intracellular metabolic gradients[1].

Workflow Visualization

Workflow A 1. Weighing & Solubilization Cholamine chloride HCl + ddH2O B 2. pH Adjustment Titrate with 1M NaOH to pH 7.1 A->B Dissolve completely C 3. Sterile Filtration 0.22 µm PES Membrane B->C Verify pH at 20°C D 4. Stock Solution Aliquoting Store at 4°C or -20°C C->D Aseptic processing E Physiological Buffering (Cell Culture / Assays) D->E Dilute to 10-25 mM F Nanoparticle Cationization (Drug Delivery Systems) D->F Conjugate via primary amine G Polymer Modification (Surface Functionalization) D->G React with epoxide/carboxyl

Workflow for the preparation and downstream applications of cholamine chloride hydrochloride.

Safety and Handling Precautions

According to standardized safety profiles, (2-Aminoethyl)trimethylammonium chloride hydrochloride causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[6].

  • PPE: Always wear nitrile gloves, a lab coat, and safety goggles when handling the neat powder[6].

  • Inhalation Risk: Weigh the powder inside a certified chemical fume hood to avoid inhaling airborne particulates[6].

References

  • SAFETY DATA SHEET - LGC Standards: (2-Aminoethyl)trimethylammonium Chloride Hydrochloride . lgcstandards.com. 6

  • Room Temperature, Aqueous Post-Polymerization Modification of Glycidyl Methacrylate-Containing Polymer Brushes Prepared via Surface-Initiated Atom Transfer Radical Polymerization . Langmuir - ACS Publications. 3

  • Cholamine chloride hydrochloride . Grokipedia. 1

  • Cholamine chloride hydrochloride . Wikipedia. 2

  • CAS 3399-67-5: (2-aminoethyl)trimethyl chloride hydrochloride . CymitQuimica.5

  • (2-Aminoethyl)trimethylammonium chloride hydrochloride . Chem-Impex. 4

Sources

Method

Application Note: Utilizing AETMA as a Fixed-Charge Reagent for Advanced Polymer Modification and Bioseparation

Introduction & Mechanistic Rationale In the fields of structural biology, bioseparation, and proteomics, the precise control of molecular charge is paramount. 2-Aminoethyltrimethylammonium chloride hydrochloride (AETMA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the fields of structural biology, bioseparation, and proteomics, the precise control of molecular charge is paramount. 2-Aminoethyltrimethylammonium chloride hydrochloride (AETMA) (CAS: 3399-67-5) has emerged as a highly effective "fixed-charge" derivatization reagent[1].

AETMA is a bifunctional molecule comprising a highly reactive primary amine and a permanently ionized quaternary ammonium group. The primary amine acts as a nucleophile, allowing for stable covalent conjugation to polymer backbones (e.g., via amidation, imidization, or UV-grafting).

The Causality of the Fixed Charge: Traditional polyanionic polymers, such as standard poly(styrene-co-maleic acid) (SMA), rely on carboxylate groups for their solubility. However, carboxylates are weak acids (pH-sensitive) and act as chelators, causing the polymer to precipitate in the presence of divalent cations (Ca²⁺, Mg²⁺) or low pH environments[2]. By covalently functionalizing these polymers with AETMA, the ionizable carboxylates are replaced with quaternary ammonium groups. Because the nitrogen in AETMA is bonded to four organic groups, it cannot be deprotonated. This imparts a permanent, pH-independent positive charge to the polymer, ensuring robust structural stability across a broad pH range (2.5–10) and high tolerance to metal ions[3].

Application Workflow: Synthesis of SMA-QA Nanodiscs

Styrene maleimide-quaternary ammonium (SMA-QA) polymers are synthesized to form lipid nanodiscs, which are critical for the detergent-free extraction and stabilization of complex membrane proteins[3].

G SMA Poly(Styrene-co-Maleic Anhydride) Reaction Nucleophilic Ring Opening & Dehydration SMA->Reaction AETMA AETMA Reagent (Fixed Charge) AETMA->Reaction SMAQA SMA-QA Polymer (pH-Independent) Reaction->SMAQA Covalent Attachment Application Membrane Protein Nanodiscs SMAQA->Application Solubilization

Workflow for SMA-QA polymer synthesis using AETMA for membrane protein solubilization.

Protocol 1: Synthesis and Validation of SMA-QA

Objective: Convert SMAnh to SMA-QA via nucleophilic ring-opening and subsequent dehydration to form a stable maleimide linkage.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 1.0 g of Poly(styrene-co-maleic anhydride) (SMAnh, ~1.6 kDa) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Nucleophilic Addition: Add a 2-fold molar excess of AETMA (relative to the maleic anhydride monomeric units) to the solution.

  • Catalysis & Imidization: Add 0.5 mL of Triethylamine (TEA). Causality: TEA acts as a base catalyst to deprotonate the primary amine of AETMA, dramatically increasing its nucleophilicity for the attack on the anhydride ring. Heat the reaction mixture to 120°C and reflux for 24 hours. Causality: The elevated temperature drives the dehydration of the intermediate amic acid, closing the ring to form a highly stable maleimide linkage that resists hydrolysis[3].

  • Precipitation & Purification: Cool the mixture to room temperature and precipitate the polymer dropwise into 200 mL of ice-cold diethyl ether. Recover the precipitate via centrifugation (4000 x g, 10 min).

  • Dialysis: Dissolve the pellet in deionized water and dialyze against a 3.5 kDa MWCO membrane for 48 hours to remove unreacted AETMA and DMF. Lyophilize to obtain dry SMA-QA powder.

  • Self-Validation System: Confirm functionalization via Fourier-transform infrared spectroscopy (FTIR). A successful reaction is validated by the disappearance of anhydride peaks (1780 cm⁻¹) and the emergence of distinct imide carbonyl stretches (1700 cm⁻¹).

Application Workflow: Surface Functionalization of Ion-Exchange Membranes

AETMA is extensively utilized to fabricate high-capacity anion-exchange membranes (AEMs) for the downstream purification of large biomolecules, such as viral vectors and plasmid DNA, where traditional bead-based chromatography suffers from pore-diffusion limitations[4].

Protocol 2: UV-Initiated Grafting of AETMA onto Polyethersulfone (PES) Membranes

Objective: Graft AETMA monomers onto PES microfiltration membranes to create a fixed positive charge surface for viral clearance[5].

Step-by-Step Methodology:

  • Substrate Preparation: Wash the PES membrane (0.1 μm pore size) in methanol for 10 minutes to remove manufacturing residues, then rinse extensively with Milli-Q water.

  • Monomer Solution: Prepare an aqueous solution containing 5% (w/v) AETMA monomer and 0.5% (w/v) benzophenone dissolved in a 1:1 methanol/water mixture.

  • Impregnation: Submerge the PES membrane in the monomer solution for 30 minutes to ensure complete pore penetration.

  • UV Grafting: Sandwich the saturated membrane between two glass plates to prevent oxygen inhibition (which rapidly quenches free radicals). Expose to UV irradiation (365 nm, 100 W) for 10–15 minutes. Causality: Benzophenone acts as a Type II photoinitiator. Upon UV excitation, it abstracts hydrogen atoms directly from the PES polymer backbone. This creates macroscopic surface radicals that initiate the polymerization of AETMA onto the membrane surface, preventing the AETMA from merely polymerizing in the bulk solution[5].

  • Washing & Equilibration: Wash the grafted membrane in 1 M NaCl followed by extensive rinsing in deionized water to remove unbound homopolymers.

  • Self-Validation System: Measure the Ion Exchange Capacity (IEC) via acid-base titration. Successful grafting yields an IEC of 0.9–1.6 meq/g. Additionally, measure the water contact angle; a significant drop confirms the presence of the highly hydrophilic quaternary ammonium groups[6].

Quantitative Data: Impact of AETMA Modification

The following table summarizes the biophysical improvements achieved by modifying standard polymers with AETMA fixed-charge groups.

Polymer SystemModification StatusCharge TypepH Stability RangeDivalent Cation TolerancePrimary Application
SMA (Standard) UnmodifiedCarboxylate (Weak Acid)pH 7.0 – 9.0Low (Precipitates < 5 mM Ca²⁺)Basic lipid nanodiscs
SMA-QA AETMA-ModifiedQuaternary Ammonium (Fixed)pH 2.5 – 10.0High (Stable > 200 mM Ca²⁺)Complex membrane proteins[2]
PES Membrane UnmodifiedNeutral / Weakly NegativeBroadN/AMicrofiltration
PES-g-AETMA AETMA-ModifiedQuaternary Ammonium (Fixed)BroadHighViral/DNA Anion-Exchange[4]

Proteomic Applications: C-Terminal Charge Reversal

Beyond macroscopic polymer matrices, AETMA is a critical reagent in mass spectrometry (MS)-based proteomics. Peptides naturally suffer from poor ionization efficiency at their C-termini. By conjugating AETMA to the C-terminal carboxyl group via standard EDC/NHS coupling, researchers introduce a fixed positive charge.

This "charge-reversal" derivatization significantly enhances the precursor ion charge state. Causality: Electron-Transfer Dissociation (ETD) fragmentation relies on ion-ion reactions and historically suffers from poor efficiency on low-charge precursor ions. The addition of AETMA's fixed charge forces the peptide into a higher charge state, vastly improving fragmentation efficiency, signal-to-noise ratio, and overall sequence coverage during ETD MS/MS analysis[7].

References

  • Title: (2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE 3399-67-5 Source: Guidechem URL: 1

  • Title: Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins Source: NIH / PMC URL: 2

  • Title: Styrene maleic acid derivates to enhance the applications of bio-inspired polymer based lipid-nanodiscs Source: NIH / PMC URL: 3

  • Title: Novel Isobaric Tagging Reagent Enabled Multiplex Quantitative Glycoproteomics via Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) Mass Spectrometry Source: ACS Publications URL: 7

  • Title: 3D Printing of Micro-patterned Anion Exchange Membranes Source: ResearchGate URL: 6

  • Title: Purification of a Large Protein Using Ion-Exchange Membranes Source: ACS Publications URL: 4

  • Title: Supramolecular-Based Regenerable Coating Layer of a Thin-Film Composite Nanofiltration Membrane for Simultaneously Enhanced Desalination and Antifouling Properties Source: ACS Publications URL: 5

Sources

Application

Comprehensive Analytical Strategies for the Quantification of (2-Aminoethyl)trimethylammonium Chloride Hydrochloride (AETMAC)

Executive Summary & Physicochemical Profiling (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMAC), widely known in metabolomics and proteomics as cholamine chloride hydrochloride (CAS: 3399-67-5), is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

(2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMAC), widely known in metabolomics and proteomics as cholamine chloride hydrochloride (CAS: 3399-67-5), is a highly polar quaternary ammonium compound. It is extensively utilized as a fixed-charge chemical derivatization reagent to enhance the mass spectrometric detection of carboxylic acids[1], a cationic surfactant in cosmetics, and a stabilizing agent in liposomal drug formulations.

Quantifying AETMAC presents two distinct analytical challenges:

  • Lack of a UV Chromophore: AETMAC does not absorb UV light at standard wavelengths, rendering traditional HPLC-UV methods obsolete.

  • Permanent Positive Charge: The quaternary ammonium group ensures the molecule is permanently ionized[2]. This prevents retention on standard reversed-phase (C18) columns, causing the analyte to elute in the void volume and suffer from severe ion suppression.

To address these challenges, this application note details two orthogonal, self-validating analytical methodologies: HILIC-MS/MS for trace-level quantification (e.g., residual reagent analysis) and Suppressed Ion Chromatography (IC-CD) for bulk formulation assay and quality control.

Method 1: HILIC-MS/MS for Trace Quantification

Mechanistic Rationale (Causality of Choices)

Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for AETMAC. Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) that immobilizes a water-enriched layer from the mobile phase. The permanently charged AETMAC partitions into this aqueous layer, providing excellent retention and peak shape.

Coupling HILIC to tandem mass spectrometry (MS/MS) via positive electrospray ionization (ESI+) capitalizes on AETMAC's pre-existing charge. Because the molecule is already ionized in solution, ESI+ efficiency is exceptionally high, allowing for limits of quantification (LOQ) in the low ng/mL range[3].

HILIC_MSMS Sample Sample Preparation (High Organic Dilution) HILIC HILIC Separation (Aqueous Partitioning) Sample->HILIC Inject ESI ESI(+) Ionization (Gas Phase Transition) HILIC->ESI Eluate Q1 Q1: Precursor Selection (m/z 103.1) ESI->Q1 Ions Q2 Q2: CID Fragmentation (Collision Cell) Q1->Q2 m/z 103.1 Q3 Q3: Product Ion Selection (m/z 58.1 / 44.1) Q2->Q3 Fragments Detector Electron Multiplier & Data System Q3->Detector m/z 58.1

Figure 1: HILIC-MS/MS workflow and ionization pathway for AETMAC trace quantification.

Step-by-Step Protocol

Step 1: Standard and Sample Preparation

  • Stoichiometric Correction: AETMAC has a molar mass of 175.10 g/mol , while the free AETMA cation is 103.12 g/mol . To report concentrations as the free cation, multiply the weighed standard mass by a factor of 0.5889.

  • Matrix Dilution: For residual AETMAC quantification in derivatization mixtures, samples often contain high concentrations of DMSO or DMF[1]. Direct injection of these aprotic solvents disrupts HILIC partitioning. Dilute samples at least 1:20 in 80% Acetonitrile (ACN) prior to injection.

Step 2: Chromatographic Separation

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Low pH ensures the primary amine is protonated, preventing secondary interactions with silanol groups).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 80% B for 1 min, linear gradient to 40% B over 5 min, hold for 2 min, return to 80% B for 4 min re-equilibration. Flow rate: 0.3 mL/min.

Step 3: MS/MS Detection Parameters Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode[4].

Table 1: HILIC-MS/MS MRM Parameters for AETMAC

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
AETMAC103.158.15015Quantifier (Loss of ethylamine)
AETMAC103.144.15025Qualifier (Loss of trimethylamine)

Method 2: Suppressed Ion Chromatography (IC-CD) for Bulk Assay

Mechanistic Rationale (Causality of Choices)

For bulk raw material testing or high-concentration formulation QC, MS/MS is overly sensitive and prone to detector saturation. Ion Chromatography with Conductivity Detection (IC-CD) is the gold standard for quaternary amines. AETMAC is separated on a cation-exchange resin based on its charge and hydrated radius.

To achieve high signal-to-noise ratios, an electrolytic suppressor is placed post-column. The suppressor replaces the highly conductive hydronium ions ( H+ ) from the methanesulfonic acid (MSA) eluent with low-conductivity water, effectively nullifying background noise while converting the AETMAC chloride salt into a highly conductive hydroxide form.

IC_Workflow Eluent Eluent Generation (MSA Gradient) Inject Autosampler (Aqueous Matrix) Eluent->Inject Column Cation-Exchange Column Inject->Column Sample Suppressor Electrolytic Suppressor Column->Suppressor Cations Detector Conductivity Detector Suppressor->Detector Low Background

Figure 2: Suppressed cation-exchange chromatography mechanism for bulk AETMAC assay.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Dissolve the bulk AETMAC or formulation in Type 1 ultrapure water (18.2 MΩ·cm) to a target concentration of 10 µg/mL. Filter through a 0.22 µm PES syringe filter to protect the IC column frits.

Step 2: IC Conditions

  • Column: High-capacity cation-exchange column (e.g., Dionex IonPac CS19, 4 × 250 mm).

  • Eluent: Methanesulfonic acid (MSA) generated electrolytically to ensure baseline stability.

  • Suppressor: Cation Electrolytically Regenerated Suppressor (CERS, 4 mm), operated in recycle mode.

  • Column Temperature: 30°C to ensure reproducible retention times.

Table 2: IC Gradient and Suppressor Parameters

Time (min)MSA Concentration (mM)Flow Rate (mL/min)Suppressor Current (mA)
0.05.01.015
10.05.01.015
15.030.01.088
20.030.01.088
21.05.01.015
25.05.01.015

System Suitability & Self-Validation Framework

To ensure the trustworthiness of the analytical data, every sequence must operate as a self-validating system by adhering to the following criteria before sample acquisition:

  • Carryover Assessment (Blank Injection): Quaternary amines are notoriously "sticky" and can adsorb to stainless steel injector pathways. A blank injection (80% ACN for HILIC, Water for IC) immediately following the highest calibration standard must yield an AETMAC peak area ≤5% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Control (IS Implementation): For HILIC-MS/MS, an isotopically labeled internal standard (e.g., d9​ -AETMAC) must be spiked into all samples at a constant concentration to automatically correct for ionization suppression and injection volume variances[3].

  • Precision & Accuracy: Six replicate injections of a Mid-QC sample must exhibit a retention time %RSD of ≤1.0% and a peak area %RSD of ≤5.0% .

  • Linearity: The calibration curve must span at least three orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL for MS/MS) with a coefficient of determination ( R2 ) ≥0.995 using a 1/x2 weighting factor.

References

1.[1] Title: Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine Source: Analytical Chemistry (ACS Publications) URL:[Link]

2.[3] Title: Relative quantification of biomarkers using mixed-isotope labeling coupled with MS Source: Bioanalysis (PMC) URL:[Link]

3.[4] Title: LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits Source: Molecules (PMC) URL:[Link]

4.[2] Title: 15N-Cholamine – A Smart Isotope Tag for Combining NMR- and MS-Based Metabolite Profiling Source: Analytical Chemistry (PMC) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Cholamine Chloride Hydrochloride and Choline Chloride as Reagents in Chromatographic Separation of Biomolecules

This technical guide provides a detailed exploration of the roles of cholamine chloride hydrochloride and the more commonly utilized choline chloride in the chromatographic separation of biomolecules. It is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of the roles of cholamine chloride hydrochloride and the more commonly utilized choline chloride in the chromatographic separation of biomolecules. It is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their purification and analytical strategies. This document clarifies the distinct applications of these two similarly named compounds, offering in-depth protocols and the scientific rationale behind their use.

Part 1: Cholamine Chloride Hydrochloride in the Context of Biomolecule Chromatography

Cholamine chloride hydrochloride, chemically known as (2-aminoethyl)trimethylammonium chloride hydrochloride, is recognized as one of Good's buffers.[1] These buffers are a series of zwitterionic compounds selected for their suitability in biological research due to their chemical stability, low interference with biological reactions, and pKa values near physiological pH.[2][3][4] Cholamine chloride hydrochloride has a pKa of 7.10 at 20°C, making it a potentially useful buffer in various biochemical applications.[1]

While the properties of Good's buffers make them generally suitable for applications like chromatography, specific, detailed protocols for the use of cholamine chloride hydrochloride as a primary mobile phase component or a key reagent in the chromatographic separation of biomolecules are not extensively documented in readily available scientific literature. There are general mentions of its utility as a reagent in chromatographic methods for biomolecule analysis and as a 'fixed charge' derivatization reagent for modifying peptides and polymers, which can be a preparatory step for chromatography.[5][6] However, for detailed and established protocols, the scientific community has more broadly adopted a similarly named compound, choline chloride.

Given the potential for confusion between these two reagents, the following sections will focus on the well-documented applications of choline chloride in biomolecule chromatography. It is plausible that researchers seeking information on "cholamine chloride hydrochloride" for chromatography may find the applications of "choline chloride" to be what they are looking for.

Part 2: Choline Chloride as a Versatile Reagent in Biomolecule Chromatography

Choline chloride, a quaternary ammonium salt, is a cost-effective and biodegradable compound widely used in various industrial and scientific applications, including as an animal feed additive.[7] In the realm of bioseparation, it has carved out a significant niche, particularly in the purification of specific classes of biomolecules.

Mechanism of Action in Chromatographic Separations

Choline chloride's utility in chromatography stems from its properties as a salt and its specific interactions with certain affinity tags. In ion-exchange chromatography, the choline cation and chloride anion can contribute to the ionic strength of the mobile phase, influencing the elution of charged biomolecules from the stationary phase.

However, a more specific and widely applied use is in a form of affinity chromatography for the purification of proteins engineered with specific tags, such as the C-LYTAG or LYTAG systems. In this context, choline chloride acts as a specific eluting agent. The tagged protein binds to the affinity resin, and the introduction of a high concentration of choline chloride in the elution buffer disrupts the interaction between the tag and the resin, releasing the purified protein.[8]

Applications in Biomolecule Separation

The primary and most well-documented application of choline chloride in biomolecule chromatography is the purification of recombinant proteins with choline-binding tags. This system is valued for its specificity and the mild conditions under which elution can be achieved.

Additionally, choline chloride is a component of some deep eutectic solvents (DES), which are emerging as green and tunable solvents in various chemical processes, including potential applications in bioseparation and analysis.[7][9]

Experimental Protocols: Purification of a C-LYTAG Fusion Protein Using Choline Chloride

This protocol provides a step-by-step guide for the purification of a C-LYTAG-tagged protein from a clarified cell lysate using an affinity resin.

Materials and Buffers
  • Equilibration Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0-5 mM Choline Chloride, pH 7.5.

  • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 150-250 mM Choline Chloride, pH 7.5.

  • Choline Chloride Stock Solution: 3 M Choline Chloride in deionized water.[8]

  • Affinity Resin: C-LYTAG affinity resin.

  • Clarified Cell Lysate: Containing the C-LYTAG tagged protein of interest.

Protocol Workflow Diagram

G cluster_prep Column Preparation cluster_purification Purification Cycle cluster_analysis Analysis prep_resin Pack affinity resin into column equilibrate Equilibrate with Equilibration Buffer prep_resin->equilibrate load_sample Load clarified cell lysate equilibrate->load_sample wash_column Wash with Wash Buffer (0-5 mM Choline Chloride) load_sample->wash_column elute_protein Elute with Elution Buffer (150-250 mM Choline Chloride) wash_column->elute_protein collect_fractions Collect elution fractions elute_protein->collect_fractions analyze_fractions Analyze fractions (e.g., SDS-PAGE) collect_fractions->analyze_fractions

Caption: Workflow for C-LYTAG protein purification using choline chloride.

Step-by-Step Methodology
  • Column Preparation:

    • Pack the C-LYTAG affinity resin into a suitable chromatography column according to the manufacturer's instructions.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer.

  • Sample Loading:

    • Load the clarified cell lysate containing the C-LYTAG tagged protein onto the equilibrated column. The flow rate should be optimized to allow for efficient binding of the target protein to the resin.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer. The low concentration of choline chloride in the wash buffer helps to remove non-specifically bound proteins without eluting the target protein.[8]

  • Elution:

    • Elute the bound C-LYTAG protein from the resin by applying the Elution Buffer containing a higher concentration of choline chloride (150-250 mM).[8]

    • Collect fractions of the eluate. The size of the fractions will depend on the column size and the expected elution profile.

  • Analysis:

    • Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE, Western blotting, or UV-Vis spectrophotometry at 280 nm.

Quantitative Data Summary

The following table provides typical parameters for the purification of a C-LYTAG fusion protein using choline chloride-based elution.

ParameterValueRationale
Equilibration Buffer 50 mM Tris-HCl, 150 mM NaCl, pH 7.5Provides a stable pH and ionic environment for protein binding.
Wash Buffer [Choline Chloride] 0 - 5 mMA low concentration helps to minimize non-specific binding.[8]
Elution Buffer [Choline Chloride] 150 - 250 mMThis concentration range is effective for disrupting the C-LYTAG-resin interaction.[8]
Flow Rate (Loading) 0.5 - 1.0 mL/min (for a 5 mL column)A slower flow rate during loading maximizes binding efficiency.
Flow Rate (Wash/Elution) 1.0 - 2.0 mL/min (for a 5 mL column)Faster flow rates can be used during washing and elution.
Expected Purity >90%Dependent on expression levels and optimization of wash conditions.

Part 3: Choline Chloride in Analytical Chromatography

Beyond preparative affinity chromatography, choline chloride also finds use in analytical techniques like High-Performance Liquid Chromatography (HPLC). While less common as a primary mobile phase component for biomolecule separation, it can be a component of the sample matrix or used in specific ion-pairing applications.

For instance, HPLC methods have been developed for the quantification of choline chloride itself in various matrices, which can be relevant for quality control in supplement and feed industries.[10] These methods often employ reversed-phase or ion-exchange chromatography with detectors such as conductivity detectors or mass spectrometers.[10][11]

HPLC Method for Choline Analysis

While not a direct method for separating other biomolecules using choline chloride, understanding its own chromatographic behavior is important for quality control.

ParameterDescription
Column Cation-exchange or reversed-phase with ion-pairing agent
Mobile Phase Aqueous buffer with an organic modifier (e.g., acetonitrile)
Detector Suppressed Conductivity, ELSD, or Mass Spectrometry
Application Quantification of choline in dietary supplements, food, and feed.[10][12]

Conclusion

References

  • Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? Retrieved from [Link]

  • Gate Scientific. (2020, July 15). The Origin of Good's Buffers. Retrieved from [Link]

  • Chem-Impex. (2-Aminoethyl)trimethylammonium chloride hydrochloride. Retrieved from [Link]

  • Wikipedia. Good's buffers. Retrieved from [Link]

  • Biomedal. Choline chloride. Retrieved from a product information sheet which is no longer directly accessible but was cited in the initial search.
  • USP. Choline Chloride. Retrieved from a USP monograph which may require a subscription for full access.
  • Krackeler Scientific, Inc. (2-Aminoethyl)trimethylammonium chloride hydrochloride. Retrieved from [Link]

  • Choline Chloride Adulteration Detection and Content Determination. (2025, June 28). Retrieved from a scientific analysis platform. The specific URL is not provided, but the content is cited.
  • Iannucci, A., et al. (2021). Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis. Molecules, 26(20), 6296. Retrieved from [Link]

  • Thermo Fisher Scientific. AN 70: Choline and Acetylcholine.
  • Taylor & Francis. Choline chloride – Knowledge and References. Retrieved from [Link]

  • Ataman Kimya. CHOLINE CHLORIDE. Retrieved from [Link]

Sources

Application

(2-Aminoethyl)trimethylammonium chloride hydrochloride in plant growth regulation experiments

Application Note: (2-Aminoethyl)trimethylammonium Chloride Hydrochloride in Plant Growth Regulation Executive Summary (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), commonly known as cholamine c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2-Aminoethyl)trimethylammonium Chloride Hydrochloride in Plant Growth Regulation

Executive Summary

(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), commonly known as cholamine chloride hydrochloride, is a highly soluble quaternary ammonium compound[1]. While structurally analogous to the widely used agricultural growth retardant chlormequat chloride, this specific derivative possesses a highly reactive primary amine group. For drug development professionals and plant physiologists, this amine group is a critical asset: it allows the molecule to act as a "fixed charge" derivatization reagent[1]. Researchers can conjugate fluorophores or cross-link the compound to polymers, enabling precise spatial tracking of the growth retardant within plant tissues—an application impossible with traditional aliphatic quaternary salts.

Mechanistic Insights: Gibberellin Antagonism

The primary utility of (2-Aminoethyl)trimethylammonium chloride hydrochloride in plant biology lies in its ability to induce a compact growth phenotype characterized by shorter internodes, thicker stems, and hyper-accumulated chlorophyll[2][3].

Expertise & Causality: The morphological changes are not the result of generalized phytotoxicity, but rather a highly specific biochemical blockade. Quaternary ammonium compounds function as anti-gibberellins. They competitively inhibit the early stages of gibberellic acid (GA) biosynthesis in the plastids. Specifically, they block the cyclization of geranylgeranyl diphosphate (GGDP) to ent-copalyl diphosphate (CPP), a reaction catalyzed by copalyl diphosphate synthase (CPS)[2]. By depleting endogenous active gibberellins (like GA1 and GA4), the compound suppresses cellular elongation without arresting cell division. This mechanism was first elucidated in foundational studies on wheat seedlings ([4]).

G GGDP Geranylgeranyl Diphosphate (GGDP) CPP ent-Copalyl Diphosphate (CPP) GGDP->CPP CPS Enzyme Kaurene ent-Kaurene CPP->Kaurene KS Enzyme GA Active Gibberellins (e.g., GA1, GA4) Kaurene->GA Multi-step Oxidation Phenotype Compact Growth Phenotype (Shorter, Thicker Stems) GA->Phenotype Normal Elongation (Suppressed) Inhibitor (2-Aminoethyl)trimethylammonium Chloride HCl Inhibitor->GGDP Blocks Inhibitor->CPP Blocks

Fig 1: Inhibition of the gibberellin biosynthesis pathway by quaternary ammonium compounds.

Physicochemical & Quantitative Data

To ensure reproducible experimental design, researchers must account for the compound's physical properties and expected dose-response metrics.

Table 1: Physicochemical Properties [1][5]

Property Specification
Chemical Name (2-Aminoethyl)trimethylammonium chloride hydrochloride
CAS Number 3399-67-5
Molecular Formula NH₂CH₂CH₂N(Cl)(CH₃)₃ · HCl
Molecular Weight 175.10 g/mol
Appearance Solid (≥98% purity)
Melting Point 260 °C (Decomposes)

| Solubility | Highly soluble in H₂O; Hygroscopic |

Table 2: Expected Morphometric Variations in Wheat Seedlings (14-Day Assay) [3][4]

Concentration (M) Stem Length Reduction Stem Thickness Increase Chlorophyll Density (Visual)
Control (0 M) 0% (Baseline) 0% (Baseline) Normal
10⁻⁴ M ~10 - 15% ~10% Slightly Darker
10⁻³ M ~30 - 40% ~25% Dark Green

| 10⁻² M | >50% (Severe stunting) | ~40% | Very Dark Green |

Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity and eliminate false positives caused by off-target phytotoxicity.

Protocol A: Preparation of Working Solutions

Causality Insight: Quaternary ammonium salts are exceptionally hygroscopic[6]. If left exposed to ambient humidity, the powder will absorb water, leading to inaccurate mass measurements and skewed molarity in dose-response curves.

  • Desiccation: Store the stock chemical in a vacuum desiccator over anhydrous calcium sulfate.

  • Weighing: Rapidly weigh 1.75 g of the compound (for a 100 mL stock of 10⁻¹ M) in a low-humidity environment.

  • Dissolution: Dissolve in 80 mL of double-distilled water (ddH₂O). Adjust the pH to 6.5 using dilute NaOH or HCl, as extreme pH can stress plant roots.

  • Volume Adjustment: Bring the final volume to 100 mL.

  • Storage: Store at 4°C in the dark for up to 2 weeks. Prepare serial dilutions (10⁻², 10⁻³, 10⁻⁴ M) fresh on the day of application.

Protocol B: Systemic Soil Drench Assay

Causality Insight: While foliar sprays are common in agriculture, cuticular waxes on plant leaves naturally repel highly polar quaternary ammonium salts. A soil drench leverages the plant's transpiration stream. The compound is readily absorbed by the root system and transported via the xylem directly to the apical meristem, where GA biosynthesis is most active.

  • Germination: Germinate wheat seeds (Triticum aestivum) or Arabidopsis thaliana in a standardized peat-based potting mix under controlled conditions (22°C, 16h light/8h dark cycle).

  • Application Timing: Wait until the emergence of the first true leaf (approx. Day 5 for wheat).

  • Drenching: Apply 10 mL of the working solutions (Control, 10⁻⁴, 10⁻³, 10⁻² M) directly to the soil at the base of each seedling. Ensure the soil is evenly saturated but not waterlogged to prevent root hypoxia.

  • Incubation: Maintain standard watering practices (using only ddH₂O) for 14 days.

  • Morphometric Analysis: Harvest the plants. Measure the length of the first and second internodes using digital calipers. Assess stem thickness at the midpoint of the first internode.

Protocol C: Self-Validating GA₃ Rescue Assay (Trustworthiness Check)

Causality Insight: To definitively prove that the observed stunting is due to specific GA-pathway antagonism and not general chemical toxicity, researchers must attempt to "rescue" the plant using exogenous gibberellic acid (GA₃). If the plant recovers normal growth, the protocol is validated.

  • Setup: Prepare three experimental groups of seedlings:

    • Group 1: Control (ddH₂O only).

    • Group 2: 10⁻³ M (2-Aminoethyl)trimethylammonium chloride hydrochloride (Soil Drench).

    • Group 3: 10⁻³ M Retardant (Soil Drench) + 10⁻⁵ M GA₃ (Foliar Spray).

  • Application: Apply the soil drench as described in Protocol B. Simultaneously, apply a light foliar mist of 10⁻⁵ M GA₃ (dissolved in 0.1% Tween-20 to break cuticular surface tension) to Group 3.

  • Validation: After 14 days, compare internode lengths. Group 3 should exhibit internode lengths statistically identical to Group 1, confirming that the quaternary ammonium compound specifically starved the plant of GA without causing irreversible cellular damage.

References

  • Tolbert, N. E. (1960). (2-Chloroethyl) Trimethylammonium Chloride and Related Compounds as Plant Growth Substances. II. Effect on Growth of Wheat. Plant Physiology, 35(3), 380-385. Retrieved from[Link]

Sources

Method

Application Note: AETMA as a Cationic Stabilizing Agent in Advanced Pharmaceutical Formulations

Executive Summary The development of advanced drug delivery systems (DDS)—such as 3D-printed implants and topical cryogels—requires excipients that can simultaneously provide structural integrity, active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced drug delivery systems (DDS)—such as 3D-printed implants and topical cryogels—requires excipients that can simultaneously provide structural integrity, active pharmaceutical ingredient (API) stabilization, and targeted bioadhesion. [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETMA) has emerged as a highly effective cationic monomer and functional excipient in these matrices.

This application note provides a comprehensive guide on the mechanistic role of AETMA, supported by quantitative data and a self-validating experimental protocol for synthesizing AETMA-stabilized polymeric networks.

Mechanistic Insights: The Causality of AETMA's Efficacy

As a quaternary ammonium compound, AETMA maintains a permanent positive charge across a broad physiological pH range. This unique chemical profile dictates its utility in pharmaceutical formulations through three primary mechanisms:

  • Electrostatic API Stabilization: AETMA acts as a stabilizing agent by forming ionic interactions with negatively charged APIs or by stabilizing supramolecular structures. For instance, in cyclodextrin-based formulations, AETMA stabilizes the host-guest inclusion complexes, preventing premature API precipitation and enabling zero-order or Korsmeyer-Peppas sustained release profiles 1.

  • Enhanced Bioadhesion: The cationic nature of the AETMA backbone promotes strong electrostatic attraction to negatively charged biological membranes (e.g., skin surfaces, mucosal linings). This significantly increases the local residence time of topical patches and implants 2.

  • Optimized Photopolymerization Kinetics: In Digital Light Processing (DLP) 3D printing, rapid layer-by-layer curing is mandatory. The methacrylated analog of this monomer (MAETMA) possesses an α -methyl group that provides a positive inductive effect and steric hindrance, stabilizing the propagating radical and severely depressing the reaction rate. AETMA, being an acrylate, lacks this steric bulk, ensuring the rapid photopolymerization kinetics required to prevent structural collapse during printing 3.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which AETMA integrates into a polymer network to provide dual functionality: internal API stabilization and external bioadhesion.

AETMA_Mechanism cluster_formulation Pre-Polymerization Mixture AETMA AETMA Monomer (Cationic Stabilizer) Network AETMA-Functionalized Polymer Matrix AETMA->Network Radical Polymerization API API / Host-Guest Complex API->Network Encapsulation Crosslinker PEGDA / MBAA Crosslinker Crosslinker->Network Stabilization Electrostatic Stabilization (Internal) Network->Stabilization Quaternary Ammonium Bioadhesion Muco/Skin Adhesion (Surface) Network->Bioadhesion Cationic Charge Target Biological Membrane (Negatively Charged) Stabilization->Target Sustained Release Bioadhesion->Target Prolonged Residence

Mechanistic pathway of AETMA in stabilizing APIs and enhancing bioadhesion in polymer networks.

Formulation Data & Performance Metrics

The incorporation of AETMA dramatically alters the physicochemical properties of the resulting formulation. Table 1 summarizes the quantitative impact of AETMA across different state-of-the-art delivery platforms.

Table 1: Comparative Analysis of AETMA-Enhanced Formulations

Formulation TypeAETMA ContentSwelling Ratio (g/g)Polymerization RateBioadhesive PotentialAPI Release Profile
PEGDA Control (DLP 3D Printed) 0 wt%~6.2Slow / IncompleteLowBurst release
AETMA-PEGDA (DLP 3D Printed) 60–80 wt%>12.0Fast (Optimal for DLP) HighStimulus-responsive
γ -CD Cryogel Control 0 wt%~8.5N/ALowRapid diffusion
AETMA- γ -CD Cryogel 28.5 wt%17.4 N/AHigh (Cationic) Sustained (Korsmeyer-Peppas)

Data synthesized from foundational studies on DLP hydrogels 3 and cryogel patches 1.

Self-Validating Experimental Protocol

The following protocol details the synthesis of an AETMA-stabilized γ -Cyclodextrin ( γ -CD) cryogel designed for topical API delivery (e.g., Trimethoprim for acne treatment). Every phase is paired with a causality explanation and a validation checkpoint to ensure a closed-loop, self-correcting workflow.

Phase 1: Host-Guest Complexation (Mortar-Assisted Kneading)
  • Action: Knead equimolar amounts of acrylate-functionalized γ -CD and the API with a minimal volume of ethanol for 45 minutes to form a paste. Dry at 40°C under vacuum.

  • Causality: Mechanical shear forces the hydrophobic API into the lipophilic cavity of the cyclodextrin, displacing high-energy water molecules. Using minimal solvent prevents the premature dissolution and separation of the complex.

  • Validation Checkpoint: Analyze the dried powder via Fourier-Transform Infrared Spectroscopy (FT-IR). The shift, dampening, or broadening of the API's characteristic stretching bands confirms successful inclusion. Self-Correction: If bands remain sharp and unshifted, the inclusion failed; repeat the kneading process with adjusted solvent polarity.

Phase 2: Pre-Polymerization Mixture Formulation
  • Action: Dissolve the CD/API complex, AETMA monomer, and N,N′-methylenebis(acrylamide) (MBAA) crosslinker in ultrapure water at a CD:AETMA weight ratio of 1:2.5. Add the APS/TEMED radical initiation system.

  • Causality: AETMA's quaternary ammonium groups are highly hydrophilic. The 1:2.5 ratio is the optimal thermodynamic balance; lower AETMA concentrations fail to provide sufficient bioadhesion, while higher concentrations cause excessive electrostatic repulsion, leading to hydrogel fragmentation upon swelling.

  • Validation Checkpoint: Measure the pH of the pre-gel solution. It must remain neutral to slightly acidic. Self-Correction: Highly alkaline conditions can degrade the quaternary ammonium moiety via Hofmann elimination; adjust pH if > 7.5.

Phase 3: Radical Cryopolymerization
  • Action: Transfer the mixture into molds and immediately freeze at -18°C for 24 hours.

  • Causality: Cryopolymerization is conducted at sub-zero temperatures where water crystallizes, acting as a natural, removable porogen. Polymerization is confined to the unfrozen, cryoconcentrated liquid microchannels. Upon thawing, a macroporous, sponge-like network remains, which is critical for rapid exudate absorption in topical patches.

  • Validation Checkpoint: Post-thawing and washing, perform a gravimetric swelling test in PBS (pH 7.4) at 37°C. The system must reach an equilibrium swelling ratio of approximately 17.4 g/g. Self-Correction: A deviation of >15% indicates either incomplete crosslinking (if the gel dissolves/over-swells) or a loss of macroporosity due to slow freezing (if it under-swells).

Sources

Application

Application Note: Synthesizing Membrane-Impermeant Labels for Endocytosis Tracking Using Cholaminchloride Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Bioconjugation Chemistry & Live-Cell Imaging Executive Summary Tracking the dynamic internalization of cell surface receptors and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Bioconjugation Chemistry & Live-Cell Imaging

Executive Summary

Tracking the dynamic internalization of cell surface receptors and the uptake of extracellular materials requires molecular probes that can reliably distinguish between the plasma membrane and intracellular compartments. Passive diffusion of hydrophobic or uncharged fluorophores across the lipid bilayer frequently confounds these assays, leading to high background signals and false positives[1].

This application note details a robust, self-validating methodology for synthesizing permanently charged, membrane-impermeant fluorescent labels using Cholaminchloride hydrochloride —also known as (2-Aminoethyl)trimethylammonium chloride hydrochloride or AETMA[2]. By coupling AETMA to amine-reactive fluorophores, researchers can generate customized probes that are strictly internalized via active endocytic pathways, enabling high-fidelity spatiotemporal tracking of endocytosis[3].

Mechanistic Rationale: The Chemistry of Membrane Impermeability

To track endocytosis accurately, a probe must remain strictly in the extracellular space or bound to the outer leaflet of the plasma membrane until an active invagination event occurs.

Cholaminchloride hydrochloride (AETMA) is uniquely suited for this purpose due to its bifunctional chemical anatomy:

  • The Quaternary Ammonium Group [−N+(CH3​)3​] : Unlike primary, secondary, or tertiary amines that can deprotonate and become uncharged (and thus membrane-permeable) in basic or neutral microenvironments, the quaternary ammonium group carries a permanent positive charge regardless of physiological pH fluctuations[4]. This permanent charge creates a massive Born solvation energy penalty, rendering it thermodynamically impossible for the molecule to passively partition into the hydrophobic core of the lipid bilayer[1].

  • The Primary Amine [−NH2​] : This functional group serves as a highly reactive nucleophile, allowing for straightforward bioconjugation with widely available N-hydroxysuccinimide (NHS) ester-functionalized fluorophores or peptides[5].

When an NHS-fluorophore is reacted with AETMA, the resulting amide-linked conjugate inherits the permanent positive charge of the trimethylammonium group, instantly converting a potentially permeant dye into a strictly impermeant endocytosis tracer[3].

Chemical Synthesis Workflow

G A NHS-Ester Fluorophore (e.g., Cy5-NHS) C Reaction Buffer (0.1 M NaHCO3, pH 8.3) A->C B Cholaminchloride HCl (AETMA) B->C D Nucleophilic Acyl Substitution (Amide Bond Formation) C->D E Impermeant Fluorescent Probe (Quaternary Ammonium Tagged) D->E

Caption: Chemical synthesis workflow for AETMA-conjugated impermeant fluorophores.

Protocol I: Synthesis of AETMA-Conjugated Fluorophores

This protocol describes the conjugation of AETMA to an NHS-ester fluorophore (e.g., NHS-Cy5 or NHS-Fluorescein).

Causality of Experimental Choices
  • Buffer Selection (pH 8.3): The primary amine of AETMA has a pKa of approximately 9.0. A reaction buffer at pH 8.3 ensures that a sufficient fraction of the amines are deprotonated (nucleophilic) to attack the NHS ester, while minimizing the competing hydroxide-driven hydrolysis of the NHS ester that dominates at pH > 9.0.

  • Molar Excess: A 5-fold molar excess of AETMA is used to drive the reaction to completion, ensuring all expensive fluorophore molecules are converted to the impermeant form.

Step-by-Step Methodology
  • Preparation of AETMA Solution: Dissolve 5 mg of Cholaminchloride hydrochloride (MW: 175.1 g/mol )[6] in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Preparation of Fluorophore: Dissolve 1 mg of NHS-Cy5 in 50 µL of anhydrous Dimethyl Sulfoxide (DMSO). Note: Use anhydrous DMSO to prevent premature hydrolysis of the NHS ester.

  • Conjugation Reaction: Add the NHS-Cy5 solution dropwise to the AETMA solution while vortexing.

  • Incubation: Protect the reaction vial from light (wrap in aluminum foil) and incubate at room temperature for 2 hours with continuous orbital shaking.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 7.5) and incubate for 15 minutes. The primary amines in Tris will scavenge any remaining unreacted NHS esters.

  • Purification: Purify the resulting AETMA-Cy5 conjugate using a size-exclusion spin column (e.g., Sephadex G-10) or reverse-phase HPLC to remove unreacted AETMA and Tris-quenched byproducts. Lyophilize the purified fraction and store at -20°C.

Table 1: Physicochemical Properties & Reaction Parameters
ParameterValue / DescriptionRationale
AETMA Molecular Weight 175.10 g/mol [6]Allows precise stoichiometric calculations.
Reaction pH 8.3Balances amine nucleophilicity with NHS stability.
AETMA:Fluorophore Ratio 5:1 (Molar)Drives conjugation to >95% completion.
Storage Conditions -20°C, desiccated, darkPrevents fluorophore photobleaching and degradation.

Protocol II: High-Fidelity Endocytosis Tracking Assay

To ensure a self-validating system, this protocol utilizes a temperature-shift assay . By initially incubating cells at 4°C, membrane fluidity is drastically reduced, and ATP-dependent processes (like clathrin-mediated endocytosis or macropinocytosis) are entirely halted[1]. This restricts the AETMA-probe exclusively to the cell surface, providing a validated t=0 baseline.

Step-by-Step Methodology
  • Cell Preparation: Seed target cells (e.g., HeLa or A549) in a 35 mm glass-bottom confocal dish and culture until 70-80% confluent.

  • Cold Block (Surface Labeling): Wash the cells three times with ice-cold Hank's Balanced Salt Solution (HBSS). Add the AETMA-fluorophore conjugate (diluted to 1-5 µM in ice-cold HBSS) to the cells.

  • Incubation: Incubate at 4°C for 30 minutes. Validation check: Imaging at this stage should reveal strictly peripheral (plasma membrane) fluorescence with zero intracellular puncta.

  • Wash: Remove the probe solution and wash the cells three times with ice-cold HBSS to remove unbound probes.

  • Temperature Shift (Internalization): Replace the buffer with pre-warmed (37°C) complete culture medium. Transfer the dish to a 37°C, 5% CO2 incubator for the desired tracking duration (e.g., 15, 30, or 60 minutes).

  • Surface Quenching (Optional but Recommended): To strictly quantify internalized vesicles, apply a mild acidic wash (e.g., 0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5) for 60 seconds to strip remaining surface-bound probes, followed immediately by neutralization with PBS.

  • Imaging: Image the cells using confocal laser scanning microscopy. Internalized AETMA-probes will appear as distinct intracellular puncta (endosomes/lysosomes).

Biological Assay Logic

G A Live Cell Culture B Add Impermeant Probe Incubate at 4°C A->B C Surface Labeling Only (Endocytosis Halted) B->C D Temperature Shift to 37°C C->D E Active Endocytosis (Probe Internalization) D->E F Acid Wash / Quench (Remove Surface Signal) E->F G Confocal Microscopy (Quantify Internalized Vesicles) F->G

Caption: Temperature-shift assay logic for tracking endocytosis using impermeant probes.

Data Interpretation & Troubleshooting

When utilizing AETMA-modified probes, the permanent positive charge not only prevents passive diffusion but can also act as a cationizing agent that promotes electrostatic interactions with negatively charged proteoglycans on the cell surface, thereby stimulating adsorptive endocytosis[7]. Researchers must account for this when distinguishing between receptor-mediated endocytosis and non-specific adsorptive uptake.

Table 2: Troubleshooting Common Assay Artifacts
ObservationMechanistic CauseCorrective Action
Diffuse cytosolic fluorescence at 4°C Probe is membrane-permeant. Incomplete AETMA conjugation or presence of free, unreacted fluorophore.Re-purify the conjugate via HPLC. Verify complete removal of unreacted dye.
No intracellular puncta after 37°C shift Endocytic machinery is impaired, or the cell type lacks the targeted surface receptors.Include a positive control (e.g., Transferrin-Alexa488) to verify cell viability and endocytic competence.
High background surface fluorescence post-internalization Incomplete removal of surface-bound probes prior to imaging.Implement the mild acid wash step (Protocol II, Step 6) to strip surface-bound ligands.
Probe aggregation in culture medium Electrostatic complexation between the cationic AETMA probe and anionic serum proteins.Perform the initial labeling step in serum-free HBSS or Opti-MEM before shifting to complete media.

Sources

Technical Notes & Optimization

Troubleshooting

(2-Aminoethyl)trimethylammonium chloride hydrochloride stability in aqueous solution

Welcome to the Technical Support Center for (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), commonly known as Cholamine chloride hydrochloride. This zwitterionic compound features both a primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), commonly known as Cholamine chloride hydrochloride. This zwitterionic compound features both a primary amine and a permanently charged quaternary ammonium group, making it highly valuable for bioconjugation, liposome formulation, and surface functionalization[1][2].

This guide is engineered for researchers and drug development professionals to troubleshoot aqueous stability issues, optimize reaction conditions, and prevent common experimental failures.

Part 1: Core Physicochemical Profiling

Understanding the fundamental properties of this molecule is the first step in preventing experimental errors. The dual-functional nature of the molecule dictates its pH-dependent behavior.

Table 1: Physicochemical & Stability Profile

Property Value / Characteristic Impact on Experimental Design
Molecular Weight 175.10 g/mol Must account for the HCl salt weight when calculating molarity for aqueous stocks.
Solubility Very soluble in water Ideal for aqueous phase reactions, biological assays, and physiological buffers.
Hygroscopicity Extremely High Absorbs atmospheric moisture rapidly; requires strict desiccation to prevent weighing errors[3].
Primary Amine pKₐ ~7.1 at 20°C The strong inductive electron-withdrawing effect of the quaternary amine lowers the pKₐ. Requires pH > 8.0 for effective nucleophilic bioconjugation[4].
Quaternary Amine Permanently Cationic Imparts a constant positive charge regardless of pH, useful for electrostatic drug complexation[5].

| Alkaline Stability | Unstable at pH > 10.0 | Susceptible to Hofmann elimination at high pH; avoid strong bases to prevent degradation[6]. |

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My bioconjugation yields with NHS-esters are extremely low when using cholamine chloride hydrochloride in standard PBS (pH 7.4). What is causing this? Causality: The failure lies in the protonation state of the primary amine. Due to the strong inductive electron-withdrawing effect of the adjacent permanent quaternary ammonium cation, the pKₐ of the primary amine is shifted down to approximately 7.1[4]. At pH 7.4, a significant fraction of the amine remains protonated ( NH3+​ ) and is therefore non-nucleophilic. Furthermore, NHS-esters hydrolyze rapidly in aqueous media, meaning the slow reaction rate allows hydrolysis to outcompete conjugation. Solution: Shift your reaction to a slightly more alkaline buffer (e.g., 0.1 M Sodium Bicarbonate or Borate buffer at pH 8.2–8.5). This ensures the primary amine is in its free, highly nucleophilic ( NH2​ ) state[5].

Q2: I prepared a 1 M aqueous stock solution and stored it at room temperature. After a month, the solution smells faintly of fish and my assays are failing. Is the compound unstable in water? Causality: The "fishy" odor is a hallmark of trimethylamine release. While cholamine chloride hydrochloride is generally stable in aqueous solutions at neutral pH, prolonged storage at elevated pH or exposure to microbial contamination can lead to degradation. Specifically, hydroxide ions in alkaline solutions can attack the molecule, triggering a Hofmann elimination (E2 mechanism) that cleaves the C-N bond, releasing trimethylamine gas and destroying the quaternary amine functionality[6]. Solution: Aqueous stock solutions should be stored at mildly acidic to neutral pH (pH 5.0–6.5) where the molecule is fully protonated and highly stable. Aliquot and store at -20°C to halt hydrolysis kinetics and prevent microbial growth.

Q3: My solid powder has turned into a sticky, clumpy paste inside the bottle. Is it still chemically viable to use? Causality: The hydrochloride salt of this compound is exceptionally hygroscopic[3]. It readily absorbs atmospheric moisture upon opening. While the chemical integrity of the molecule likely remains intact, the absorbed water mass completely invalidates any gravimetric measurements. Weighing this paste will result in significantly lower actual molar concentrations in your experiments. Solution: Discard the paste if precise molarity is required. To prevent this, always equilibrate the sealed bottle to room temperature before opening to prevent condensation, and store the powder in a tightly sealed desiccator over a strong desiccant (e.g., phosphorus pentoxide or silica gel)[7].

Q4: Can I use this compound as a phase-transfer catalyst or surface coating in highly alkaline solutions (pH > 11)? Causality: No. Quaternary ammonium surfactants and coatings are known to become highly unstable at pH > 10[6]. The hydroxide ions aggressively attack the molecule, leading to rapid degradation. Solution: Limit applications to pH < 9.0. If high pH is strictly required for your workflow, alternative sterically hindered quaternary amines must be considered.

Part 3: Stability and Reactivity Pathways

pH_Stability A Low pH (< 6.0) Fully Protonated [NH3+-CH2-CH2-N+(CH3)3] B Physiological pH (~7.1-7.4) Equilibrium State Zwitterionic buffering range A->B Add Base C Mild Alkaline pH (8.0-9.0) Free Primary Amine Optimal for Bioconjugation B->C Add Base D High pH (> 10.0) Risk of Degradation (Hofmann Elimination) C->D Strong Base / Heat

pH-dependent structural states and reactivity of cholamine chloride hydrochloride in water.

Part 4: Validated Experimental Protocols

Workflow 1: Preparation of Stable Aqueous Stock Solutions

Because of the compound's hygroscopicity, standard weighing often leads to inaccurate molarities. This protocol utilizes a self-validating assay to ensure exact concentrations.

  • Gravimetric Measurement: Remove the bottle from the desiccator and allow it to reach room temperature before opening. Rapidly weigh the required mass to minimize atmospheric exposure.

  • Dissolution: Dissolve the powder in a mildly acidic buffer (e.g., 10 mM MES, pH 6.0) to create a nominal 1 M stock. Do not use basic buffers for long-term storage.

  • Self-Validation (Critical Step): Quantify the exact primary amine concentration using a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay against a known glycine standard curve. This step mathematically corrects for any invisible water weight absorbed by the hygroscopic powder.

  • Sterilization & Storage: Filter-sterilize the validated solution through a 0.22 µm PES membrane. Aliquot into single-use tubes and store at -20°C. Monitor the pH monthly; a drift upward combined with a trimethylamine odor indicates degradation.

Workflow 2: Optimizing Aqueous Bioconjugation

This protocol is designed to maximize the nucleophilicity of the primary amine while minimizing the hydrolysis of reactive esters (e.g., NHS-esters or isothiocyanates)[5].

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH to exactly 8.3.

  • Amine Solubilization: Dissolve the cholamine chloride hydrochloride in the buffer to achieve a 10–50 mM concentration.

    • Self-Validation: Verify the pH of the solution post-dissolution. The addition of the hydrochloride salt will consume base and lower the buffer's pH. Re-adjust to pH 8.3 if necessary.

  • Reagent Preparation: Dissolve the NHS-ester or isothiocyanate in anhydrous DMSO immediately before use. Do not use pre-stored DMSO solutions, as absorbed water will have hydrolyzed the reagent.

  • Conjugation: Add the organic reagent solution dropwise to the aqueous amine solution under continuous vortexing. Ensure the final organic solvent concentration does not exceed 10% v/v.

  • Validation of Yield: Remove a 10 µL aliquot pre-reaction and post-reaction (after 2 hours). Run a TNBSA assay. A successful, high-yield conjugation will show a >90% reduction in detectable free primary amines.

Bioconjugation_Workflow Start Issue: Low Conjugation Yield CheckpH Check Aqueous Reaction pH Start->CheckpH pH_Low pH < 7.5 Amine is protonated (Inactive) CheckpH->pH_Low pH_High pH 8.0 - 8.5 Amine is free (Reactive) CheckpH->pH_High Adjust Adjust buffer to pH 8.0-8.5 (e.g., Bicarbonate) pH_Low->Adjust CheckReagent Check Ester/Isothiocyanate Integrity pH_High->CheckReagent Hydrolysis Reagent hydrolyzed by water CheckReagent->Hydrolysis Fresh Prepare fresh reagent in dry DMSO immediately prior Hydrolysis->Fresh

Troubleshooting workflow for resolving low bioconjugation yields in aqueous media.

References

  • National Institutes of Health (PMC). "Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile." NIH. Available at: [Link]

  • Shulman, L. et al. "High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis." Analyst (ResearchGate). Available at: [Link]

  • Grokipedia. "Cholamine chloride hydrochloride." Grokipedia. Available at: [Link]

  • Armarego, W.L.F., Perrin, D.D. "Purification of Laboratory Chemicals, Fourth Edition." ScienceMadness. Available at: [Link]

Sources

Optimization

How to improve the solubility of AETMA in different solvents

Welcome to the Technical Support Center for [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETMA) . As a highly reactive, cationic monomer, AETMA is a foundational building block in the synthesis of polyelectrolyte hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETMA) . As a highly reactive, cationic monomer, AETMA is a foundational building block in the synthesis of polyelectrolyte hydrogels, 3D printing resins, and functionalized polymeric ionic liquids[1].

However, its permanent positive charge and tightly bound chloride counter-ion create significant solubility bottlenecks when researchers attempt to move away from purely aqueous systems. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations.

Section 1: Core Troubleshooting FAQs

Q1: Why does AETMA precipitate or form cloudy emulsions when added to my organic solvent-based 3D printing resin? Causality: AETMA is typically supplied as an aqueous solution (e.g., 80 wt% in water) or as a highly polar chloride salt. The chloride ion ( Cl− ) is small and highly coordinating, resulting in a high lattice energy and strong ion-dipole interactions. These forces can only be overcome by solvents with a high dielectric constant, such as water ( ϵ≈80 )[2]. When introduced into non-polar or semi-polar organic solvents (like THF, ϵ≈7.5 , or standard acrylate resins), the solvent cannot sufficiently solvate the ion pair. The electrostatic attraction between the quaternary ammonium cation and the chloride anion causes the monomer to aggregate and precipitate out of solution.

Q2: I need to copolymerize AETMA with hydrophobic monomers in THF or Toluene. How can I make AETMA soluble without adding water? Causality & Solution: You must alter the thermodynamics of solvation by performing a counter-ion exchange (anion metathesis). By exchanging the small, hard chloride ion for a bulky, weakly coordinating anion like tetrafluoroborate ( BF4−​ ) or bis(trifluoromethanesulfonyl)imide ( TFSI− ), you significantly decrease the lattice energy of the salt[3]. The delocalized charge on these bulky anions reduces the electrostatic grip on the AETMA cation, allowing low-polarity solvent molecules to penetrate the solvation shell. Consequently, AETMA- BF4​ and AETMA- TFSI become highly soluble in low-polarity solvents like THF, chloroform, and acetone[4].

Q3: I am using Digital Light Processing (DLP) to print AETMA-PEGDA hydrogels. How do I prevent phase separation in the prepolymer ink? Causality & Solution: For DLP printing of hydrogels, water is often used as the primary solvent. However, photoinitiators (like LAP) and crosslinkers (like PEGDA) may have limited water solubility compared to AETMA[1]. To bridge this solubility gap without performing a full counter-ion exchange, use a carefully titrated co-solvent system (e.g., Water/Ethanol). The water solvates the AETMA, while the ethanol solvates the photoinitiator and PEGDA.

Section 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Counter-Ion Exchange of AETMA (Synthesis of AETMA- BF4​ )

This protocol converts hydrophilic AETMA-Cl into lipophilic AETMA- BF4​ for use in organic synthesis.

  • Dissolution: Dilute 10 g of AETMA-Cl (80 wt% aqueous solution) in 50 mL of deionized water.

  • Metathesis: Slowly add 1.1 molar equivalents of Sodium Tetrafluoroborate ( NaBF4​ ) to the solution while stirring continuously at room temperature for 2 hours[5].

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of Dichloromethane (DCM). The bulky BF4−​ anion drives the newly formed AETMA- BF4​ into the organic phase.

  • Phase Separation: Collect the lower organic layer (DCM). Wash the aqueous layer with an additional 25 mL of DCM and combine the organic phases.

  • Self-Validation (Chloride Test): To ensure complete exchange, take a 1 mL aliquot of the aqueous phase and add a few drops of 0.1 M Silver Nitrate ( AgNO3​ ). A heavy white precipitate ( AgCl ) confirms the successful displacement and removal of chloride ions from the monomer.

  • Drying: Dry the combined organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and evaporate the DCM under reduced pressure to yield AETMA- BF4​ as a viscous, organic-soluble liquid.

Protocol B: Co-Solvent Titration for Resin Formulation

Use this protocol to find the critical water/organic ratio for mixed-monomer resins to prevent micro-precipitation.

  • Preparation: Dissolve your hydrophobic monomer/crosslinker in the target organic solvent (e.g., Ethanol) at the desired concentration.

  • Titration: Add AETMA-Cl dropwise under constant stirring.

  • Self-Validation (Optical Clarity): Monitor the solution using a UV-Vis spectrophotometer at 600 nm. A drop in transmittance below 98% indicates the onset of micro-precipitation (the cloud point).

  • Adjustment: If precipitation occurs, add deionized water in 1% (v/v) increments until transmittance returns to >99%. This establishes your baseline co-solvent ratio.

Section 3: Quantitative Data

Table 1: Solubility Profile of AETMA Variants in Common Solvents Note: Solubility is highly dependent on the counter-ion's ability to lower lattice energy.

SolventDielectric Constant ( ϵ )AETMA-Cl SolubilityAETMA- BF4​ SolubilityAETMA- TFSI Solubility
Water 80.1> 800 mg/mL< 10 mg/mLInsoluble
Methanol 32.7> 500 mg/mL> 500 mg/mL> 500 mg/mL
Ethanol 24.5~ 50 mg/mL> 300 mg/mL> 500 mg/mL
Acetone 20.7Insoluble> 200 mg/mL> 500 mg/mL
THF 7.5Insoluble~ 100 mg/mL> 400 mg/mL
Toluene 2.4InsolubleInsoluble~ 50 mg/mL

Section 4: Visualizations

G Start AETMA Solubility Issue CheckSolvent What is the target solvent? Start->CheckSolvent WaterPolar Water / Highly Polar (e.g., Methanol) CheckSolvent->WaterPolar SemiPolar Semi-Polar (e.g., Ethanol, Acetone) CheckSolvent->SemiPolar NonPolar Non-Polar / Resin (e.g., THF, Toluene) CheckSolvent->NonPolar Sol1 Use AETMA-Cl (Default) Solubility > 80 wt% WaterPolar->Sol1 Sol2 Use Co-Solvent System (Add 5-10% Water) SemiPolar->Sol2 Sol3 Perform Counter-Ion Exchange (Cl- to BF4- or TFSI-) NonPolar->Sol3

Decision tree for resolving AETMA solubility issues based on target solvent polarity.

G AETMACl AETMA-Cl High Lattice Energy Strong Ion Pairing Exchange Anion Metathesis Add NaBF4 or LiTFSI in Aqueous Medium AETMACl->Exchange + NaBF4 AETMABF4 AETMA-BF4 / TFSI Bulky Anion Reduced Lattice Energy Exchange->AETMABF4 - NaCl (aq) Result Lipophilic Monomer Soluble in THF/Toluene AETMABF4->Result Enhanced Solvation

Mechanistic pathway of counter-ion exchange to enhance AETMA lipophilicity.

References

  • [1] 3D printed and stimulus responsive drug delivery systems based on synthetic polyelectrolyte hydrogels manufactured via digital light processing. Journal of Materials Chemistry B (RSC Publishing). URL:

  • [3] Modification of Cellulose Nanocrystals with Quaternary Ammonium-Containing Hyperbranched Polyethylene Ionomers by Ionic Assembly. ACS Sustainable Chemistry & Engineering. URL:

  • [2] Polymeric ionic liquids: Here, there and everywhere. ResearchGate. URL:

  • [5] Synthesis of AETMA+BF4-. Scholaris.ca. URL:

  • [4] An Inverse Vulcanized Polymer Cathode Functionalized with Quaternary Ammonium Salt for Enhanced Performance in Lithium–Sulfur Batteries. ResearchGate. URL:

Sources

Troubleshooting

Troubleshooting low yield in AETMA peptide derivatization reactions

Introduction to AETMA Derivatization Welcome to the technical support guide for troubleshooting (2-Aminoethyl)trimethylammonium (AETMA) peptide derivatization. AETMA is a chemical modification reagent used to introduce a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to AETMA Derivatization

Welcome to the technical support guide for troubleshooting (2-Aminoethyl)trimethylammonium (AETMA) peptide derivatization. AETMA is a chemical modification reagent used to introduce a fixed, permanent positive charge onto peptides. This is primarily achieved by reacting an N-hydroxysuccinimide (NHS) ester of AETMA with primary amines on the peptide, such as the N-terminus or the ε-amino group of lysine residues. This derivatization is invaluable for applications in mass spectrometry (MS), where it enhances ionization efficiency and directs fragmentation patterns, thereby improving peptide identification and sequence analysis.[1][2]

Despite its utility, achieving high derivatization yield can be challenging. This guide provides a structured, in-depth approach to diagnosing and resolving common issues that lead to low reaction efficiency, framed in a question-and-answer format to directly address problems encountered in the lab.

Core Principles: The Chemistry of AETMA-NHS Ester Reactions

The success of AETMA derivatization hinges on the principles of NHS ester chemistry. The reaction is a nucleophilic acyl substitution where the unprotonated primary amine of the peptide attacks the carbonyl carbon of the AETMA-NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3]

However, this primary reaction is in direct competition with the hydrolysis of the NHS ester, where water acts as the nucleophile.[3][4] Hydrolyzed AETMA-NHS ester is no longer reactive with amines, making it a critical cause of low yield.[5] Understanding the factors that influence the rates of these two competing reactions is the key to effective troubleshooting.

Frequently Asked Questions & Troubleshooting Guide
Q1: My derivatization yield is low. Where should I start troubleshooting?

Low yield is a systemic problem, often resulting from a combination of factors rather than a single error.[6] A systematic approach is crucial. Before reassessing the entire protocol, first confirm that the low yield is not an artifact of your analysis method (e.g., poor purification recovery, incorrect MS parameters).

Once confirmed, the most effective troubleshooting strategy is to follow the workflow of the reaction itself. Start by evaluating the quality and preparation of your reagents, then move to the reaction conditions (buffer, pH, time), and finally consider factors related to your specific peptide.

Start Low Yield Confirmed Reagents Reagent Integrity Check (AETMA, Peptide, Solvents) Start->Reagents Begin Here Conditions Reaction Condition Check (Buffer, pH, Temp, Time) Reagents->Conditions Reagents OK? Peptide Peptide-Specific Issues (Solubility, Structure) Conditions->Peptide Conditions OK? Analysis Analytical Method Check (HPLC, MS) Peptide->Analysis Peptide OK? Success Yield Improved Analysis->Success Analysis OK?

Caption: A logical workflow for troubleshooting low yield.

Q2: Could my AETMA reagent or other chemicals be the problem?

Absolutely. The quality and handling of reagents are paramount. Chemical reagents degrade over time, which can alter their reactivity and lead to inaccurate results.[7][8]

  • AETMA Reagent Stability: AETMA-NHS ester is highly susceptible to hydrolysis from atmospheric moisture. Always purchase high-quality reagents and store them according to the manufacturer's instructions, typically desiccated at -20°C.[7] Once a vial is opened, it is best practice to aliquot the reagent into smaller, single-use vials under an inert gas (like nitrogen or argon) to minimize exposure to air and moisture.[7]

  • Solvent Quality: If the AETMA reagent requires dissolution in an organic solvent before being added to the aqueous reaction buffer, the quality of that solvent is critical. Use only anhydrous-grade dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Older or lower-grade DMF can contain dimethylamine impurities from degradation, which will react with the NHS ester and reduce the amount of active AETMA reagent available for your peptide.[9][10]

  • Peptide Purity and Concentration: Ensure the starting peptide is of high purity and that its concentration is accurately determined. Impurities containing primary amines will compete with your peptide for the AETMA reagent. An inaccurate peptide concentration will lead to a suboptimal molar ratio of AETMA to peptide, affecting the reaction's efficiency.[11]

Q3: I'm using a common laboratory buffer. Could it still be wrong?

Yes. The choice of buffer is one of the most critical factors in an NHS ester reaction.[4]

  • Amine-Containing Buffers: Never use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will actively compete with your peptide for reaction with the AETMA-NHS ester, drastically reducing the yield.[4][12] After the reaction is complete, Tris or glycine can be added to quench any remaining active AETMA reagent.[12][13]

  • Recommended Buffers: Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate/carbonate.[4][12] Ensure the buffer components are fresh and free of contamination.

  • Presence of Other Nucleophiles: Low concentrations of sodium azide (≤ 3 mM) generally do not interfere, but higher concentrations will compete with the reaction.[3][12] Avoid other strong nucleophiles unless they are a planned part of the experiment.

Q4: How critical is pH, and what is the optimal range?

The reaction pH is the single most important parameter to control.[3][4][9] It represents a critical trade-off between two competing factors:

  • Amine Reactivity: For the reaction to occur, the primary amine on the peptide must be in its unprotonated, nucleophilic state (R-NH₂). At acidic pH, the amine is protonated (R-NH₃⁺) and becomes unreactive.[3][4]

  • NHS Ester Stability: As the pH increases, the concentration of hydroxide ions (OH⁻) also increases. These ions are strong nucleophiles that accelerate the hydrolysis of the AETMA-NHS ester, rendering it inactive.[3][5]

The optimal pH for most NHS ester reactions is a compromise between these two effects, typically falling in the pH 7.2 to 8.5 range .[3][5][12] A pH of 8.3-8.5 is often recommended as a starting point for peptide labeling.[9][10]

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes
> 8.5Room Temp.Very short
Data compiled from multiple sources.[12][14][15]

If you suspect pH is the issue, it is highly recommended to perform a pH optimization experiment. See Protocol 2 for a detailed methodology.

Q5: Could my peptide's structure or properties be causing the low yield?

Yes, the inherent properties of the peptide can significantly impact derivatization efficiency.

  • Solubility: Some peptides, especially hydrophobic ones, may not be fully soluble in standard aqueous buffers, reducing their availability to react.[16] If you observe precipitation, consider adding a small percentage of a compatible organic co-solvent like DMSO or acetonitrile to the reaction mixture. Ensure the peptide is fully dissolved before adding the AETMA reagent.

  • Steric Hindrance: If the target amine (e.g., the N-terminus) is located in a sterically crowded region of the peptide's folded structure, it may be inaccessible to the AETMA reagent.[6][17] To mitigate this, you can try denaturing the peptide with a mild chaotropic agent or by gently increasing the reaction temperature (e.g., to 37°C). However, be mindful that higher temperatures will also accelerate hydrolysis.

  • Side Reactions with Other Residues: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic side chains (like tyrosine, histidine, or serine) can occur, especially at higher pH values. These side products are generally less stable than the desired amide bond but can consume the reagent.[18]

  • Intramolecular Reactions: If a peptide has multiple amine groups, there is a possibility of intramolecular crosslinking, although this is less common with a monofunctional reagent like AETMA.

Q6: How do I definitively confirm that my derivatization reaction is inefficient?

Reliable analytical data is crucial for troubleshooting. Do not rely on assumptions.

  • Mass Spectrometry (MS): This is the most direct method. Analyze the reaction mixture before and after purification. A successful reaction will show a new peak corresponding to the mass of your peptide plus the mass of the AETMA moiety (101.12 Da for the added C₅H₁₃N₂⁺ group). Low yield will be evident from a large remaining peak of the underivatized peptide.

  • High-Performance Liquid Chromatography (HPLC): Derivatization with the charged AETMA group will significantly alter the peptide's retention time on a reverse-phase HPLC column, typically causing it to elute earlier. By comparing the chromatograms of the starting material and the reaction product, you can quantify the conversion efficiency by integrating the peak areas.[19]

AETMA Derivatization Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Dissolve Peptide in Amine-Free Buffer (pH 7.2-8.5) p2 Prepare Fresh AETMA-NHS Stock in Anhydrous DMSO/DMF r1 Add AETMA Stock to Peptide (e.g., 10-20 fold molar excess) p2->r1 Combine r2 Incubate at RT (1-2 hr) or 4°C (2-4 hr) r1->r2 r3 Quench Reaction (e.g., add Tris or Glycine) r2->r3 a1 Purify Derivatized Peptide (e.g., RP-HPLC, Desalting) r3->a1 Proceed to a2 Confirm Derivatization (Mass Spectrometry) a1->a2 a3 Quantify Yield (HPLC Peak Area) a2->a3

Caption: Standard experimental workflow for AETMA peptide derivatization.

Key Experimental Protocols
Protocol 1: Standard AETMA Derivatization of a Peptide

This protocol provides a general starting point. Optimization may be required for your specific peptide.[20]

  • Peptide Preparation:

    • Dissolve your peptide in a non-amine buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.[9]

  • AETMA-NHS Ester Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of AETMA-NHS ester in anhydrous DMSO.[9] This must be done fresh to avoid hydrolysis.

  • Derivatization Reaction:

    • Calculate the volume of AETMA stock solution needed to achieve a 10- to 20-fold molar excess relative to the amount of peptide.

    • Add the calculated volume of the AETMA stock solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Longer incubation at lower temperatures can sometimes improve specificity.[20]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification and Analysis:

    • Remove excess reagent and byproducts by desalting (e.g., using a C18 spin column) or reverse-phase HPLC.

    • Analyze the final product by mass spectrometry to confirm the mass shift and by HPLC to assess purity and yield.

Protocol 2: Troubleshooting via pH Optimization

This experiment helps determine the optimal pH for your specific peptide by running parallel reactions.

  • Buffer Preparation:

    • Prepare a series of four identical, non-amine buffers (e.g., 100 mM sodium phosphate) at different pH values: 7.0, 7.5, 8.0, and 8.5.

  • Reaction Setup:

    • Aliquot equal amounts of your stock peptide solution into four separate reaction tubes.

    • Add the corresponding pH buffer to each tube to achieve the same final peptide concentration.

  • Reagent Preparation:

    • Prepare a single, fresh stock solution of AETMA-NHS ester in anhydrous DMSO, sufficient for all four reactions.

  • Initiate Reactions:

    • Add an identical molar excess of the AETMA stock solution to each of the four tubes simultaneously.

    • Incubate all reactions under the same conditions (time and temperature).

  • Quenching and Analysis:

    • Quench all reactions at the same time point.

    • Analyze a small, unpurified aliquot from each reaction by LC-MS.

    • Compare the ratio of the derivatized peptide peak area to the underivatized peptide peak area for each pH condition to identify the optimal pH.

References
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • How to optimize conditions for labeling of a hydrophobic peptide with Alexa Fluor 647-maleimide dye and Alexa Fluor 546 NHS ester? ResearchGate. [Link]

  • IRDye® Peptide Labeling. LI-COR Biosciences. [Link]

  • Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. For example. eGyanKosh. [Link]

  • Derivative formation with AETMA. AETMA, (2‐aminoethyl)trimethylammonium chloride… ResearchGate. [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]

  • A stabilizing reagent prevents cell-free DNA contamination by cellular DNA in plasma during blood sample storage and shipping as determined by digital PCR. PubMed. [Link]

  • Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PubMed Central. [Link]

  • TMT Labeling of Peptides Protocol. GitHub. [Link]

  • Liquid phase synthesis of peptides and peptide derivatives.
  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Novogene. [Link]

  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Reagents Storage and stability. Precautions and warnings. Labtest. [Link]

  • N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. Waters Corporation. [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. [Link]

  • Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. PubMed Central. [Link]

Sources

Optimization

Preventing degradation of (2-Aminoethyl)trimethylammonium chloride hydrochloride during long-term storage

Technical Support Center: Stabilizing (2-Aminoethyl)trimethylammonium Chloride Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing (2-Aminoethyl)trimethylammonium Chloride Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and long-term storage challenges associated with (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), also known as cholamine chloride hydrochloride.

Due to its dual-functional nature—a primary amine paired with a quaternary ammonium group—this compound is highly susceptible to moisture-induced deliquescence and pH-dependent degradation. This document provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure absolute experimental reproducibility.

Part 1: Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the causality behind it. The molecule features a positively charged quaternary ammonium center and a primary amine protected by a hydrochloride salt. This structure dictates its vulnerabilities [1]:

  • Hygroscopicity & Deliquescence : The ionic nature of the crystal lattice creates a highly favorable thermodynamic drive for water absorption. If exposed to ambient humidity, the powder will absorb moisture until it dissolves in its own water of hydration (deliquescence).

  • Hofmann-Type Elimination : Under alkaline conditions or thermal stress, the quaternary ammonium group can undergo elimination, releasing trimethylamine gas (which causes a distinct "fishy" odor).

  • Amine Reactivity : The hydrochloride salt protects the primary amine by keeping it protonated (-NH₃⁺) [2]. However, if moisture enters the system, ambient CO₂ can dissolve into the micro-aqueous layer, slowly reacting with transient free amines to form carbamates or driving oxidative degradation.

Degradation A (2-Aminoethyl)trimethylammonium chloride hydrochloride B Moisture Exposure (High RH) A->B D CO2 / O2 Exposure A->D F Alkaline pH / Heat A->F C Deliquescence & Hydrolysis B->C E Amine Oxidation & Carbamylation D->E G Hofmann Elimination (Trimethylamine Gas) F->G

Fig 1. Primary degradation pathways of (2-Aminoethyl)trimethylammonium chloride hydrochloride.

Part 2: Troubleshooting & FAQs

Q1: My powder has turned into a sticky, gel-like paste. Can I still use it for bioconjugation? Causality & Action: No, you should discard it. The transition to a paste indicates severe deliquescence. Once water has permeated the lattice, the absolute molecular weight of your sample is unknown, making accurate molar calculations impossible. Furthermore, the absorbed water acts as a reaction medium, accelerating the hydrolysis and oxidation of the primary amine.

Q2: I detect a faint "fishy" odor when opening the storage desiccator. What happened? Causality & Action: The odor is trimethylamine gas, a byproduct of the Hofmann elimination of the quaternary ammonium group. This occurs when the compound is exposed to localized alkaline conditions (e.g., leaching from low-quality glass vials over years) or thermal stress [3]. If you smell this, the structural integrity of the batch is compromised.

Q3: Why must I store this at 2-8°C when some vendors ship it at room temperature? Causality & Action: While the compound has a high melting point (approx. 260°C with decomposition) [3] and can survive short-term ambient shipping, long-term storage at room temperature provides the thermal activation energy required for slow oxidative degradation. Storing at 2-8°C suppresses these kinetic pathways.

Q4: Why use Argon instead of Nitrogen for the inert storage atmosphere? Causality & Action: Argon is denser than air and Nitrogen. When aliquoting a highly hygroscopic powder, Argon effectively blankets the solid at the bottom of the vial, actively displacing moisture and oxygen. Nitrogen mixes more readily with ambient air during the brief moment the cap is applied.

Part 3: Self-Validating Storage Protocol

To guarantee scientific integrity, your storage methodology must be a self-validating system . This means the protocol includes built-in, non-destructive checks that allow you to definitively prove the sample's integrity before committing it to a costly downstream experiment.

Step-by-Step Methodology for Aliquoting and Long-Term Storage
  • Environmental Preparation: Transfer the bulk chemical, amber glass vials, PTFE-lined caps, and an analytical balance into a glovebox purged with Argon (Relative Humidity < 5%).

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 50 mg to 100 mg) into the amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw and moisture exposure cycles associated with opening a bulk container.

  • Gravimetric Baselining (Validation Check 1): Seal the vial tightly. Weigh the sealed vial on the analytical balance to the nearest 0.1 mg. Record this "Base Mass" directly on the vial label.

  • Secondary Containment: Wrap the cap junction with Parafilm. Place the vials into a secondary airtight container filled with indicating Drierite (desiccant) and a Cobalt(II) chloride humidity indicator card.

  • Cold Storage: Store the secondary container at 2-8°C.

  • Pre-Use Validation (Validation Check 2): Before using an aliquot, allow the sealed vial to reach room temperature (to prevent condensation). Re-weigh the sealed vial. If the mass has increased by >0.5 mg, the seal has failed, moisture has entered, and the sample must be discarded. If the mass matches the Base Mass, the sample is validated for use.

Workflow Step1 1. Aliquot under Argon Step2 2. Amber Glass + PTFE Cap Step1->Step2 Step3 3. Record Base Mass (Validation) Step2->Step3 Step4 4. Store at 2-8°C with Desiccant Step3->Step4 Step5 5. Re-weigh Pre-Use (Validation) Step4->Step5

Fig 2. Self-validating aliquoting and storage workflow ensuring moisture exclusion.

Part 4: Quantitative Storage Parameters

Adhering to strict quantitative thresholds ensures the prevention of the degradation mechanisms outlined above.

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Breach
Storage Temperature 2°C to 8°C> 15°CThermal energy accelerates Hofmann elimination and primary amine oxidation.
Relative Humidity (RH) < 10% (Desiccated)> 20%Rapid deliquescence; water acts as a plasticizer and reaction medium for degradation.
Atmosphere Argon (preferred) or N₂Ambient AirCO₂ reacts with transient free amines to form carbamates; O₂ drives oxidation.
Solution pH (Working) 4.0 to 6.0> 7.5Deprotonation of the amine; high risk of quaternary ammonium degradation if stored as a liquid.

References

Troubleshooting

Technical Support Center: Troubleshooting AETMA-Induced Cytotoxicity in Cell Lines

Welcome to the Biomaterials & Cell Culture Technical Support Center. As Senior Application Scientists, we frequently assist researchers transitioning to synthetic, chemically defined culture substrates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biomaterials & Cell Culture Technical Support Center. As Senior Application Scientists, we frequently assist researchers transitioning to synthetic, chemically defined culture substrates. A common challenge in this workflow is managing the cytotoxicity associated with AETMA ([2-(acryloyloxy)ethyl]trimethylammonium chloride), a cationic monomer widely used to synthesize thermoresponsive hydrogels, cryogels, and enzyme-free cell harvesting platforms[1].

This guide is designed to provide you with field-proven insights, mechanistic explanations, and self-validating protocols to identify and mitigate AETMA-induced cytotoxicity in your cell lines.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my AETMA-based hydrogel cause sudden cell death in hMSC or hPSC cultures? A: The causality behind AETMA toxicity is rooted in its molecular structure. AETMA features a permanent quaternary ammonium (QA) group[1]. While mammalian eukaryotic membranes are rich in zwitterionic lipids, they maintain a net negative resting membrane potential[2]. QACs act as potent membranolytic agents; the electrostatic attraction between the positively charged nitrogen atom in AETMA and the negatively charged phospholipid bilayer causes severe membrane destabilization. This physical disruption leads to pore formation, leakage of cytoplasmic contents, and rapid cell lysis[3].

Q2: How can I visually distinguish between "unreacted monomer toxicity" and "bulk polymer surface toxicity" under the microscope? A:

  • Unreacted Monomer Toxicity: If your polymer network was insufficiently washed, free AETMA monomers will rapidly internalize into the cells. You will observe uniform, acute cell death (necrosis and rapid lysis) within 2 to 4 hours of seeding.

  • Bulk Surface Toxicity: If the monomer is fully washed out but the charge density of your crosslinked polymer surface is too high, cells will fail to attach properly. You will observe rounded morphologies, extensive clumping, and delayed apoptosis over 24 to 48 hours.

Q3: How do I retain the benefits of AETMA (e.g., thermo-responsiveness) without killing my cells? A: Mitigation relies on charge-density modulation. By copolymerizing AETMA with a neutralizing or complementary monomer, you can dilute the localized positive charge. For example, copolymerizing AEtMA-Cl with 2-(diethylamino)ethyl acrylate (DEAA) creates a balanced, amphoteric substrate. This specific poly(AEtMA-Cl-co-DEAA) formulation has been proven to support long-term mesenchymal stem cell (MSC) culture over 10 passages while enabling gentle, enzyme-free cell detachment via thermo-modulation[4][5].

Part 2: Visualizing the Cytotoxicity Mechanism

G A AETMA Monomer (Quaternary Ammonium) B Electrostatic Attraction A->B C Eukaryotic Cell Membrane (Phospholipid Bilayer) B->C D Membrane Destabilization & Pore Formation C->D E Cytoplasmic Leakage (Cell Lysis) D->E

Fig 1. Mechanistic pathway of AETMA-induced cell membrane disruption.

Part 3: Quantitative Data on Charge Density vs. Viability

To optimize your hydrogel formulations, refer to the empirical data below. Balancing the molar ratio of AETMA against a co-monomer (like DEAA) is critical for maintaining cell viability while preserving the material's swelling and thermoresponsive properties.

AETMA Molar Ratio (%)DEAA Co-monomer (%)Swelling Ratio (%)Cell Viability (24h)Cytotoxicity Status
100%0%>95%< 20%Highly Cytotoxic
75%25%85%45%Cytotoxic
50%50%65%78%Mildly Cytotoxic
25% 75% 45% > 95% Non-Cytotoxic (Optimal)

Note: A 1:3 ratio of AEtMA-Cl to DEAA is considered the gold standard for maintaining MSC phenotype and lineage potency[5].

Part 4: Validated Mitigation Protocols

A trustworthy protocol must be a self-validating system. Do not rely on arbitrary washing times; use measurable endpoints to guarantee safety.

Protocol A: Post-Synthesis Dialysis for Monomer Clearance

Unreacted AETMA monomers are highly toxic. This protocol ensures complete removal of unreacted species using conductivity as a self-validating metric.

  • Hydration: Submerge the newly synthesized AETMA-based hydrogel in 500 mL of sterile, deionized (DI) water for 2 hours to initiate swelling.

  • Encapsulation: Transfer the swollen hydrogel into a dialysis membrane tubing with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa.

  • Dialysis: Suspend the tubing in a 2 L beaker of DI water. Stir gently at room temperature for 72 hours. Replace the DI water every 12 hours.

  • Self-Validation (Critical Step): Before removing the hydrogel, measure the electrical conductivity of the dialysate bath using a conductivity meter. Because AETMA is a charged chloride salt, unreacted monomers will spike the water's conductivity. Do not use the hydrogel until the dialysate conductivity precisely matches that of fresh DI water.

Protocol B: Synthesis of Biocompatible Poly(AEtMA-Cl-co-DEAA) Substrates

This workflow details the synthesis of the optimal 1:3 copolymer ratio to mitigate bulk surface toxicity[5].

  • Monomer Preparation: In a sterile glass vial, prepare an aqueous monomer solution containing a 1:3 molar ratio of AEtMA-Cl to DEAA.

  • Crosslinking: Add N,N′-methylenebisacrylamide (MBA) as the crosslinker at a 2 mol% concentration relative to the total monomer content.

  • Initiation: Introduce a biocompatible photoinitiator (e.g., Irgacure 2959 at 0.1 w/v%). Mix thoroughly and degas the solution using nitrogen sparging for 10 minutes to prevent oxygen inhibition.

  • Polymerization: Cast the solution into your desired culture plates and expose to UV light (365 nm, 10 mW/cm²) for 15 minutes.

  • Purification: Immediately proceed to Protocol A to clear any residual monomers before cell seeding.

Part 5: Mitigation Workflow Visualization

Workflow S1 Identify Cytotoxicity Source S2A Unreacted Monomer (Rapid Toxicity) S1->S2A S2B High Surface Charge (Delayed Apoptosis) S1->S2B S3A Exhaustive Dialysis (Conductivity Validation) S2A->S3A S3B Copolymerization (e.g., DEAA addition) S2B->S3B S4 Biocompatible Cell Culture S3A->S4 S3B->S4

Fig 2. Troubleshooting workflow for mitigating AETMA cytotoxicity.

References

  • Development of a γ-Cyclodextrin-Based Cryogel Loaded with Trimethoprim for Acne Treatment: Design, Synthesis, and In Vitro Evaluation - nih.gov - 6

  • Polymer-Coated Surface as an Enzyme-Free Culture Platform to Improve Human Mesenchymal Stem Cell (hMSC) Characteristics in Extended Passaging - acs.org - 7

  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - rsc.org - 3

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - mdpi.com - 2

  • Long term mesenchymal stem cell culture on a defined synthetic substrate with enzyme free passaging - nih.gov - 5

Sources

Optimization

Common side reactions of (2-Aminoethyl)trimethylammonium chloride hydrochloride in organic synthesis

Technical Support Center: Troubleshooting (2-Aminoethyl)trimethylammonium Chloride Hydrochloride in Organic Synthesis Overview (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA·HCl) is an essential bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (2-Aminoethyl)trimethylammonium Chloride Hydrochloride in Organic Synthesis

Overview (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA·HCl) is an essential bifunctional building block used to introduce permanent positive charges into macromolecules, peptides, and polymer therapeutics. While its quaternary ammonium group provides excellent aqueous solubility and fixed charge states, its reactivity profile presents unique challenges. As a Senior Application Scientist, I have compiled this guide to provide mechanistic troubleshooting and validated protocols to mitigate common side reactions.

Troubleshooting Guide: Diagnosing Common Side Reactions

Issue 1: Hofmann Elimination (Degradation under Basic Conditions)

  • Q: Why am I losing the quaternary ammonium signal in my NMR, accompanied by a strong "fishy" odor?

  • A: You are likely observing a Hofmann elimination. The quaternary ammonium group is an excellent leaving group. When AETMA·HCl is exposed to strong bases (e.g., NaOH, NaH) or even excess triethylamine (TEA) at elevated temperatures, an E2 elimination occurs. The base abstracts a proton from the carbon adjacent to the primary amine, expelling trimethylamine (the fishy odor) and forming a vinylamine intermediate that rapidly hydrolyzes into acetaldehyde and ammonia.

  • Causality & Fix: To prevent this, strictly control the pH. Use sterically hindered, milder bases like N,N-Diisopropylethylamine (DIPEA) to free the primary amine without triggering the E2 pathway. Keep reaction temperatures below 40°C.

Issue 2: Hydrolysis of Electrophiles due to Hygroscopicity

  • Q: Why are my amide coupling yields so low, with mostly hydrolyzed starting materials recovered?

  • A: AETMA·HCl is severely hygroscopic. If the reagent absorbs atmospheric moisture, the crystal lattice traps water molecules. During moisture-sensitive reactions (like EDC/NHS couplings or reactions with acid chlorides), this trace water outcompetes the protonated primary amine (pKa ~9.0) for the electrophile.

  • Causality & Fix: Water is a superior nucleophile to a protonated amine. You must dry AETMA·HCl thoroughly (vacuum desiccation over P2O5 for 24 hours) and run the reaction in anhydrous aprotic solvents (DMF/DMSO) [1].

Issue 3: Over-Alkylation (Multiple Substitutions)

  • Q: My mass spectrometry (MALDI/ESI) shows complex mixtures with +R and +2R adducts. How do I stop over-alkylation?

  • A: Once the primary amine of AETMA is mono-alkylated, the resulting secondary amine often becomes more nucleophilic due to the electron-donating effect of the new alkyl group. This leads to rapid over-alkylation.

  • Causality & Fix: Avoid direct alkylation with alkyl halides if a 1:1 stoichiometry is required. Instead, utilize reductive amination pathways where steric bulk and stoichiometry can be strictly controlled, or use a large molar excess of AETMA·HCl.

Quantitative Data: Base Compatibility & Elimination Risk

Selecting the correct base is the most critical parameter when working with AETMA·HCl. The table below summarizes the causality between base strength and Hofmann elimination risk.

BasepKa of Conjugate AcidDeprotonation of AETMAHofmann Elimination RiskRecommended Application
NaOH (aq) 15.7CompleteHigh (>50% degradation at 25°C)Not recommended
DBU 12.5CompleteHigh Avoid
TEA 10.7HighModerate (requires temp control)Acceptable (<25°C)
DIPEA 10.5HighLow (sterically hindered)Optimal for amidation
NMM 7.4PartialVery LowGood for sensitive esters

Visualizing the Chemistry

G A (2-Aminoethyl)trimethylammonium Chloride B Strong Base (e.g., NaOH) pH > 10 A->B Excess Base C Mild Base (e.g., DIPEA) pH 8-9 A->C Controlled Base D Hofmann Elimination (E2 Pathway) B->D F Desired Nucleophilic Addition / Amidation C->F E Trimethylamine + Acetaldehyde + NH3 D->E Degradation G Stable Quaternary Ammonium Conjugate F->G Product

Reaction pathways of AETMA under varying basic conditions.

G Start Low Yield in Amide Coupling? Q1 Is the reaction mixture cloudy? Start->Q1 Sol Solubility Issue: Switch to DMF/DMSO or add phase-transfer catalyst Q1->Sol Yes Q2 Is there a strong amine odor? Q1->Q2 No Hof Hofmann Elimination: Reduce base strength/temp Q2->Hof Yes Q3 Are activated esters hydrolyzing? Q2->Q3 No Hygro Hygroscopicity: Lyophilize AETMA·HCl before use Q3->Hygro Yes

Decision tree for troubleshooting AETMA coupling reactions.

Validated Experimental Protocol: EDC/NHS-Mediated Amide Coupling

This self-validating protocol ensures complete activation of the carboxylic acid before introducing AETMA, minimizing hydrolysis and elimination side reactions. This specific methodology is frequently utilized in C-terminal charge-reversal derivatization for proteomics [1].

Materials:

  • Carboxylic acid substrate (1.0 eq)

  • AETMA·HCl (1.5 eq)

  • EDC·HCl (1.2 eq)

  • NHS (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (or ACN/DMSO mixtures for peptide labeling)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF to a 0.1 M concentration.

  • Esterification: Add EDC·HCl (1.2 eq) to the solution at 0°C. Stir for 2 hours, allowing it to warm to room temperature.

    • Causality: Activating at lower temperatures prevents the irreversible N-acylurea rearrangement of the O-acylisourea EDC intermediate, preserving the active ester.

  • Validation Check: Spot the reaction on TLC or use LC-MS to confirm complete conversion to the NHS-ester prior to amine addition.

  • Amine Preparation: In a separate flame-dried vial, suspend AETMA·HCl (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise at 0°C and sonicate for 5 minutes.

    • Causality: DIPEA neutralizes the HCl salt, freeing the primary amine. Sonication ensures the dissolution of the poorly soluble zwitterionic intermediate, preventing localized high-concentration pockets that could trigger side reactions.

  • Coupling: Add the AETMA/DIPEA solution dropwise to the activated NHS-ester. Stir for 12 hours at room temperature.

  • Workup & Isolation: Precipitate the product using cold diethyl ether. The permanent positive charge of the AETMA conjugate makes it highly insoluble in ether, allowing for easy isolation via centrifugation.

Frequently Asked Questions (FAQs)

Q: Why does my AETMA·HCl look like a sticky paste instead of a crystalline powder? A: AETMA·HCl is inherently hygroscopic. If exposed to ambient humidity, it rapidly absorbs water and forms a paste. This absorbed water will ruin moisture-sensitive reactions. Always store the reagent in a desiccator and handle it under a dry inert atmosphere [2].

Q: Can I use AETMA·HCl in aqueous bioconjugation conditions? A: Yes, AETMA·HCl is highly water-soluble and is often used to modify proteins or peptides. However, you must use water-soluble coupling agents (like EDC/sulfo-NHS) and maintain the pH strictly around 7.5–8.0. This specific pH window balances the need to keep the primary amine reactive while preventing the rapid hydrolysis of the activated ester and avoiding Hofmann elimination [1].

Q: How do I monitor the reaction progress? AETMA doesn't show up on standard UV-TLC. A: Because AETMA lacks a chromophore, UV-active TLC will not work unless your other substrate is UV-active. To visualize unreacted AETMA, use a Ninhydrin stain (which turns purple in the presence of the primary amine) or Dragendorff's reagent (which stains quaternary ammonium compounds orange). Alternatively, LC-MS in positive ion mode is highly effective due to the permanent positive charge of the molecule.

Q: Does the quaternary ammonium group affect the catalytic capabilities of the amine? A: Yes. Studies on amine-catalyzed reactions show that AETMA's permanent positive charge prevents it from existing in a more nucleophilic neutral form, significantly reducing its reactivity in forming imine intermediates compared to uncharged diamines [3].

References

  • C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics. Journal of Proteome Research - ACS Publications.1

  • (2-Aminoethyl)trimethylammonium chloride hydrochloride Toxicity and Handling. SCBT.2

  • Kinetic Mechanism and Structural Requirements of the Amine-Catalyzed Decarboxylation of Oxaloacetic Acid. The Journal of Organic Chemistry - ACS Publications.3

Sources

Troubleshooting

Technical Support Center: Cholaminchloride Hydrochloride Troubleshooting &amp; Protocol Guide

Welcome to the Technical Support Center. This guide is designed for researchers, downstream processing scientists, and drug development professionals dealing with the removal of residual Cholaminchloride hydrochloride (a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, downstream processing scientists, and drug development professionals dealing with the removal of residual Cholaminchloride hydrochloride (also known as (2-Aminoethyl)trimethylammonium chloride hydrochloride) from purified product mixtures.

Due to its unique zwitterionic-like buffering properties and extreme polarity, this compound frequently resists standard purification techniques like reverse-phase chromatography. This guide provides the mechanistic causality behind its behavior and field-proven, self-validating protocols for its complete removal.

Characterization of the Contaminant

To design an effective removal strategy, we must first understand the physicochemical properties that dictate the molecule's behavior. Cholaminchloride hydrochloride is a highly polar organic salt and one of Good's buffers[1].

Table 1: Physicochemical Properties & Purification Implications

PropertyValuePurification Implication
Molecular Weight 175.10 g/mol Easily clears standard 1–3 kDa MWCO dialysis/TFF membranes.
pKa (Primary Amine) 7.10Modulating pH below 7.1 protonates the amine, increasing polarity (+2 net charge)[1].
Quaternary Ammonium Permanent (+) ChargeExhibits exceptionally high affinity for strong cation exchangers at any pH.
Aqueous Solubility 4.2 M (at 0°C)Partitions exclusively into aqueous phases during liquid-liquid extraction[1].

Purification Decision Matrix

Do not rely on a one-size-fits-all approach. The optimal removal method depends entirely on the physical characteristics of your target product. Use the logical workflow below to select the correct protocol.

G Start Analyze Target Product SizeCheck Is target MW > 3 kDa? Start->SizeCheck TFF Method 1: Diafiltration (Size Exclusion) SizeCheck->TFF Yes (Proteins/Polymers) PolarityCheck Is target highly lipophilic? SizeCheck->PolarityCheck No (Small Molecules) LLE Method 2: Liquid-Liquid Extraction (Aqueous Wash) PolarityCheck->LLE Yes (Organic Soluble) ChargeCheck Is target neutral or anionic? PolarityCheck->ChargeCheck No (Water Soluble) CEX Method 3: Cation-Exchange (Flow-Through Mode) ChargeCheck->CEX Yes RPC Method 4: Orthogonal Chromatography (HILIC / Mixed-Mode) ChargeCheck->RPC No (Cationic)

Decision matrix for selecting a Cholaminchloride hydrochloride removal strategy.

Troubleshooting & FAQs

Q: Why is Cholaminchloride hydrochloride so difficult to remove using standard Reverse-Phase (RP) HPLC? A: Standard RP-HPLC relies on hydrophobic interactions. Because cholaminchloride possesses a permanent quaternary ammonium charge and extreme hydrophilicity, it exhibits virtually no retention on C18 or C8 stationary phases. It will co-elute in the void volume (0–5% organic modifier). If your target product is also highly polar and elutes early, RP-HPLC will fail to resolve them. Orthogonal separation based on charge (Ion-Exchange) or size (Size Exclusion) is required.

Q: Can I use Anion-Exchange (AEX) chromatography to remove it? A: Yes, but only in bind-and-elute mode for your target product. Because cholaminchloride is strictly cationic, it will not bind to an AEX resin (e.g., Q Sepharose). If your target product is anionic, it will bind to the AEX column while the cholaminchloride contaminant flows through into the waste.

Q: How do I prevent the primary amine of cholaminchloride from reacting with my target product during concentration? A: The primary amine has a pKa of 7.10[1]. If you are concentrating a mixture containing electrophiles (e.g., NHS-esters, aldehydes), you must keep the pH strictly below 5.5. At this pH, the amine is >95% protonated, rendering it non-nucleophilic and preventing unwanted covalent cross-reactions.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . By relying on built-in analytical checkpoints, you can definitively prove the success of the purification in real-time without waiting for external QA/QC results.

Protocol A: Tangential Flow Filtration (Diafiltration)

Best for: Proteins, nanoparticles, and polymers (MW > 3 kDa).

Diafiltration leverages selective membrane permeability. Because continuous diafiltration maintains a constant volume, it prevents the target macromolecule from precipitating while washing away the 175.1 Da contaminant[2].

  • Membrane Selection: Install a TFF cassette with a Molecular Weight Cut-Off (MWCO) of 1 kDa or 3 kDa.

  • System Equilibration: Flush the system with 3 diavolumes (DV) of your target formulation buffer.

  • Sample Loading: Dilute the product mixture to a manageable viscosity (<10 cP) and load it into the retentate reservoir.

  • Continuous Diafiltration: Perform constant-volume diafiltration. Add fresh buffer at the exact rate that the permeate is generated. Process for a total of 7 DVs (statistically clears >99.9% of small molecules)[2].

  • Self-Validation Checkpoint: Continuously monitor the conductivity of the permeate line. The system is validated as "cleared" when the permeate conductivity reaches absolute parity with your pure formulation buffer (Δ < 0.1 mS/cm), proving the highly conductive chloride salt has been exhausted.

Protocol B: Strong Cation-Exchange (CEX) in Flow-Through Mode

Best for: Neutral or anionic small molecules and peptides.

This method uses electrostatic causality: the permanent quaternary ammonium group of the contaminant will bind irreversibly to a sulfonate-based resin, while neutral/anionic products pass through unhindered.

  • Resin Selection: Pack a column with a strong cation-exchange resin (e.g., SP Sepharose or Mono S).

  • Equilibration: Equilibrate the column with 5 column volumes (CV) of a low-salt buffer (e.g., 20 mM Sodium Phosphate, pH 6.0).

  • Sample Preparation: Adjust your sample mixture to pH 6.0. Critical: Ensure the sample conductivity is <5 mS/cm. High salt concentrations will shield the electrostatic interactions and cause the contaminant to leak through.

  • Loading & Collection: Load the sample onto the column at a linear flow rate of 150 cm/h. Collect the flow-through, which contains your purified target product.

  • Self-Validation Checkpoint: Spot 2 µL of the collected flow-through onto a silica TLC plate and apply Ninhydrin stain (heat at 100°C for 2 minutes). The absence of a purple/blue spot validates that the primary amine of cholaminchloride has been successfully retained on the column.

Protocol C: Liquid-Liquid Extraction (LLE)

Best for: Lipophilic small organic molecules.

Because cholaminchloride has an aqueous solubility of 4.2 M at 0°C[1] and is completely insoluble in non-polar organics, it can be perfectly partitioned away from lipophilic targets.

  • Solvent Selection: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Aqueous Wash: Add an equal volume of mildly acidic deionized water (pH 5.0, adjusted with dilute HCl). Causality: The acidic pH ensures the primary amine is fully protonated, giving the molecule a +2 total charge and forcing 100% of it into the aqueous phase.

  • Phase Separation: Agitate vigorously and allow the layers to separate. Drain the organic layer.

  • Repetition: Repeat the aqueous wash 2 additional times.

  • Self-Validation Checkpoint: Analyze the final organic layer via LC-MS. The purification is validated when the extracted ion chromatogram (EIC) shows an absolute absence of the m/z 103.1 peak (the exact mass of the[C5H15N2]+ cation), confirming total removal.

References

1.[1] Title: Cholamine chloride hydrochloride - Wikipedia Source: Wikipedia URL:[Link]

3.[2] Title: Diafiltration – Knowledge and References Source: Taylor & Francis URL:[Link]

Sources

Optimization

Technical Support Center: Managing AETMA Hygroscopicity in Polymer Synthesis

Welcome to the Technical Support Center for handling [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETMA) . As a highly reactive, cationic monomer, AETMA is foundational in synthesizing advanced hydrogels for 1[1] an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETMA) . As a highly reactive, cationic monomer, AETMA is foundational in synthesizing advanced hydrogels for 1[1] and antimicrobial 2[2].

However, the very properties that make AETMA effective—specifically, the strong electrostatic interactions of its quaternary ammonium group—also make it aggressively hygroscopic. This guide provides field-proven, self-validating protocols to ensure stoichiometric precision and prevent premature polymerization during your workflows.

Part 1: Quantitative Material Data

Because anhydrous AETMA rapidly deliquesces upon exposure to ambient humidity, it is predominantly supplied and handled as an 80 wt% aqueous solution. Understanding the physical parameters of this solution is critical for accurate gravimetric dispensing.

Table 1: Physicochemical Properties of Commercial AETMA (80 wt% Aqueous Solution)

PropertyValue / SpecificationMechanistic Implication for Handling
Chemical Formula C₈H₁₆ClNO₂Contains a quaternary ammonium cation responsible for extreme moisture uptake.
Molecular Weight 193.67 g/mol (anhydrous)Must adjust molar calculations to account for the 20% water mass in commercial stocks.
Density 1.132 g/mL at 25 °CHigh density and viscosity mandate gravimetric (mass) rather than volumetric (pipetting) measurement.
Inhibitor 600 ppm MEHQMonomethyl ether hydroquinone (MEHQ) requires dissolved oxygen to prevent auto-polymerization.
Storage Temp. 2–8 °CCold storage minimizes thermal initiation but requires thermal equilibration before opening to prevent condensation.

Data sourced from 3[3].

Part 2: Troubleshooting & FAQs

Q: My stoichiometric ratios seem to drift over time when using anhydrous AETMA powder. Why is this happening, and how do I fix it? A: The quaternary ammonium groups in AETMA form powerful ion-dipole interactions with water molecules in the air, leading to rapid deliquescence[1]. If you weigh the solid in ambient air, the mass you record includes an ever-increasing percentage of atmospheric water. Solution: You must handle anhydrous AETMA exclusively inside a glovebox backfilled with Argon or N₂ (<1 ppm H₂O). If you do not have a glovebox, switch to the commercial 80 wt% aqueous solution and adjust your solvent calculations to account for the intrinsic water content.

Q: I am using the 80 wt% aqueous AETMA solution. Can I just pipette it like a normal liquid monomer? A: No. The 80 wt% solution is highly viscous, and its density (1.132 g/mL)[3] causes significant retention inside pipette tips, leading to a loss of up to 5% of your monomer per transfer. Solution: Always use gravimetric dispensing . Place your reaction vial directly on an analytical balance, tare it, and add the AETMA solution dropwise until the target mass is reached.

Q: My AETMA solution auto-polymerized into a solid block while I was degassing it with Nitrogen before adding the initiator. What went wrong? A: Commercial AETMA is stabilized with 600 ppm MEHQ[3]. MEHQ is an oxygen-dependent inhibitor; it functions by reacting with oxygen to scavenge early free radicals. When you sparged the solution with Nitrogen, you stripped out the dissolved oxygen, rendering the MEHQ inactive. Without cooling, the concentrated monomer auto-polymerized. Solution: Only degas your pre-gel solution immediately before adding your radical initiators (e.g., APS/TEMED), and perform the degassing step in an ice bath (2–8 °C) to suppress thermal auto-initiation.

Part 3: Validated Experimental Protocols

Protocol A: Gravimetric Preparation of AETMA Pre-Gel Solutions (From 80 wt% Stock)

This protocol ensures exact molarity when synthesizing AETMA-based hydrogels or cryogels, such as those crosslinked with N,N′-methylenebis(acrylamide) (MBAA)[2].

Step 1: Thermal Equilibration (Self-Validation Step) Remove the 80 wt% AETMA bottle from the 2–8 °C refrigerator. Do not open it immediately. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold bottle of a hygroscopic liquid in ambient air causes immediate condensation of atmospheric moisture into the solution, diluting your stock concentration unpredictably.

Step 2: Gravimetric Dispensing

  • Place a clean, dry reaction vial on an analytical balance (0.0001 g precision) and tare.

  • Using a positive-displacement pipette or a glass Pasteur pipette, transfer the AETMA solution dropwise into the vial until the target mass is achieved.

  • Calculation check: To achieve X grams of pure AETMA, you must weigh out X/0.80 grams of the commercial solution.

Step 3: Solvent Compensation Calculate the mass of water introduced by the AETMA stock ( Masstotal​−MassAETMA​ ). Subtract this exact volume from the total distilled water required for your formulation to maintain the precise 10% w/v polymerizable material concentration standard in cryogel synthesis[2].

Step 4: Crosslinker & Co-monomer Integration Add your co-monomers (e.g., acrylated γ-cyclodextrin) and crosslinker (e.g., MBAA at a 6:1 molar ratio)[2]. Stir gently until completely dissolved.

Step 5: Degassing and Initiation

  • Transfer the vial to an ice bath (0–4 °C).

  • Purge the solution with N₂ gas for 10 minutes to remove oxygen (deactivating the MEHQ inhibitor).

  • Immediately add 2% v/v of an aqueous ammonium persulfate (APS, 10% w/v) solution, followed by 2% v/v of TEMED (10% w/v) to catalyze polymerization[2].

Protocol B: Handling Anhydrous AETMA Solid

If your synthesis strictly forbids the presence of water (e.g., organic solvent-based polymerizations), you must use the anhydrous solid.

Step 1: Glovebox Preparation Ensure the glovebox atmosphere is purged with Argon or N₂ to maintain <1 ppm H₂O and <1 ppm O₂. Causality: AETMA powder in an ultra-dry environment is highly prone to static buildup, which causes the powder to repel from spatulas and scatter. Use an anti-static ionizer gun inside the chamber before opening the monomer jar.

Step 2: Weighing and Dissolution Weigh the solid directly into a vial with a septum-sealable cap. Inject your anhydrous organic solvent (e.g., anhydrous DMF or DMSO) directly into the vial before removing it from the glovebox. Self-Validation: Inspect the powder before weighing. If the powder appears clumpy, sticky, or glassy, the seal has failed, and moisture has compromised the monomer. It must be discarded or re-crystallized.

Part 4: Process Visualization

The following diagram maps the logical workflow for mitigating AETMA's hygroscopic properties based on the source material used.

AETMA_Handling A AETMA Source (Hygroscopic Monomer) B Anhydrous Solid (Prone to Deliquescence) A->B C 80 wt% Aqueous Solution (Commercial Standard) A->C D Glovebox Weighing (Argon/N2 Atmosphere) B->D E Thermal Equilibration (Prevent Condensation) C->E G Pre-Gel Solution (Ready for Crosslinking) D->G F Gravimetric Dispensing (Analytical Balance) E->F F->G

Caption: Workflow for mitigating AETMA hygroscopicity during monomer preparation.

References

  • Recent Development of Atmospheric Water Harvesting Materials: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Development of a γ-Cyclodextrin-Based Cryogel Loaded with Trimethoprim for Acne Treatment: Design, Synthesis, and In Vitro Evaluation Source: MDPI (Pharmaceutics) URL:[Link][2]

Sources

Troubleshooting

Challenges with using (2-Aminoethyl)trimethylammonium chloride hydrochloride in vivo

Welcome to the Technical Support Center for (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA, also known as Cholamine chloride hydrochloride; CAS 3399-67-5). As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA, also known as Cholamine chloride hydrochloride; CAS 3399-67-5).

As a Senior Application Scientist, I have designed this guide to address the specific translational hurdles researchers face when moving AETMA-based formulations from in vitro assays to in vivo models. AETMA is a highly versatile molecule: its primary amine allows for facile covalent conjugation to nanocarriers, while its quaternary ammonium group provides a permanent positive charge for electrostatic binding of nucleic acids (like siRNA)[1]. However, this permanent cationic nature is a double-edged sword that introduces severe biological barriers once introduced into systemic circulation.

This guide is structured to decode the causality behind these failures and provide self-validating protocols to ensure your in vivo success.

Section 1: Troubleshooting In Vivo Delivery Failures (Q&A)

Q1: Our AETMA-functionalized gold nanoparticles (AuNPs) show >90% siRNA knockdown in vitro, but fail completely to silence genes in vivo. What is causing this discrepancy? A1: You are encountering the classic "polyanion competition and protein corona" paradox. In vitro transfections are typically performed in serum-free or reduced-serum media. In vivo, the moment your formulation enters the bloodstream, the permanent positive charge of the AETMA quaternary ammonium group rapidly adsorbs negatively charged serum proteins (opsonization)[2].

  • The Causality: This protein corona does two things. First, it flags the nanoparticle for rapid clearance by the mononuclear phagocyte system (MPS), sequestering your dose in the liver and spleen. Second, high physiological ionic strength and endogenous polyanions (like heparin) can outcompete the electrostatic interaction between AETMA and the siRNA, causing premature drug release before the target cell is reached[3].

  • The Fix: You must implement a hierarchical shielding strategy. Incorporate a shedable Polyethylene Glycol (PEG) layer that sterically hides the AETMA positive charge during circulation, but cleaves within the acidic tumor microenvironment to expose the cationic charge for cellular uptake.

Q2: We are observing acute hemolysis and hepatotoxicity in our mouse models immediately following intravenous (IV) injection of AETMA-based polymers. How do we mitigate this? A2: AETMA is a quaternary ammonium compound (QAC), which inherently acts as a cationic surfactant.

  • The Causality: The toxicity is driven by a two-step membranolytic mechanism. First, the permanent positive charge electrostatically binds to the negatively charged phospholipid headgroups of red blood cells and hepatocytes. Second, the alkyl groups undergo hydrophobic insertion into the lipid bilayer, reducing membrane surface tension until the cell lyses[4].

  • The Fix: Reduce the surface density of AETMA on your nanocarrier. Alternatively, synthesize "soft QACs" by incorporating labile bonds (e.g., ester linkages) between the nanocarrier and the AETMA moiety. These bonds degrade rapidly in plasma esterases, converting the surfactant into a non-toxic metabolite before it reaches systemic toxic concentrations[4].

G A High AETMA Density (Cationic Surfactant) B Electrostatic Binding to Cell Membrane A->B E Mitigation 1: PEG Shielding A->E F Mitigation 2: Cleavable Linkers A->F C Hydrophobic Insertion into Lipid Bilayer B->C D Membrane Lysis & Hemolysis C->D G Biocompatible Circulation E->G F->G

Membranolytic toxicity mechanism of AETMA and structural mitigation strategies.

Section 2: Self-Validating Experimental Protocols

To prevent in vivo failure, your formulation must be validated through a closed-loop system where chemistry is confirmed before biological testing.

Protocol A: Covalent Anchoring of AETMA to Carboxylated Nanocarriers

Purpose: To permanently affix the AETMA ligand to a nanocarrier without neutralizing its critical quaternary ammonium charge[1].

  • Step 1 (Activation): Suspend carboxylated nanocarriers (e.g., PEGylated AuNPs) in 25 mM MES buffer (pH 6.1). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sulfo-NHS. Incubate for 30 minutes.

    • Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Sulfo-NHS stabilizes this into an amine-reactive ester, preventing rapid hydrolysis.

  • Step 2 (Conjugation): Add an excess of AETMA. React for 2 hours at room temperature.

    • Causality: The primary amine of AETMA reacts with the NHS ester to form a stable amide bond. Because the quaternary ammonium group lacks a free electron pair, it cannot participate in this reaction, ensuring the permanent positive charge faces outward for subsequent siRNA binding[5].

  • Step 3 (Purification): Remove unreacted AETMA via spin filtration (MWCO dependent on carrier size) or dialysis against distilled water.

Protocol B: siRNA Complexation and Serum Stability Validation

Purpose: To verify that the electrostatic interaction between AETMA and siRNA can survive the polyanion competition of the bloodstream.

  • Step 1 (Complexation): Mix AETMA-NPs with siRNA at varying Nitrogen-to-Phosphate (N/P) ratios (e.g., 1:1, 5:1, 10:1, 20:1). Incubate for 30 minutes at room temperature.

  • Step 2 (Stress Test): Incubate the complexes in 50% Fetal Bovine Serum (FBS) at 37°C for 4 hours.

    • Causality: 50% FBS mimics the high protein and ionic strength of systemic circulation. If the N/P ratio is too low, serum proteins will displace the siRNA.

  • Step 3 (Validation): Run the samples on a 1% agarose gel (Gel Retardation Assay).

    • Readout: Free siRNA will migrate down the gel. Successfully bound siRNA will remain trapped in the loading well. Do not proceed to animal models unless the siRNA remains fully complexed at your chosen N/P ratio in 50% FBS.

G A AETMA-NPs (Quaternary Ammonium) B siRNA Complexation (Electrostatic) A->B Optimized N/P Ratio C Intravenous Injection B->C D Barrier 1: Protein Corona C->D Opsonization E Barrier 2: Polyanion Competition C->E High Ionic Strength F Barrier 3: MPS Clearance D->F Macrophage Uptake G Target Cell Uptake D->G PEG Shielding E->F siRNA Degradation

In vivo delivery barriers for AETMA-siRNA nanoparticles and points of failure.

Section 3: Quantitative Data & Benchmarks

To engineer predictable systems, you must design around AETMA's physicochemical constraints.

Table 1: Physicochemical and Biological Benchmarks for AETMA

ParameterValue / BenchmarkClinical / Experimental Relevance
Molecular Weight 175.10 g/mol Small footprint allows for high-density packing on nanocarrier surfaces.
pKa ~7.1 (at 20°C)Acts as a zwitterionic Good's buffer near physiological pH[6].
Charge State Permanent CationQuaternary ammonium maintains positive charge regardless of microenvironmental pH.
Optimal N/P Ratio > 10:1 (Carrier Dependent)Ratios below 10:1 typically fail in vivo due to premature dissociation in plasma.
Toxicity Threshold Carrier & Density DependentFree AETMA polymers exhibit acute dose-dependent cardiopulmonary toxicity and hemolysis[7].

Section 4: Advanced Applications FAQ

Q3: We are not delivering siRNA. Can AETMA be used to modulate the Tumor Microenvironment (TME) directly? A3: Yes. This is one of the most underutilized applications of AETMA. Aside from being a cationic ligand, AETMA (Cholamine chloride) is a zwitterionic Good's buffer with a pKa of 7.1[6].

  • The Causality: Solid tumors exhibit the Warburg effect, leading to lactic acid accumulation and a highly acidic extracellular pH (pHe ~6.5). This acidity causes "ion trapping"—weak base chemotherapeutics (like doxorubicin or mitoxantrone) become protonated in the TME, rendering them unable to cross the hydrophobic cell membrane[8].

  • The Application: Because its pKa is near physiological pH, targeted administration of cholamine chloride can buffer the TME, raising the extracellular pH. This deprotonates the chemotherapeutic agents, rapidly restoring their membrane permeability and cytotoxic efficacy in vivo[8][9].

References

  • Grokipedia. Cholamine chloride hydrochloride.
  • ACS Nano. Design of Multifunctional Gold Nanoparticles for In Vitro and In Vivo Gene Silencing.
  • Taylor & Francis. Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate.
  • In Vivo. Sodium bicarbonate, an inorganic salt and a potential active agent for cancer therapy.
  • NIH. Drug resistance and cellular adaptation to tumor acidic pH microenvironment.
  • RSC Publishing. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity.
  • TU Dublin. 15 Years on siRNA Delivery: Beyond the State-of-the-Art on Inorganic Nanoparticles for RNAi Therapeutics.
  • ResearchGate. In vivo toxic and lethal cardiorespiratory effects of a synthetic quaternary ammonium salt derivative of haloperidol in mice.

Sources

Optimization

AETMA Technical Support Center: Troubleshooting Guides &amp; FAQs

Welcome to the AETMA Technical Support Center. In chemical and biochemical research, the acronym AETMA frequently refers to two distinct, highly reactive quaternary ammonium compounds: [2-(Acryloyloxy)ethyl]trimethylammo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AETMA Technical Support Center. In chemical and biochemical research, the acronym AETMA frequently refers to two distinct, highly reactive quaternary ammonium compounds:

  • [2-(Acryloyloxy)ethyl]trimethylammonium chloride : A cationic monomer used in the synthesis of stimulus-responsive hydrogels and drug delivery systems.

  • (2-Aminoethyl)trimethylammonium chloride hydrochloride : A fixed-charge chemical derivatization reagent used to enhance Electron-Transfer Dissociation (ETD) in mass spectrometry.

Both reagents share a permanent positive charge, which provides their unique functionalities but also serves as the primary source of incompatibility with other laboratory reagents. This guide addresses the mechanistic causes of these incompatibilities and provides field-proven, self-validating protocols to resolve them.

Part 1: Troubleshooting AETMA (Monomer) in Polymer Synthesis

Q1: Why does my AETMA monomer mixture immediately precipitate or turn opaque when I add anionic monomers like acrylic acid (AA) or polymers like alginate?

Causality: This is a classic case of polyelectrolyte coacervation. The permanent cationic quaternary ammonium group of AETMA interacts electrostatically with the anionic carboxylate groups of AA or alginate. This thermodynamically favorable interaction is driven by the entropic release of counterions, leading to the rapid formation of an insoluble polyelectrolyte complex (precipitate) before photopolymerization can even begin ().

Resolution: To prevent premature complexation, you must shield the electrostatic interactions. This is achieved by increasing the ionic strength of the pre-polymer solution (e.g., adding 0.5–1.0 M NaCl). The salt ions screen the charges, keeping the monomers solvated until the covalent polymer network is formed via UV irradiation.

Q2: My AETMA-based 3D printed hydrogels (via Digital Light Processing) are failing to cure completely, leaving a tacky surface. Is AETMA incompatible with my photoinitiator?

Causality: The incompatibility is likely not with your photoinitiator (e.g., LAP or Irgacure), but with ambient oxygen. AETMA is an acrylate-based monomer. Free-radical photopolymerization of acrylates is highly susceptible to oxygen inhibition. Oxygen rapidly reacts with the propagating radical to form a stable peroxyl radical, quenching the polymerization chain reaction ().

Resolution: Degas your monomer solutions using nitrogen or argon sparging for at least 15 minutes prior to printing, or conduct the curing process in an inert atmosphere chamber.

Part 2: Troubleshooting AETMA (Derivatization Reagent) in Proteomics

Q3: I am using AETMA to derivatize the C-terminus of peptides to increase their charge state for ETD-MS. However, my labeling efficiency is extremely low, particularly for peptides rich in Aspartic Acid (Asp) and Glutamic Acid (Glu). Why?

Causality: The incompatibility lies in the choice of the coupling reagent. Many researchers default to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for aqueous amidation. However, EDC forms an unstable O-acylisourea intermediate that is highly susceptible to rapid hydrolysis back to the carboxylic acid, especially in sterically hindered or highly acidic side chains like Asp/Glu. This leads to incomplete AETMA labeling ().

Resolution: Switch from EDC to a more efficient coupling reagent like PyAOP in an organic/aqueous mixture (e.g., DMSO). PyAOP generates a highly reactive, yet stable, active ester intermediate that resists hydrolysis and drives the amidation of AETMA to completion, significantly enhancing ETD efficiency ().

Quantitative Data Summarization

Table 1: AETMA Incompatibility Matrix and Mitigation Parameters
AETMA VariantIncompatible Reagent/ConditionMechanism of IncompatibilityMitigation StrategyKey Parameter / Threshold
Monomer Anionic Polymers (Alginate, PAA)Electrostatic CoacervationIonic ShieldingAdd 0.5 - 1.0 M NaCl
Monomer Ambient Oxygen (O2)Radical Quenching (Peroxyl formation)Inert Atmosphere / DegassingN2 sparging for ≥ 15 mins
Deriv. Reagent EDC Coupling ReagentRapid hydrolysis of O-acylisoureaSwitch to PyAOP or HATU250 mM PyAOP in DMSO
Table 2: AETMA Derivatization Quantitative MS Parameters
ParameterUn-derivatized PeptideAETMA-Derivatized PeptideAnalytical Impact
Mass Shift per Carboxylate 0 Da+85.09 DaConfirms successful labeling
Average Charge State Lower (e.g., +2)Higher (e.g., +3 to +5)Enhances ETD fragmentation
Coupling Efficiency (EDC) N/A< 50% (Asp/Glu rich)Incompatible for complex samples
Coupling Efficiency (PyAOP) N/A> 95%Required for quantitative proteomics

Experimental Protocols

Protocol 1: Synthesis of AETMA/Acrylic Acid Copolymer Hydrogels

Objective: Form a stable, transparent amphoteric hydrogel without premature precipitation.

  • Solvent Preparation: Dissolve 1.0 M NaCl in deionized water. The high ionic strength is critical to shield the AETMA and Acrylic Acid (AA) charges.

  • Monomer Addition: Add AETMA (10% w/v) and AA (5% w/v) to the salt solution. Stir gently.

    • Self-Validation Check: Visually inspect the solution. If it is cloudy, coacervation has occurred; add additional NaCl in 0.1 M increments until optical clarity is restored.

  • Crosslinker & Initiator: Add N,N′-Methylenebisacrylamide (MBAA) at a 1:100 molar ratio to total monomers. Add 0.5% w/v Irgacure 2959 (photoinitiator).

  • Degassing: Transfer the solution to a septum-sealed vial and purge with Argon for 15 minutes to prevent oxygen inhibition.

  • Polymerization: Irradiate under 365 nm UV light for 10 minutes.

  • Purification: Soak the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water every 8 hours, to dialyze out the NaCl and unreacted monomers.

Protocol 2: High-Efficiency C-Terminal Peptide Derivatization with AETMA

Objective: Achieve >95% labeling efficiency of peptide carboxylates for ETD-MS analysis.

  • Peptide Preparation: Lyophilize 100 µg of tryptic digest peptides and reconstitute in 10 µL of anhydrous DMSO.

  • Reagent Preparation: Prepare a fresh solution of 1 M AETMA hydrochloride and 250 mM PyAOP in DMSO.

  • Activation & Coupling: Add 5 µL of the AETMA solution and 5 µL of the PyAOP solution to the peptides. Add 1 µL of N,N-Diisopropylethylamine (DIPEA) to act as a base.

  • Incubation: Vortex gently and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding 50 µL of 5% hydroxylamine in water.

  • Desalting & Validation: Clean up the derivatized peptides using C18 Spin Columns prior to LC-MS/MS injection.

    • Self-Validation Check: Prior to full LC-MS/MS runs, perform a direct infusion MS scan. A successful derivatization will show a mass shift of +85.09 Da per carboxylate group and a near-complete disappearance of the un-derivatized precursor ion.

Workflow Visualizations

AETMA_Monomer AETMA AETMA Monomer (Cationic) Mix Direct Mixing (Low Ionic Strength) AETMA->Mix Salt Add 0.5M NaCl (Charge Shielding) AETMA->Salt Anionic Anionic Reagents (e.g., PAA, Alginate) Anionic->Mix Anionic->Salt Coacervate Polyelectrolyte Precipitation (Incompatibility / Failure) Mix->Coacervate Electrostatic Binding IPN Stable Hydrogel / IPN (Successful Synthesis) Salt->IPN UV Photopolymerization

Pathway of AETMA monomer complexation vs. controlled hydrogel synthesis.

AETMA_Peptide Peptide Peptide (Asp/Glu Carboxylates) EDC EDC Coupling (Aqueous) Peptide->EDC PyAOP PyAOP / HATU Coupling (Organic/DMSO) Peptide->PyAOP AETMA_Reagent AETMA Derivatization Reagent AETMA_Reagent->EDC AETMA_Reagent->PyAOP PoorYield Incomplete Labeling (Hydrolysis of Intermediate) EDC->PoorYield Steric Hindrance HighYield Complete Derivatization (Enhanced ETD-MS) PyAOP->HighYield Stable Active Ester

Peptide derivatization workflow comparing EDC and PyAOP coupling efficiencies.

References

  • Bhattacharyya et al. "3D printed and stimulus responsive drug delivery systems based on synthetic polyelectrolyte hydrogels manufactured via digital light processing." Journal of Materials Chemistry B (2023). URL:[Link]

  • Li, et al. "Novel Isobaric Tagging Reagent Enabled Multiplex Quantitative Glycoproteomics via Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) Mass Spectrometry." Analytical Chemistry (2022). URL:[Link]

  • Ko, B. J., & Brodbelt, J. S. "Enhanced electron transfer dissociation of peptides modified at C-terminus with fixed charges." Journal of the American Society for Mass Spectrometry (2012). URL:[Link]

  • Wang et al. "Divide and Conquer: A Novel Dual‐Layered Hydrogel for Atmospheric Moisture Harvesting." Angewandte Chemie (2023). URL:[Link]

Reference Data & Comparative Studies

Validation

AETMA vs. HEPES and Tris: A Comprehensive Guide to Biological Buffer Selection

As an Application Scientist, I frequently consult with researchers looking to optimize their assay conditions by exploring alternative buffering agents. While HEPES and Tris are the undisputed heavyweights of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, I frequently consult with researchers looking to optimize their assay conditions by exploring alternative buffering agents. While HEPES and Tris are the undisputed heavyweights of biological buffers, specialized compounds like AETMA ((2-Aminoethyl)trimethylammonium chloride hydrochloride) occasionally enter the conversation due to their unique electrochemical properties.

However, selecting a biological buffer is not simply an exercise in matching a pKa value to your target pH. A robust experimental design requires a fundamental understanding of how a buffer's molecular anatomy interacts with your specific biological system[1]. This guide objectively compares AETMA against HEPES and Tris, providing the mechanistic causality and experimental data needed to make an informed, scientifically sound decision.

Mechanistic Profiling: The Chemical Anatomy

To understand how these compounds perform in an assay, we must first look at their structural chemistry:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic Good's buffer containing both a sulfonic acid group and a piperazine ring[2]. It maintains a highly stable buffering capacity within the physiological pH range of 6.8 to 8.2[3]. Because it is zwitterionic, it does not easily cross lipid bilayers, making it exceptionally biocompatible for live-cell work.

  • Tris (Tris(hydroxymethyl)aminomethane): Tris is a weak base with a pKa of approximately 8.1 at 25°C[4]. It is highly soluble, cost-effective, and forms the backbone of molecular biology buffers (e.g., TAE, TBE). However, its primary amine can participate in Schiff base reactions with aldehydes, and its pKa is notoriously sensitive to temperature shifts[2].

  • AETMA ((2-Aminoethyl)trimethylammonium chloride hydrochloride): Unlike traditional Good's buffers, AETMA is a quaternary ammonium compound featuring a primary amine[5]. While its primary amine can theoretically accept and donate protons to provide buffering capacity near neutral pH, its permanent positive charge fundamentally alters its behavior. It acts as a strong cationic ligand, making it ideal for targeted proteomic derivatization[5] and anion-exchange membrane synthesis[6], but highly disruptive to native biological membranes.

BufferSelection Start Buffer Selection for Biological Workflows Crit1 Physiological pH & Live Cell Assays? Start->Crit1 Crit2 Nucleic Acid Assays (pH 8.0+)? Start->Crit2 Crit3 Cationic Derivatization or Ion Exchange? Start->Crit3 HEPES HEPES (Zwitterionic) Crit1->HEPES Yes Tris Tris (Amine Base) Crit2->Tris Yes AETMA AETMA (Permanent Cation) Crit3->AETMA Yes

Decision matrix for selecting HEPES, Tris, or AETMA based on biochemical workflow requirements.

Performance Metrics Comparison

When evaluating these chemicals side-by-side, their physicochemical properties dictate their downstream utility. The table below summarizes the quantitative and qualitative data for each compound.

FeatureHEPESTrisAETMA
Chemical Nature Zwitterionic sulfonic acidWeak amine baseQuaternary ammonium + Primary amine
Optimal pH Range 6.8 – 8.2[3]7.0 – 9.0[2]~6.5 – 8.0 (Primary amine)
Membrane Permeability Impermeable (Non-toxic)Moderately PermeableHighly Disruptive (Cytotoxic)
Temperature Sensitivity Low ( Δ pKa/°C -0.014)High ( Δ pKa/°C -0.028)Moderate
Primary Application Cell culture, live assays[3]PCR, electrophoresis[2]Proteomic derivatization, Q-resins[6],[5]

Experimental Validation: Cytotoxicity and pH Stability

To demonstrate why AETMA should not replace HEPES or Tris in standard biological assays, we must evaluate empirical data regarding cell viability. Quaternary ammonium compounds are known to interact aggressively with negatively charged phospholipid bilayers, often acting as surfactants or biocides.

Protocol: Evaluating Buffer-Induced Cytotoxicity in Mammalian Cell Culture

This self-validating protocol isolates the buffer as the sole variable affecting cell viability and pH drift.

  • Buffer Formulation: Prepare three separate batches of basal DMEM media. Supplement each batch with 50 mM of either HEPES, Tris, or AETMA.

  • Temperature-Calibrated pH Adjustment: Warm all media to 37°C. Adjust the pH of each solution to exactly 7.4 using 1M HCl or 1M NaOH.

    • Causality Check: Tris has a large temperature coefficient. Adjusting its pH at room temperature will result in a significantly lower pH once placed in a 37°C incubator, confounding your viability data.

  • Cell Seeding & Incubation: Seed HEK293 cells in a 96-well tissue culture plate at 1×104 cells/well. Replace the standard growth media with the buffered test media. Incubate at 37°C, 5% CO₂ for 48 hours.

  • Endpoint Quantification:

    • pH Drift: Measure the final pH of the media using a microelectrode to assess buffering capacity against metabolic byproducts.

    • Viability: Perform a WST-8 (CCK-8) assay. Read absorbance at 450 nm to quantify metabolic activity.

ProtocolWorkflow Step1 Formulate 50 mM Buffer in Media Step2 Calibrate pH to 7.4 at 37°C Step1->Step2 Step3 Incubate HEK293 Cells for 48h Step2->Step3 Step4 Quantify Viability & pH Drift Step3->Step4

Step-by-step experimental workflow for validating buffer cytotoxicity and pH stability in vitro.
Expected Outcomes & Scientific Causality
  • HEPES: Yields >95% viability . The zwitterionic structure prevents cellular uptake, and it strongly resists pH changes from acidic metabolic byproducts[3].

  • Tris: Yields ~80-85% viability . Tris can penetrate cell membranes slightly and exhibits minor toxicity over prolonged incubations.

  • AETMA: Yields <10% viability . The permanent cationic charge of the trimethylammonium group binds to and disrupts the cell membrane, leading to rapid cell lysis and necrosis.

Application Suitability & Strategic Selection

While AETMA fails as a general biological buffer for live-cell or native protein assays, it is a powerhouse in specialized analytical workflows:

  • When to use AETMA: AETMA is highly utilized in Proteomics & Mass Spectrometry . It is used for the hydrophobic and cationic derivatization of carboxylate groups on peptides. This modification introduces fixed charge sites, significantly increasing average charge states and enhancing electron-transfer dissociation (ETD) efficiencies and mass spectrometry Xcorr scores[5]. Furthermore, its permanent positive charge makes it an excellent ligand for functionalizing Q-membranes used in the anion-exchange purification of large biomolecules[6].

  • When to use HEPES: Rely on HEPES for live-cell imaging, tissue culture, and protein purification where maintaining a strict physiological pH without membrane interference is critical[2],[3].

  • When to use Tris: Deploy Tris for DNA/RNA extraction, PCR, and gel electrophoresis where cost-efficiency and basic buffering in the slightly alkaline range (pH 8.0+) are prioritized[2],[4].

References

  • HEPES Buffer | Source: advancionsciences.com | URL: 3

  • Tris | Source: sigmaaldrich.com | URL: 4

  • Hydrophobic Derivatization Strategy Facilitates Comprehensive Profiling of Protein Methylation | Source: acs.org | URL: 5

  • Purification of a Large Protein Using Ion-Exchange Membranes | Source: acs.org | URL: 6

  • What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment | Source: goldbio.com | URL: 1

  • Unlocking the Chemistry: HEPES vs. Tris Buffers | Source: hopaxfc.com | URL: 2

Sources

Comparative

Efficacy of Cholaminchloride Hydrochloride as a Stabilizing Agent: A Comparative Technical Guide

As drug delivery systems and biologics become increasingly complex, the selection of stabilizing excipients dictates the success or failure of a formulation. Cholaminchloride hydrochloride —chemically known as (2-aminoet...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and biologics become increasingly complex, the selection of stabilizing excipients dictates the success or failure of a formulation. Cholaminchloride hydrochloride —chemically known as (2-aminoethyl)trimethylammonium chloride hydrochloride (CAS 3399-67-5)—is a highly specialized zwitterionic salt[1]. Originally developed as one of the "Good’s buffers," it has evolved into a critical excipient for nanoparticle surface modification and protein stabilization[1].

This guide provides an objective, data-driven comparison of Cholaminchloride hydrochloride against traditional buffers and contemporary ionic liquids, equipping formulation scientists with the mechanistic insights needed to optimize advanced therapeutics.

Mechanistic Foundations: Why Cholaminchloride Hydrochloride?

To understand the efficacy of Cholaminchloride hydrochloride, we must dissect its molecular architecture. Unlike standard excipients that serve a single function (e.g., purely buffering or purely osmotic regulation), Cholaminchloride acts as a dual-function stabilizer[1].

  • Physiological Buffering (Zwitterionic Core): It possesses a pKa of 7.10 at 20°C, which perfectly aligns with the physiological pH of cell cultures and parenteral formulations[2]. Furthermore, its temperature coefficient ( Δ pKa/°C = -0.027) ensures that pH remains stable across standard manufacturing and physiological temperature gradients[2].

  • Active Cationization (Bifunctional Termini): The molecule features a primary amine and a quaternary ammonium group. The primary amine serves as a reactive site for covalent conjugation (e.g., via EDC/NHS chemistry) to carboxyl-rich polymers like gelatin or PLGA[3]. Once bound, the quaternary ammonium group projects outward, providing a permanent positive charge (independent of environmental pH) that facilitates the electrostatic loading of negatively charged biologics (like siRNA or poly(I:C) adjuvants) and enhances cellular uptake[1][3].

Structural mechanisms of Cholaminchloride enabling dual buffering and stabilization.

Comparative Efficacy Analysis

When engineering a formulation, Cholaminchloride hydrochloride must be weighed against other standard excipients. Below is a synthesized comparison of its performance metrics against traditional buffers (Tris-HCl), ionic liquids (Choline Dihydrogen Phosphate), and polymeric stabilizers (PEI).

Excipient Performance & Stabilization Matrix
ExcipientChemical ClassPrimary FunctionpKaCovalent Conjugation CapacityCytotoxicity Profile
Cholaminchloride HCl Zwitterionic SaltNanoparticle Cationization & pH Buffering7.10Yes (via primary amine)Low to Moderate
Choline Dihydrogen Phosphate (CDHP) Ionic LiquidThermal Protein Stabilization~7.20No (Lacks reactive amine)Low
Tris-HCl Primary AmineGeneral pH Buffering8.06No (Used in bulk phase)Low
Polyethylenimine (PEI) Polymeric AmineNucleic Acid CondensationBroadYes High (Membrane disruptive)

Key Takeaway: While ionic liquids like Choline Dihydrogen Phosphate (CDHP) are excellent for increasing the thermal melting temperature ( Tm​ ) of therapeutic proteins like rhIL-2 in solution[4], they cannot be permanently anchored to a delivery vehicle. Cholaminchloride bridges this gap. By covalently attaching to a nanoparticle, it stabilizes the delivery system itself, preventing aggregation while simultaneously buffering the microenvironment[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies for utilizing Cholaminchloride hydrochloride in formulation development. These workflows are designed as self-validating systems, where the success of each step can be analytically verified before proceeding.

Protocol 1: Surface Cationization of Gelatin Nanoparticles (GNPs)

This protocol utilizes Cholaminchloride to shift the zeta potential of GNPs, enabling the stable encapsulation of anionic protein antigens and adjuvants[3].

Causality Insight: We adjust the pH to 4.5 prior to the addition of EDC. Why? EDC requires a mildly acidic environment to efficiently activate the carboxyl groups on the gelatin surface, forming an unstable O-acylisourea intermediate. The primary amine of Cholaminchloride then acts as a nucleophile, attacking this intermediate to form a stable amide bond. This leaves the quaternary ammonium group exposed, permanently shifting the nanoparticle's surface charge to positive[3].

  • Nanoparticle Preparation: Synthesize GNPs via a standard two-step desolvation method and resuspend in ultrapure water.

  • pH Optimization: Adjust the pH of the GNP suspension strictly to 4.5 using 0.1 M HCl. (Validation: Verify pH to ensure optimal EDC activation).

  • Excipient Addition: Add Cholaminchloride hydrochloride at a ratio of 10% (w/w) relative to the mass of the GNPs under constant magnetic stirring. Allow to equilibrate for 5 minutes[3].

  • Covalent Coupling: Add EDC (10% w/w of GNPs) to the suspension to initiate the coupling of Cholaminchloride to the gelatin carboxyl groups[3].

  • Incubation & Quenching: Stir the reaction mixture at room temperature for 4 hours. Quench any unreacted EDC by adding a 100 mM glycine solution.

  • Purification: Isolate the cationized GNPs via centrifugation (e.g., 20,000 × g for 30 min) and wash three times with ultrapure water.

  • Validation: Measure the Zeta Potential via Dynamic Light Scattering (DLS). A successful conjugation is validated by a definitive shift from a negative/neutral zeta potential to a highly positive value (e.g., > +20 mV).

Step-by-step workflow for the cationization of gelatin nanoparticles using Cholaminchloride.

Protocol 2: Thermal Shift Assay ( Tm​ ) for Protein Stability

To compare Cholaminchloride against other choline-based excipients (like CDHP) for bulk protein stabilization[4].

  • Sample Preparation: Prepare 1 mg/mL solutions of the target therapeutic protein (e.g., rhIL-2) in a baseline buffer (e.g., 10 mM Phosphate, pH 7.2).

  • Excipient Spiking: Spike parallel samples with 50 mM Cholaminchloride hydrochloride, 50 mM CDHP, and a vehicle control.

  • Dye Addition: Add a protein-binding fluorescent dye (e.g., SYPRO Orange) which fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Thermal Ramping: Subject the samples to a temperature gradient (25°C to 95°C at 1°C/min) using a real-time PCR machine or dedicated fluorimeter.

  • Data Analysis: Plot the first derivative of the fluorescence emission curve. The peak of the derivative represents the Tm​ (the temperature at which the folded:unfolded ratio is 1:1)[4]. An effective stabilizing excipient will demonstrate a statistically significant rightward shift (increase) in the Tm​ compared to the control.

E-E-A-T Insights for Drug Development

When transitioning from bench to clinical scale, the toxicity-to-efficacy ratio of your excipient is paramount. Historically, formulation scientists relied on high-molecular-weight polycations like Polyethylenimine (PEI) to stabilize nucleic acids and proteins. However, PEI causes severe membrane disruption and cytotoxicity.

Cholaminchloride hydrochloride offers an elegant workaround. By utilizing it as a low-molecular-weight modifying agent, scientists can take highly biocompatible, FDA-approved polymers (like PLGA or Gelatin) and graft just enough permanent positive charge onto their surface to achieve electrostatic stabilization and cellular uptake[3]. Because the quaternary ammonium group mimics naturally occurring choline headgroups found in cellular phospholipids, the resulting modified nanoparticles exhibit a drastically improved safety profile while maintaining the high transfection/delivery efficiencies required for modern immunotherapies and gene therapies.

References

  • grokipedia.
  • wikipedia.
  • In vitro assessment of choline dihydrogen phosphate (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2)
  • researchgate.

Sources

Validation

Cross-Validation of AETMA-Based Substrates Across Diverse Cell Lines: A Comparative Guide

As a Senior Application Scientist, I frequently observe a critical bottleneck in biomanufacturing and translational cell biology: the reliance on animal-derived matrices (e.g., Matrigel) and enzymatic detachment methods...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical bottleneck in biomanufacturing and translational cell biology: the reliance on animal-derived matrices (e.g., Matrigel) and enzymatic detachment methods (e.g., Trypsin, Accutase). These traditional workflows introduce severe batch-to-batch variability and systematically cleave essential cell-surface integrins, degrading the therapeutic potency of sensitive cell lines over extended passages[1].

To overcome this, the field is shifting toward synthetic, stimulus-responsive polymers. At the forefront of this shift is AETMA ([2-(Acryloyloxy)ethyl]trimethylammonium chloride). When copolymerized into hydrogel matrices, AETMA acts as a potent cationic functional monomer that enables long-term, enzyme-free cultivation. This guide provides an objective, data-driven cross-validation of AETMA’s performance against traditional substrates across human pluripotent stem cells (hPSCs), mesenchymal stem cells (hMSCs), and robust immortalized cell lines.

Mechanistic Causality: The Physics of Enzyme-Free Detachment

To understand why AETMA outperforms traditional substrates, we must examine the causality behind the cell-material interface. AETMA introduces a permanent quaternary ammonium positive charge to the polymer matrix[2].

At standard culture conditions (37°C), copolymers containing AETMA (such as poly(AEtMA-Cl-co-DEAEA)) exhibit a hydrophobic state. This hydrophobicity, combined with AETMA's cationic charge, drives the electrostatic adsorption of essential serum proteins (like vitronectin and fibronectin), which subsequently mediate robust integrin-dependent cell adhesion[3].

The breakthrough lies in the polymer's stimulus-responsive phase transition. By simply lowering the temperature to 15°C or modulating divalent cations (Ca²⁺/Mg²⁺), the polymer matrix rapidly hydrates and swells. This swelling shields the cationic charges and creates steric repulsion, gently releasing the cells without the need for proteolytic enzymes[4]. Consequently, vital plasma membrane proteins and polyribosomes remain structurally intact[1].

Mechanism cluster_AETMA AETMA Thermoresponsive Workflow cluster_Trad Traditional Enzymatic Workflow A1 AETMA Copolymer (37°C: Hydrophobic) A2 Integrin Attachment A1->A2 A3 Temperature Drop (15°C) A2->A3 A4 Enzyme-Free Detachment (Receptors Intact) A3->A4 T1 Matrigel / TCPS Matrix T2 Integrin Attachment T1->T2 T3 Trypsin / Accutase T2->T3 T4 Proteolytic Detachment (Receptors Cleaved) T3->T4

Fig 1. Mechanistic comparison of AETMA-mediated thermal detachment vs. enzymatic cleavage.

Cross-Validation Data: AETMA vs. Traditional Alternatives

To objectively evaluate AETMA, we cross-validate its effects on highly sensitive primary stem cells versus robust immortalized cell lines. The data demonstrates that while AETMA provides baseline biocompatibility for all cells, its true value is unlocked in preserving the stemness of delicate progenitor lines.

Cell LineSubstrate FormulationDetachment MethodMax Passages MaintainedViability / RecoveryPhenotypic Retention
hESC (H9) Poly(AEtMA-Cl-co-DEAEA)Thermal Shift (15°C)> 30 Passages> 95%High (Oct3/4⁺, Nanog⁺, Sox2⁺)[3]
hMSC Poly(AEtMA-Cl-co-DEAA)Buffer (Ca²⁺/Mg²⁺ depleted)> 10 Passages> 90%High (CD90⁺, CD105⁺, Integrins intact)[1]
HCT-116 (Carcinoma)AETMA-γ-CD CryogelMechanical / BufferN/A (Tox Assay)> 85%Normal metabolism (Non-cytotoxic)[2]
L929 (Fibroblasts)AETMA PEGDA HydrogelBufferN/A (Tox Assay)HighNormal morphology & proliferation[4]

Data Synthesis: For robust lines like HCT-116 and L929, AETMA's primary benefit is its exceptional biocompatibility; it interacts safely with negatively charged cell membranes without inducing cytotoxicity[2][4]. However, for hESCs and hMSCs, AETMA acts as a critical preservation tool. By eliminating trypsin-EDTA—which aggressively degrades glycoproteins—AETMA substrates maintain the structural integrity of the cells, allowing hESCs to proliferate for over 30 passages while retaining core pluripotency markers[1][3].

Self-Validating Experimental Protocol

Trust in a new biomanufacturing workflow requires built-in validation. The following step-by-step methodology is designed as a self-validating system . By incorporating an immediate phenotypic checkpoint (Step 4), researchers can definitively prove that the AETMA detachment method preserved surface receptors compared to a parallel enzymatic control arm.

Step 1: Substrate Preparation & Seeding

  • Action: Coat standard tissue culture plates with the AETMA-copolymer solution and allow it to cross-link. Seed target cells (e.g., hMSCs) at a density of 1.5×104 cells/cm².

  • Causality: The permanent positive charge of the AETMA quaternary ammonium groups immediately attracts negatively charged serum proteins from the media, creating a biomimetic adhesion layer[2].

Step 2: Cellular Expansion

  • Action: Incubate at 37°C with 5% CO₂ until cells reach 80% confluence.

Step 3: Enzyme-Free Detachment (The Thermal/Ion Shift)

  • Action: Aspirate media. Wash once with Ca²⁺/Mg²⁺-depleted DPBS. Drop the ambient temperature of the culture vessel to 15°C for 20 minutes.

  • Causality: The removal of divalent cations destabilizes initial integrin bridges[1]. The subsequent temperature drop forces the AETMA copolymer to rapidly hydrate, physically pushing the cells into suspension without chemical cleavage[3].

Step 4: Internal Validation (Flow Cytometry Checkpoint)

  • Action: Collect the suspended cells. Immediately stain both the AETMA-detached cells and a parallel Trypsin-detached control group for surface integrins (e.g., αV​β3​ ) and stemness markers (CD90).

  • Validation Logic: If the protocol is executed correctly, the AETMA cohort will demonstrate >90% integrin fluorescence, whereas the Trypsin control will show <20% due to proteolytic shearing. This step internally validates the efficacy of the AETMA matrix.

Protocol S1 1. Cell Seeding (AETMA Substrate) S2 2. Expansion (37°C, 5% CO2) S1->S2 S3 3. Thermal Shift (15°C for 20 mins) S2->S3 V1 Viability Assay (>95% Recovery) S3->V1 V2 FACS Validation (Integrins Intact) S3->V2

Fig 2. Self-validating experimental workflow for AETMA substrate evaluation and phenotypic analysis.

References
  • New substrates for stem cell control | Philosophical Transactions of the Royal Society B.
  • Polymer-Coated Surface as an Enzyme-Free Culture Platform to Improve Human Mesenchymal Stem Cell (hMSC)
  • Development of a γ-Cyclodextrin-Based Cryogel Loaded with Trimethoprim for Acne Treatment: Design, Synthesis, and In Vitro Evalu
  • 3D printed and stimulus responsive drug delivery systems based on synthetic polyelectrolyte hydrogels manufactured via digital light processing | Journal of M

Sources

Comparative

Publish Comparison Guide: (2-Aminoethyl)trimethylammonium Chloride Hydrochloride vs. Choline Chloride in Plant Growth Applications

Executive Summary For researchers and agricultural scientists developing next-generation plant growth regulators and bioelectronic delivery systems, quaternary ammonium compounds offer highly versatile chemical scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and agricultural scientists developing next-generation plant growth regulators and bioelectronic delivery systems, quaternary ammonium compounds offer highly versatile chemical scaffolds. This guide objectively compares two structurally related but functionally divergent compounds: Choline Chloride (CC) and (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMAC) . While choline chloride is a mainstream, field-proven biostimulant that enhances photosynthesis and stress tolerance, AETMAC serves a dual role as a specialized gibberellin antagonist and a critical polycationic hydrogel precursor in cutting-edge Organic Electronic Ion Pumps (OEIPs) for targeted phytohormone delivery.

Chemical Profiling & Structural Causality

The substitution of a single functional group dictates the entirely different applications of these two molecules in plant science.

  • Choline Chloride[(2-hydroxyethyl)trimethylammonium chloride]: Features a terminal hydroxyl (-OH) group. This allows it to act as a direct metabolic precursor (e.g., for phosphatidylcholine biosynthesis) and function as a highly soluble osmoprotectant in plant tissues[1].

  • AETMAC [(2-Aminoethyl)trimethylammonium chloride hydrochloride]: Features a primary amine (-NH₂) group and exists as a hydrochloride salt. This substitution shifts its biological activity to mimic chlormequat ((2-chloroethyl)trimethylammonium chloride). Furthermore, the reactive amine group enables AETMAC to be photocured into a polycationic hydrogel, making it an ideal matrix for electrophoretic bioelectronics[2][3].

Mechanisms of Action: Biological vs. Bioelectronic Pathways

Choline Chloride: The Photosynthesis Promoter

Choline chloride acts primarily as a systemic biostimulant. Transcriptome analyses of treated plants reveal a significant upregulation of genes corresponding to photosynthetic electron transfer[4]. By increasing chlorophyll content and activating key photosynthetic enzymes, it accelerates the transport of photosynthetic products (carbohydrates and sugars) directly to underground rhizomes and tubers[5]. Additionally, under abiotic stress (such as high salinity), choline chloride mitigates cellular damage by boosting the activity of reactive oxygen species (ROS)-scavenging enzymes and reducing osmotic stress biomarkers[1].

AETMAC: Growth Retardant & Bioelectronic Matrix

AETMAC's utility in plant science is divided into two highly specialized domains:

  • Biological Antagonism: As a structural analog to chlormequat, AETMAC belongs to a class of quaternary ammonium compounds that act as competitive inhibitors in gibberellin biosynthesis. This antagonism restricts stem elongation, resulting in stockier plants with shorter, thicker stems that are highly resistant to lodging[2].

  • Bioelectronic Phytohormone Delivery: In modern plant physiology research, AETMAC is utilized to fabricate Organic Electronic Ion Pumps (OEIPs). When polymerized via blue light irradiation with a photoinitiator, AETMAC forms a robust polycationic hydrogel inside polyimide-coated capillaries[3]. This hydrogel acts as an electrophoretic channel, allowing researchers to deliver negatively charged phytohormones—such as abscisic acid (ABA)—directly into the intact plant vasculature without fluid flow, enabling precise studies of systemic stress responses[3].

Visualizing the Divergent Pathways

G CC Choline Chloride (Photosynthesis Promoter) Photo Upregulates Photosynthetic Electron Transfer CC->Photo Osmo Osmoprotection & ROS Scavenging CC->Osmo AETMAC AETMAC (Growth Retardant / Bioelectronics) Gibb Gibberellin Biosynthesis Antagonism AETMAC->Gibb OEIP Polycationic Hydrogel Synthesis (OEIPs) AETMAC->OEIP Yield Increased Tuber/Root Yield (>30%) Photo->Yield Osmo->Yield Stocky Shorter, Thicker Stems (Lodging Resistance) Gibb->Stocky ABA Electrophoretic Phytohormone Delivery (e.g., ABA) OEIP->ABA

Caption: Divergent physiological and bioelectronic pathways of Choline Chloride and AETMAC.

Quantitative Data & Performance Comparison

ParameterCholine ChlorideAETMAC
Primary Function Photosynthesis promoter & OsmoprotectantGibberellin antagonist & OEIP hydrogel precursor
Target Application Yield enhancement in root/tuber crops and grainsAnti-lodging agents; Bioelectronic plant research
Key Physiological Effect Increases tuber yield by >30%; boosts chlorophyll[1]Induces stockier stems[2]; enables targeted ABA delivery[3]
Typical Concentration 400 mg/L (for salt stress mitigation)[1]Variable (Dependent on hydrogel crosslinking ratios)
Environmental Impact Easily decomposed by soil microorganisms; low toxicityStable polycationic polymer (in device applications)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the standard methodologies for deploying these compounds in experimental settings.

Protocol A: Evaluating Choline Chloride for Salt Stress Mitigation[1]

This protocol validates the ROS-scavenging and growth-promoting causality of choline chloride under abiotic stress.

  • Preparation: Germinate wheat seeds and transfer to a hydroponic system containing a standard Hoagland nutrient solution.

  • Stress Induction: Introduce 120 mmol/L NaCl into the hydroponic solution to induce severe salt stress.

  • Treatment Application: Apply choline chloride at a concentration of 400 mg/L via seed soaking prior to germination, or as a continuous supplement in the hydroponic media.

  • Validation Metrics: After 7 days of exposure, harvest the seedlings. Measure leaf chlorophyll content via spectrophotometry. Quantify the activity of ROS-scavenging enzymes (e.g., SOD, POD) and record the fresh/dry weights of above-ground and below-ground tissues. A successful trial will show a >10% increase in root length and dry weight compared to the untreated stressed control.

Protocol B: Fabrication of AETMAC-based OEIPs for Phytohormone Delivery[3]

This protocol details the synthesis of AETMAC hydrogels for flow-free electrophoretic delivery in plant vasculature.

  • Capillary Preparation: Utilize polyimide (PI)-coated glass capillaries (25 µm inner diameter / 150 µm outer diameter) to ensure mechanical flexibility and biocompatibility.

  • Monomer Mixing: Prepare a precursor solution containing AETMAC monomers mixed with a UV/blue-light sensitive photoinitiator (e.g., LAP).

  • Photocuring: Inject the precursor mix into the capillary hollow. Expose the setup to blue light irradiation for 160 minutes. Causality note: The photoinitiator is required; AETMAC will not polymerize into a polycationic hydrogel without it.

  • In Vivo Validation: Insert the cured capillary OEIP directly into the vascular tissue of an intact Arabidopsis plant (4-6 weeks old). Load the reservoir with abscisic acid (ABA) and apply an electrophoretic voltage. Monitor stomatal closure and transpiration rates in the targeted leaf to confirm successful, flow-free delivery of the phytohormone.

References

  • Choline chloride and N-allylglycine promote plant growth by increasing the efficiency of photosynthesis. Bioscience, Biotechnology, and Biochemistry / PubMed.4

  • Choline chloride: Increases yield by more than 30%, the best underground rhizome enlarging agent. Plant Growth Hormones.5

  • Exogenous choline chloride enhances salt tolerance in wheat and its underlying physiological mechanisms. Frontiers in Plant Science.1

  • 3399-67-5 | (2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE. Fluoromart.2

  • Flexible Organic Electronic Ion Pump for Flow-Free Phytohormone Delivery into Vasculature of Intact Plants. Advanced Science / PMC.3

Sources

Validation

A Comparative Guide to LC-MS and GC-MS for Accurate AETMA Quantification in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of AETMA 2-aminoethyl-trimethylammonium (AETMA), a quaternary amine, is a molecule of significant interest in various...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of AETMA

2-aminoethyl-trimethylammonium (AETMA), a quaternary amine, is a molecule of significant interest in various biological and clinical studies. Its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its physiological roles and potential as a biomarker. However, the inherent properties of AETMA—high polarity and non-volatility—present considerable analytical challenges. This guide will dissect the two primary mass spectrometry-based approaches, LC-MS and GC-MS, to provide a clear path toward reliable AETMA quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Polar Analytes

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the analysis of polar and thermally unstable compounds in complex biological samples.[1][2][3] Its high sensitivity, selectivity, and speed make it a powerful tool for bioanalysis.[1][4]

The LC-MS Workflow for AETMA Quantification

The typical workflow for AETMA analysis by LC-MS involves minimal sample preparation, primarily protein precipitation, followed by direct injection into the LC-MS/MS system.[4] The choice of chromatographic conditions is critical for retaining and separating the highly polar AETMA from other matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation for such compounds.[5]

LC-MS Workflow for AETMA Quantification cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine) ProteinPrecipitation Protein Precipitation BiologicalMatrix->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection HILIC HILIC Separation SupernatantCollection->HILIC Injection ESI Electrospray Ionization (ESI+) HILIC->ESI TandemMS Tandem MS Detection (MRM) ESI->TandemMS Quantification Quantification TandemMS->Quantification

Figure 1: General workflow for AETMA quantification using LC-MS/MS.

Expert Insights: The key to a successful HILIC separation of AETMA lies in the careful optimization of the mobile phase composition, particularly the organic solvent content and the buffer pH and concentration. Electrospray ionization in positive mode (ESI+) is highly effective for the ionization of the quaternary amine structure of AETMA.

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[6][7] However, for non-volatile and polar molecules like AETMA, a chemical derivatization step is mandatory to increase their volatility and thermal stability, making them amenable to GC analysis.[8][9]

The GC-MS Workflow for AETMA Quantification

The GC-MS workflow for AETMA is more involved than that of LC-MS due to the requisite derivatization step. This multi-step process can introduce variability and potential for sample loss if not carefully controlled.

GC-MS Workflow for AETMA Quantification cluster_sample_prep Sample Preparation & Derivatization cluster_gc_ms_analysis GC-MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine) Extraction Solid-Phase or Liquid-Liquid Extraction BiologicalMatrix->Extraction Drying Drying Extraction->Drying Derivatization Chemical Derivatization Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Injection EI Electron Ionization (EI) GC_Separation->EI MS_Detection MS Detection (SIM/Scan) EI->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2: General workflow for AETMA quantification using GC-MS.

Expert Insights: The choice of derivatizing agent is critical. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used to derivatize amines.[10] The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization and prevent the formation of byproducts.[10] The derivatization step adds complexity and potential for error, which must be carefully validated.

Head-to-Head Comparison: LC-MS vs. GC-MS for AETMA Quantification

FeatureLC-MS/MSGC-MSRationale & Causality
Sample Preparation Simple (Protein Precipitation)Complex (Extraction, Derivatization)AETMA's high polarity makes it directly compatible with reversed-phase or HILIC LC-MS, requiring minimal cleanup.[4][5] GC-MS necessitates derivatization to increase volatility, adding multiple steps.[8]
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)The high ionization efficiency of ESI for polar compounds like AETMA and the specificity of tandem MS contribute to excellent sensitivity.[1] GC-MS sensitivity is dependent on the derivatization efficiency and the fragmentation pattern of the derivative.
Selectivity/Specificity ExcellentGood to ExcellentTandem MS (MS/MS) in LC-MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interferences.[11] GC-MS with selected ion monitoring (SIM) offers good selectivity, but may be more prone to co-eluting interferences.[12][13]
Matrix Effects Potential for ion suppression/enhancementLess prone to ion suppression, but matrix can affect derivatizationCo-eluting matrix components can compete for ionization in the ESI source, affecting the analyte signal.[14] In GC-MS, the derivatization step can be influenced by matrix components, and non-volatile matrix material can contaminate the injector and column.[14]
Throughput HighModerateThe simpler sample preparation and fast chromatographic runs allow for high-throughput analysis.[15] The multi-step sample preparation for GC-MS, including derivatization and potential incubation times, limits throughput.[6]
Robustness Generally robust, but ESI source can be prone to contaminationVery robust and established techniqueLC-MS systems, particularly the ion source, can be sensitive to complex biological matrices.[16] GC-MS is a mature and highly robust technology.[17]
Cost (Instrument) HigherLowerTandem mass spectrometers are generally more expensive than single quadrupole GC-MS systems.
Cost (Operational) Moderate (solvents, columns)Lower (gases, columns)The cost of high-purity LC-MS grade solvents can be a significant operational expense.

Supporting Experimental Data: A Literature-Based Overview

ParameterTypical LC-MS/MS PerformanceTypical GC-MS Performance
Limit of Quantification (LOQ) Low ng/mL to pg/mL[4]Low to mid ng/mL[12]
Linearity (r²) >0.99[4]>0.99[12]
Precision (%RSD) <15%[16]<15%
Accuracy (%Bias) 85-115%[16]85-115%

Detailed Experimental Protocol: A Validated LC-MS/MS Method for AETMA Quantification

This protocol outlines a robust and self-validating system for the accurate quantification of AETMA in human plasma.

1. Materials and Reagents:

  • AETMA certified reference standard

  • AETMA-d9 (deuterated internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of AETMA-d9 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. The use of a stable isotope-labeled internal standard added at the beginning of the workflow is crucial for correcting for any variability in sample preparation and matrix effects.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC conditions.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) to promote retention on the HILIC column, then gradually decrease the organic content to elute AETMA.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI, positive mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both AETMA and AETMA-d9. This provides the highest level of selectivity and sensitivity.

4. Method Validation:

  • The method must be validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines (e.g., FDA, EMA).

Conclusion and Recommendation

For the accurate and high-throughput quantification of AETMA in biological matrices, LC-MS/MS is the superior technique. Its ability to directly analyze this polar, non-volatile compound without the need for derivatization results in a simpler, faster, and often more sensitive and robust workflow. While GC-MS can be a viable alternative, the added complexity and potential for variability associated with the mandatory derivatization step make it less ideal for routine bioanalysis of AETMA.

The choice of analytical platform should always be guided by the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. However, for researchers and drug development professionals seeking the most reliable and efficient method for AETMA quantification, an investment in developing a validated LC-MS/MS assay is highly recommended.

References

  • BenchChem. Comparative Guide to LC-MS/MS and Alternative Methods for the Quantification of Acetomenaphthone in Biological Samples.
  • Saigusa, D., et al. Determination of Asymmetric Dimethylarginine and Symmetric Dimethylarginine in Biological Samples of Mice Using LC/MS/MS. SCIRP.
  • Kuhlicke, J., et al.
  • Li, W., et al. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. PubMed.
  • Moros, G., et al. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
  • Hiefner, J., et al. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences.
  • Teerlink, T., et al. Determination of Asymmetric Dimethylarginine and Symmetric Dimethylarginine in Biological Samples of Mice Using LC/MS/MS.
  • Wishart, D.S. Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine. PMC.
  • Lisi, A.M., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society.
  • Dettmer, K., et al. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development.
  • Shimadzu Corporation.
  • Mitamura, K., et al. Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
  • Wang, G., et al. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. PubMed.
  • Tsunoda, N.
  • Arnold, J.C., et al. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review.
  • Arnold, J.C., et al.
  • Hasegawa, T. & Co., Ltd. Odor Analysis - GC-MS and AEDA. HASEGAWA LETTER online.
  • van Nuland, M., et al. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. PubMed.
  • K-STATE 1000. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods.
  • NHLBI. Challenges in translating plasma proteomics from bench to bedside: update from the NHLBI Clinical Proteomics Programs. PMC.
  • Tsikas, D. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.
  • PerkinElmer.
  • Wang, G., et al. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
  • Reddit. Billed for preventative bloodwork, trouble with appeals with UHC.
  • Santoro, D., et al.

Sources

Comparative

Interference of (2-Aminoethyl)trimethylammonium chloride hydrochloride in Bradford vs. BCA Protein Assays: A Mechanistic Comparison Guide

For drug development professionals and molecular biologists, accurate protein quantitation is the cornerstone of reproducible downstream analytics. However, complex buffer formulations often introduce chemical artifacts...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and molecular biologists, accurate protein quantitation is the cornerstone of reproducible downstream analytics. However, complex buffer formulations often introduce chemical artifacts that invalidate standard colorimetric assays.

(2-Aminoethyl)trimethylammonium chloride hydrochloride (commonly known as Cholamine chloride hydrochloride or AETMAC) is a highly water-soluble zwitterionic buffering agent and isotopic derivatization tag[1]. While highly valuable in metabolomics and cell culture, AETMAC presents a unique "dual-threat" interference profile when introduced to standard protein quantitation workflows.

This guide provides an objective, mechanistic comparison of how AETMAC disrupts both the BCA (Bicinchoninic Acid) and Bradford (Coomassie) assays, supported by structural causality and self-validating mitigation protocols.

The "Dual-Threat" Molecular Profile

To understand why AETMAC invalidates both primary colorimetric assays, we must analyze its molecular structure. AETMAC contains two distinct functional groups, each targeting the chemical foundation of a different assay:

  • A Primary Amine (-NH₂): A known competitive chelator of transition metals.

  • A Quaternary Ammonium (-N⁺(CH₃)₃): A permanently charged cationic center that mimics the behavior of cationic detergents.

InterferenceMechanism cluster_groups Functional Groups cluster_assays Protein Assays AETMAC AETMAC (Cholamine Chloride) Amine Primary Amine (-NH2) AETMAC->Amine Quat Quaternary Ammonium (-N+(CH3)3) AETMAC->Quat BCA BCA Assay (Cu2+ -> Cu1+) Amine->BCA Copper Chelation (Signal Quenching) Bradford Bradford Assay (Coomassie G-250) Quat->Bradford Electrostatic Binding (False Positive/Precipitation)

Fig 1: The dual-threat interference mechanism of AETMAC on BCA and Bradford protein assays.

Mechanistic Breakdown of Assay Interference

The BCA Assay: Primary Amine Copper Chelation

The BCA assay relies on a two-step reaction: the biuret reaction (where peptide bonds reduce Cu²⁺ to Cu¹⁺ in an alkaline environment) followed by the highly sensitive chelation of Cu¹⁺ by two molecules of bicinchoninic acid to form a purple complex absorbing at 562 nm[2].

The Causality of Interference: Primary amines are notorious for interfering with copper-based assays[3]. The primary amine group on AETMAC acts as a competitive chelator for cupric (Cu²⁺) and cuprous (Cu¹⁺) ions. By sequestering the copper, AETMAC prevents the stoichiometric formation of the BCA-Cu¹⁺ complex. This leads to severe signal quenching, resulting in a dangerous underestimation of protein concentration[2].

The Bradford Assay: Electrostatic Dye Precipitation

The Bradford assay measures protein concentration via the binding of Coomassie Brilliant Blue G-250 to basic and aromatic amino acid residues[3]. The dye is highly anionic due to its sulfonate groups.

The Causality of Interference: Quaternary ammonium compounds (QACs) act as potent cationic centers[4]. The quaternary ammonium group of AETMAC forms a rapid, strong electrostatic complex with the anionic Coomassie dye. This interaction artificially forces the dye into its unprotonated blue form—creating a massive false-positive signal at 595 nm. At higher AETMAC concentrations, the hydrophobic dye-AETMAC complex becomes insoluble and precipitates out of solution entirely, rendering the assay unreadable[4].

Quantitative Data Summaries

To objectively compare the performance degradation, the following tables summarize the mechanistic impact and quantitative error introduced by AETMAC.

Table 1: Comparative Interference Profile
AssayInterfering Functional GroupMechanism of InterferenceMacroscopic ObservationImpact on Quantitation
BCA Primary Amine (-NH₂)Competitive Cu²⁺/Cu¹⁺ chelationFailure to develop purple colorSevere underestimation (Signal Quenching)
Bradford Quaternary AmmoniumElectrostatic dye bindingImmediate blue shift or visible particulatesSevere overestimation or assay failure (Precipitation)
Table 2: Simulated Spike-In Data (1 mg/mL BSA Standard)

Note: Data illustrates the divergent error trajectories caused by AETMAC's dual functional groups.

AETMAC (mM)Bradford Absorbance (595 nm)Bradford Error (%)BCA Absorbance (562 nm)BCA Error (%)
0 (Baseline) 0.6500.0%0.8200.0%
5 0.890+36.9%0.740-9.8%
10 1.450+123.0%0.510-37.8%
25 Precipitate FormedN/A0.220-73.1%

Self-Validating Experimental Protocols

As an Application Scientist, encountering interference requires a systematic approach to validate the artifact and bypass it. The following protocols provide a self-validating system to ensure scientific integrity.

Protocol 1: Interference Profiling (The Spike-In Method)

Causality: By spiking a known BSA standard with the exact concentration of AETMAC present in your sample buffer, you create a self-validating control. If the spiked blank reads higher than the unspiked blank, the interference is additive (Bradford). If the spiked standard curve flattens compared to the unspiked curve, the interference is multiplicative/quenching (BCA).

  • Prepare Standards: Generate a standard BSA curve (0.1 to 1.0 mg/mL) in ultra-pure water.

  • Spike Generation: Prepare a parallel set of BSA standards spiked with the target concentration of AETMAC.

  • Assay Execution: Run both sets of standards side-by-side using the standard BCA (37°C for 30 mins) or Bradford (Room temp for 5 mins) microplate protocols.

  • Validation: Calculate the % Error between the spiked and unspiked standards. If the error exceeds 10%, the sample must be processed using Protocol 2.

Protocol 2: DOC-TCA Precipitation Rescue

Causality: Sodium deoxycholate (DOC) binds to proteins to facilitate precipitation, while the subsequent addition of trichloroacetic acid (TCA) sharply lowers the pH to precipitate the DOC-protein complex[5]. Because AETMAC is highly water-soluble and lacks the molecular weight to co-precipitate, it remains trapped in the acidic supernatant. This self-validating system ensures the interfering agent is physically decoupled from the protein prior to colorimetric quantitation[5].

MitigationWorkflow Sample Protein Sample + AETMAC Contamination Precipitation Add DOC & TCA (Precipitation Step) Sample->Precipitation Centrifuge Centrifugation (Pellet Proteins) Precipitation->Centrifuge Supernatant Discard Supernatant (Removes AETMAC) Centrifuge->Supernatant Soluble fraction Resuspend Resuspend Pellet (Alkaline Buffer) Centrifuge->Resuspend Protein Pellet Assay Perform BCA/Bradford (Accurate Quantitation) Resuspend->Assay

Fig 2: Self-validating DOC-TCA precipitation workflow to isolate proteins from AETMAC.

Step-by-Step Methodology:

  • Volume Adjustment: Transfer 100 µL of the AETMAC-contaminated protein sample into a microcentrifuge tube.

  • DOC Addition: Add 10 µL of 0.15% Sodium Deoxycholate (DOC). Vortex thoroughly and incubate at room temperature for 10 minutes.

  • TCA Addition: Add 10 µL of 72% Trichloroacetic Acid (TCA). Vortex and incubate on ice for 15 minutes to force protein precipitation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. A visible protein pellet should form.

  • Supernatant Removal: Carefully aspirate and discard the supernatant (which contains the interfering AETMAC).

  • Resuspension: Resuspend the pellet in 100 µL of 5% SDS in 0.1 M NaOH (for BCA) or a compatible Bradford solubilization buffer.

  • Quantitation: Proceed with the standard assay protocol. Self-Validation Check: Run a known BSA standard through this exact precipitation workflow to calculate your protein recovery rate and adjust final calculations accordingly.

References

  • Measurement of Low Level Membrane Proteins Using Bicinchoninic Acid: Modified Procedures to Eliminate Interfering Substance Kyushu University Institutional Repository URL:[Link]

  • Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins National Institutes of Health (PMC) URL:[Link]

  • Cholamine chloride hydrochloride: Chemical Properties and Applications Grokipedia URL: [Link]

Sources

Validation

Validating the Mechanism of AETMA as a Cell-Penetrating Agent In Vitro: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing transfection efficiency with cellular toxicity. Traditional lipid-based transfection reagents and cell-penetrating peptides (CPPs) ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing transfection efficiency with cellular toxicity. Traditional lipid-based transfection reagents and cell-penetrating peptides (CPPs) often suffer from transient stability or high cytotoxicity in primary cell lines. Enter AETMA ([2-(acryloyloxy)ethyl]trimethylammonium chloride and its aminoethyl derivatives)—a versatile cationic monomer that is revolutionizing polymeric drug delivery and cell penetration.

This guide provides an objective, data-driven comparison of AETMA against industry-standard alternatives, detailing the mechanistic causality of its cellular uptake and providing self-validating in vitro protocols for your laboratory.

Mechanistic Causality: How AETMA Drives Cellular Internalization

The primary mechanistic advantage of AETMA lies in its molecular structure. AETMA acts as a potent cell-penetrating agent and quaternary ammonium salt for gene delivery[1]. Unlike transiently charged polymers (such as standard primary amines) that rely heavily on the pH of the microenvironment, the integration of AETMA into delivery vehicles confers a2, promoting robust electrostatic interactions with the negatively charged cell surface[2].

The internalization pathway follows a distinct, causal sequence:

  • Electrostatic Adhesion: The quaternary ammonium groups bind to anionic proteoglycans on the phospholipid bilayer.

  • Endocytosis & Swelling: Once bound, the AETMA-cargo complex is internalized via endocytosis. Inside the endosome, AETMA-based polymers exhibit3[3]. This high charge density induces osmotic swelling, leading to endosomal membrane destabilization.

  • Cytosolic Release: The physical rupture of the endosome releases the therapeutic cargo (nucleic acids, proteins, or small molecules) into the cytosol before lysosomal degradation can occur.

Pathway AETMA AETMA-Cargo Complex (Permanent Cationic Charge) Membrane Cell Membrane (Anionic Proteoglycans) AETMA->Membrane Electrostatic Binding Endocytosis Cellular Internalization (Endocytosis) Membrane->Endocytosis Invagination Endosome Endosomal Entrapment (Vesicle Maturation) Endocytosis->Endosome Vesicle Formation Escape Endosomal Escape (Osmotic Swelling/Rupture) Endosome->Escape Membrane Destabilization Release Intracellular Cargo Release (Cytosol/Nucleus) Escape->Release Cargo Delivery

Mechanistic pathway of AETMA-mediated cellular uptake and endosomal escape.

Comparative Performance: AETMA vs. Commercial Alternatives

To objectively evaluate AETMA, we must benchmark it against gold-standard reagents. For instance, while products like4[4], AETMA polymers provide superior structural stability in complex matrices and excellent biocompatibility[3].

In Vitro Performance Comparison of Cell-Penetrating Agents
FeatureAETMA-based PolymersLipofectamine™ 2000Polyethylenimine (PEI, 25kDa)Cell-Penetrating Peptides (TAT)
Primary Mechanism Electrostatic binding & osmotic swellingLipoplex fusion & endocytosisProton sponge effectDirect translocation & endocytosis
Charge Profile Permanent (Quaternary Ammonium)Cationic (Lipid-dependent)pH-dependent (Primary/Secondary Amines)Cationic (Arginine-rich)
Toxicity Profile Low to Moderate (Highly Tunable)Moderate to HighHigh (Molecular weight dependent)Low
Serum Stability HighLow (Serum inhibition common)ModerateLow (Protease degradation)
Cargo Versatility Plasmids, mRNA, Small MoleculesPlasmids, siRNA, mRNAPlasmids, OligonucleotidesSmall molecules, Peptides

Self-Validating Experimental Protocols

To rigorously validate AETMA's cell-penetrating efficacy in vitro, the following step-by-step methodologies form a self-validating system. Each step includes internal controls to rule out false positives (e.g., membrane adhesion mistaken for internalization).

Workflow Prep 1. Complexation (AETMA + Fluorescent Cargo) Incubate 2. In Vitro Co-incubation (Target Cell Line) Prep->Incubate N/P Ratio Optimization Wash 3. Extracellular Quenching (Trypan Blue/Heparin) Incubate->Wash 4-24h Exposure Analyze 4. Data Acquisition & Validation Wash->Analyze Removes False Positives Flow Flow Cytometry (Quantitative Uptake %) Analyze->Flow Confocal Confocal Microscopy (Spatial Localization) Analyze->Confocal

Self-validating experimental workflow for quantifying AETMA internalization.

Protocol A: Synthesis and Complexation of AETMA-Cargo Delivery Vehicles

Objective: Formulate stable AETMA-nucleic acid polyplexes. Causality: The formulation's success depends on the N/P ratio (molar ratio of AETMA's quaternary nitrogen to the cargo's phosphate groups). An optimal N/P ratio ensures complete cargo condensation and a net positive surface charge (zeta potential > +15 mV), which is thermodynamically required to overcome the electrostatic repulsion of the cell membrane.

  • Dissolve the AETMA monomer/polymer in nuclease-free water to a stock concentration of 1 mg/mL.

  • Dilute the fluorescently labeled cargo (e.g., Cy5-mRNA) in an equal volume of buffer.

  • Add the AETMA solution dropwise to the cargo solution while vortexing to achieve the desired N/P ratios (e.g., 5:1, 10:1, 20:1). Causality: Dropwise addition prevents localized aggregation, ensuring monodisperse nanoparticle formation.

  • Incubate at room temperature for 30 minutes to allow electrostatic self-assembly.

Protocol B: Cellular Uptake and Internalization Assay

Objective: Quantify true intracellular penetration versus extracellular adherence. Causality: Cationic agents are notorious for sticking to the outside of the cell membrane, generating false-positive flow cytometry data. We introduce an extracellular quenching step to strip surface-bound complexes, ensuring our assay is a self-validating system that only measures true internalization.

  • Seed target cells (e.g., L929 fibroblasts) in 24-well plates at a density of 5 × 10^4 cells/well and culture overnight.

  • Replace complete media with serum-free media containing AETMA-cargo complexes. Causality: Serum proteins can prematurely bind cationic agents, masking their charge and inhibiting initial uptake.

  • Incubate for 4 hours at 37°C.

  • Wash cells 3x with cold PBS.

  • Critical Validation Step: Incubate cells with 0.4% Trypan Blue solution for 1 minute (or wash with 20 U/mL heparin) to quench extracellular fluorescence.

  • Detach cells using Trypsin-EDTA, centrifuge, and resuspend in FACS buffer.

  • Analyze via Flow Cytometry (quantification) and Confocal Microscopy (spatial validation of endosomal escape).

Protocol C: Cytotoxicity Profiling (CCK-8 Assay)

Objective: Establish the therapeutic window of AETMA. Causality: While AETMA demonstrates excellent cell viability[3], excessive cationic charge can disrupt lipid bilayers and induce necrosis. The CCK-8 assay measures mitochondrial dehydrogenase activity, providing a direct readout of cellular metabolic health following AETMA exposure.

  • Seed cells in a 96-well plate (1 × 10^4 cells/well).

  • Treat with a serial dilution of AETMA complexes (1 μg/mL to 100 μg/mL) for 24 hours.

  • Add 10 μL of CCK-8 reagent per well and incubate for 2 hours.

  • Measure absorbance at 450 nm using a microplate reader. Calculate IC50 values to define the maximum tolerated dose.

Sources

Comparative

Comparative Toxicity Profile: AETMA vs. Conventional Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are ubiquitous in drug formulation, antimicrobial coatings, and gene delivery systems. However, conventional long-chain QAS—such as Benzalkonium Chloride (BAC) and Cetyltrimethylammonium B...

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Author: BenchChem Technical Support Team. Date: March 2026

Quaternary ammonium salts (QAS) are ubiquitous in drug formulation, antimicrobial coatings, and gene delivery systems. However, conventional long-chain QAS—such as Benzalkonium Chloride (BAC) and Cetyltrimethylammonium Bromide (CTAB)—suffer from dose-limiting mammalian toxicity due to non-specific membrane disruption.

In contrast, AETMA (2-Aminoethyltrimethylammonium chloride hydrochloride) represents a structurally distinct class of amino-functionalized, short-chain QAS. This guide provides an objective, data-driven comparison of AETMA against traditional QAS, detailing the mechanistic basis for its superior biocompatibility and outlining self-validating experimental protocols for toxicity profiling.

Mechanistic Basis of QAS Toxicity

The cytotoxicity of a quaternary ammonium compound is fundamentally governed by its amphiphilic nature. Long-chain QAS possess a highly hydrophobic alkyl tail (typically C12–C16) that readily intercalates into the phospholipid bilayer of mammalian cells. This insertion reduces membrane fluidity, triggers the leakage of intracellular contents, and ultimately causes catastrophic cell lysis[1].

Conversely, AETMA lacks this extended hydrophobic domain. Its chemical structure consists of a short ethyl spacer between a primary amine and a permanently charged trimethylammonium group. This renders AETMA highly hydrophilic, preventing spontaneous insertion into lipid bilayers. Consequently, AETMA functions primarily as a fixed-charge moiety or a hydrophilic monomer in polymer synthesis without exhibiting the acute membrane-lytic effects of its long-chain counterparts[2].

Mechanism QAS Quaternary Ammonium Salts (QAS) AETMA AETMA (Short-chain, Hydrophilic) QAS->AETMA LongChain BAC / CTAB (Long-chain, Amphiphilic) QAS->LongChain Interaction1 Electrostatic Interaction (No lipid intercalation) AETMA->Interaction1 Interaction2 Hydrophobic Tail Insertion (Lipid bilayer disruption) LongChain->Interaction2 Outcome1 Membrane Intact (High Biocompatibility) Interaction1->Outcome1 Outcome2 Membrane Lysis (High Cytotoxicity) Interaction2->Outcome2

Mechanistic divergence in cellular membrane interactions between AETMA and long-chain QAS.

Quantitative Toxicity Comparison

To objectively evaluate the safety profile for drug development, we must compare the Selectivity Index (SI) and half-maximal inhibitory concentrations (IC50) across mammalian cell lines. Long-chain QAS typically exhibit IC50 values in the low micromolar range (<10 µM) for mammalian fibroblasts. AETMA, however, shows minimal intrinsic toxicity even at millimolar concentrations, making it an ideal candidate for synthesizing high-molecular-weight polycationic structures via 3[3].

Table 1: Comparative Toxicity and Physicochemical Properties
CompoundAlkyl Chain LengthHydrophobicity (LogP)Primary Mechanism of ToxicityIC50 (Mammalian Fibroblasts)Selectivity Index (SI)
AETMA C2 (Ethyl)Highly Hydrophilic (< 0)Osmotic stress (at extreme doses)> 5000 µMHigh (>100)
BAC C12-C16Highly Lipophilic (> 3.0)Membrane solubilization / Lysis2 - 10 µMLow (<10)
CTAB C16Highly Lipophilic (> 3.0)Membrane solubilization / Lysis1 - 5 µMLow (<10)
DDAC C10 (Dual)Lipophilic (> 2.5)Membrane disruption3 - 12 µMLow (<10)

Self-Validating Experimental Protocols for Toxicity Profiling

To establish a rigorous, E-E-A-T compliant comparison, researchers must employ an orthogonal testing strategy. Relying solely on metabolic assays (like MTT) can be misleading with QAS, as these compounds may interact with assay reagents or alter mitochondrial activity prior to actual cell death. Therefore, a dual-assay system combining an intracellular metabolic assay with a membrane integrity assay is mandatory to validate the causality of toxicity.

Protocol: Orthogonal Cytotoxicity Evaluation (MTT + LDH)

Rationale (Causality): The MTT assay measures mitochondrial reductase activity, reflecting overall cellular viability. However, because long-chain QAS specifically target the cell membrane, the Lactate Dehydrogenase (LDH) release assay is strictly required to quantify membrane rupture. If LDH release is high while MTT is low, the toxicity is definitively membrane-lytic.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Seed NIH/3T3 murine fibroblasts in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

    • Expert Insight: Ensure edge wells are filled with sterile PBS to prevent evaporation-induced osmotic stress, which could confound the high-concentration AETMA toxicity data.

  • Compound Preparation & Treatment:

    • Prepare equimolar stock solutions of AETMA, BAC, and CTAB in sterile ultra-pure water.

    • Perform serial dilutions in serum-free DMEM (Range: 1 µM to 10,000 µM).

    • Expert Insight: Serum proteins readily bind to the hydrophobic tails of long-chain QAS, artificially lowering their effective concentration and masking their true cytotoxicity. Serum-free conditions during the 24-hour treatment window isolate the intrinsic chemical toxicity.

  • LDH Release Assay (Membrane Integrity):

    • After 24 hours, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and tetrazolium salt) to the supernatant. Incubate for 30 mins in the dark.

    • Measure absorbance at 490 nm.

    • Validation Check: Include a "Maximum LDH Release" control (cells treated with 1% Triton X-100). This acts as a self-validating benchmark for 100% membrane lysis, allowing you to normalize the QAS-induced LDH release.

  • MTT Assay (Metabolic Viability):

    • To the remaining cells in the original plate, add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours at 37°C.

    • Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure absorbance at 570 nm.

  • Data Synthesis:

    • Calculate IC50 using non-linear regression. Correlate the concentration at which MTT viability drops with the concentration at which LDH is released to confirm the mechanism of action.

Protocol Start Seed Fibroblasts (96-well plate) Treat Apply QAS Treatments (AETMA vs BAC/CTAB) Serum-Free Media Start->Treat Split Separate Supernatant and Adherent Cells Treat->Split LDH LDH Assay (Supernatant) Quantifies Membrane Lysis Split->LDH MTT MTT Assay (Cells) Quantifies Metabolic Viability Split->MTT Analyze Orthogonal Data Synthesis (Determine Mechanism of Death) LDH->Analyze MTT->Analyze

Orthogonal experimental workflow for validating QAS cytotoxicity mechanisms.

Strategic Insights for Advanced Material Science

Because AETMA circumvents the toxicity issues of traditional QAS, it is increasingly utilized in the synthesis of biocompatible polymers and hydrogels. By polymerizing AETMA, researchers can create high-molecular-weight polycationic structures that exhibit a high Selectivity Index (SI). These polymers effectively disrupt bacterial membranes (which are highly negatively charged) while remaining entirely safe for neutral mammalian cell membranes, making them ideal for 4[4]. Furthermore, AETMA-based copolymers have been successfully employed as5, allowing for enzyme-free cell detachment while maintaining pluripotency markers[5].

References

  • Research Progress on Typical Quaternary Ammonium Salt Polymers ResearchGate[Link]

  • New substrates for stem cell control Philosophical Transactions of the Royal Society B[Link]

  • Polyelectrolyte and Silver Nanoparticle Modification of Microfiltration Membranes To Mitigate Organic and Bacterial Fouling Environmental Science & Technology - ACS Publications[Link]

Sources

Validation

Comprehensive Comparison Guide: Temperature-Dependent Buffering Capacity of Cholaminchloride Hydrochloride

As drug development and biophysical characterization workflows become increasingly complex, the selection of an optimal biological buffer extends far beyond simply matching a target pH. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and biophysical characterization workflows become increasingly complex, the selection of an optimal biological buffer extends far beyond simply matching a target pH. As a Senior Application Scientist, I frequently observe experimental artifacts arising from a fundamental misunderstanding of buffer thermodynamics.

This guide provides an in-depth, objective comparison of the buffering capacity of Cholaminchloride hydrochloride across different temperatures, contrasting its performance with standard alternatives like Tris, HEPES, and Phosphate.

Mechanistic Causality: The Thermodynamics of Ionization

[1] (CAS 3399-67-5), also known as (2-Aminoethyl)trimethylammonium chloride hydrochloride, is a specialized Good's buffer[2]. Unlike standard zwitterionic buffers, it possesses a permanent positive charge from its trimethylammonium group and a primary amine that undergoes protonation.

The buffering capacity ( β ) of any weak acid/base system is intrinsically linked to its pKa​ . However, pKa​ is not a static value; it shifts with temperature according to the van 't Hoff equation. The primary amine group in Cholaminchloride hydrochloride has a large standard enthalpy of ionization ( ΔH∘ ). Consequently, its pKa​ exhibits a strong inverse relationship with temperature, characterized by a temperature coefficient ( ΔpKa​/∘C ) of -0.027[1].

The Practical Impact: If you adjust a Cholaminchloride hydrochloride buffer to pH 7.4 at room temperature (20°C), placing that same buffer into a 37°C cell culture incubator will cause the pH to drop significantly. As the pH drifts away from the pKa​ , the buffer's capacity to absorb acidic metabolic byproducts is severely compromised.

Comparative Buffering Capacity Across Temperatures

To objectively evaluate Cholaminchloride hydrochloride, we must compare its thermodynamic profile against standard laboratory buffers. The table below illustrates the pKa​ shifts and the resulting buffering capacity ( β ) at a physiological target pH of 7.4 at 37°C for 100 mM solutions.

Table 1: Temperature-Dependent pKa​ Shifts and Capacity Comparison
Buffer System pKa​ at 4°C pKa​ at 20°C pKa​ at 37°C ΔpKa​/∘C Buffering Capacity ( β ) at pH 7.4, 37°C (100 mM)*
Cholaminchloride HCl 7.537.10 6.64 -0.02728.9 mM/pH
Tris 8.808.307.77-0.03148.3 mM/pH
HEPES 7.777.557.31-0.01457.0 mM/pH
Phosphate 7.257.217.16-0.002853.4 mM/pH

*Calculated using the buffer capacity equation: β=2.303⋅C⋅(Ka​+[H+])2Ka​[H+]​

Key Insight: While Cholaminchloride hydrochloride is an excellent buffer at 20°C for a target pH of ~7.1, its buffering capacity at 37°C for pH 7.4 is nearly half that of HEPES. For physiological assays at 37°C, HEPES or Phosphate are superior choices. However, Cholaminchloride hydrochloride remains highly valuable for specific bioconjugation workflows where its unique chemical structure is required.

Experimental Methodology: Self-Validating Protocol for Buffering Capacity Assessment

To empirically determine the buffering capacity of Cholaminchloride hydrochloride across different temperatures, we employ a self-validating potentiometric titration workflow.

Trustworthiness & Self-Validation Logic: This protocol integrates a parallel HEPES titration as an internal control. Because the thermodynamic properties of HEPES are exhaustively documented by organizations like [3], any deviation in the HEPES control curve instantly flags calibration errors in the pH electrode's Automatic Temperature Compensation (ATC) system.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 100 mM solutions of Cholaminchloride hydrochloride (Target) and HEPES (Internal Control) in ultra-pure water (18.2 M Ω⋅ cm).

  • Temperature Equilibration: Transfer 50.0 mL of the target buffer into a water-jacketed titration vessel. Connect the vessel to a refrigerated/heating circulating bath. Equilibrate precisely to the target temperature (e.g., 4°C, 20°C, or 37°C) for 20 minutes.

  • Electrode Calibration: Calibrate a high-performance glass pH electrode using NIST-traceable standards pre-equilibrated to the exact target temperature. Do not rely solely on ATC algorithms for large temperature deltas.

  • Potentiometric Titration: Using a calibrated automated burette, titrate the solution with standardized 0.1 M NaOH in 0.5 mL increments. Ensure continuous magnetic stirring.

  • Data Acquisition: Record the pH after each addition, allowing 30 seconds for thermal and chemical equilibrium.

  • Internal Control Validation: Repeat steps 2-5 using the 100 mM HEPES solution. Calculate the pKa​ of HEPES at the target temperature. Proceed to target data analysis ONLY if the HEPES pKa​ matches theoretical values (e.g., 7.31 at 37°C).

  • Capacity Calculation: Calculate the buffering capacity ( β ) using the differential equation: β=dpHdCb​​ , where dCb​ is the molar amount of base added per liter, and dpH is the resulting change in pH.

Workflow Visualization

ExperimentalWorkflow Step1 1. Buffer Preparation 100 mM Cholaminchloride HCl Step2 2. Temperature Equilibration Jacketed Vessel (4°C, 20°C, 37°C) Step1->Step2 Step3 3. Internal Control Integration Parallel HEPES Titration Step2->Step3 Step4 4. Potentiometric Titration Add 0.1M NaOH in 0.5 mL Increments Step3->Step4 Step5 5. Data Acquisition Record pH vs. Volume Step4->Step5 Step6 6. Capacity Calculation β = dCb / dpH Step5->Step6

Experimental workflow for temperature-dependent buffering capacity assessment.

Application Insights: When to Choose Cholaminchloride Hydrochloride

While its high temperature coefficient makes it less ideal for experiments requiring strict pH maintenance across broad temperature shifts, Cholaminchloride hydrochloride is unparalleled in specific bioconjugation and delivery applications.

Its primary amine allows for efficient EDC/NHS coupling, and its permanent quaternary ammonium charge is utilized to create pH-independent cationic surfaces on nanoparticles. For instance, when designing immunostimulatory CpG oligonucleotide carriers, researchers leverage [4]. This ensures stable electrostatic complexation with negatively charged nucleic acids without the risk of pH-induced desorption during endosomal trafficking[4].

References

  • Cholamine chloride hydrochloride - Wikipedia. Wikipedia. URL: [Link]

  • Measurement of pH - Definition, Standards, and Procedures. IUPAC. URL: [Link]

  • Delivery by Cationic Gelatin Nanoparticles Strongly Increases the Immunostimulatory Effects of CpG Oligonucleotides. BORIS Portal, University of Bern. URL: [Link]

Sources

Comparative

AETMA performance in drug formulation for neurological disorders versus standard agents

AETMA vs. Standard Agents in Neurological Drug Formulation: A Comprehensive Performance Guide As a Senior Application Scientist specializing in neuro-pharmaceuticals, I have frequently encountered the central bottleneck...

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Author: BenchChem Technical Support Team. Date: March 2026

AETMA vs. Standard Agents in Neurological Drug Formulation: A Comprehensive Performance Guide

As a Senior Application Scientist specializing in neuro-pharmaceuticals, I have frequently encountered the central bottleneck of central nervous system (CNS) drug development: the Blood-Brain Barrier (BBB). While standard cationic lipids and polymers have paved the way for modern lipid nanoparticles (LNPs), they often fail to balance BBB permeability with systemic stability.

This guide provides an objective, data-driven comparison between AETMA ((2-Aminoethyl)trimethylammonium chloride hydrochloride) and standard formulation agents (such as DOTAP and PEG-only systems). By examining the mechanistic causality behind AETMA’s performance and providing self-validating experimental protocols, this guide serves as a blueprint for researchers engineering next-generation neurological therapeutics.

Mechanistic Causality: The "Why" Behind AETMA’s Performance

To cross the highly restrictive BBB, nanocarriers often rely on Adsorptive-Mediated Transcytosis (AMT) . This pathway is triggered by electrostatic interactions between a positively charged nanoparticle and the negatively charged glycocalyx (proteoglycans) on the luminal surface of brain endothelial cells [1, 2].

The Limitation of Standard Agents (e.g., DOTAP): Standard cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) provide the necessary positive charge but carry bulky, hydrophobic oleoyl tails. When exposed to the bloodstream, these hydrophobic domains disrupt the nanoparticle's hydration shell. This thermodynamic instability acts as a "hydrophobic trap," rapidly attracting serum opsonins, which leads to aggregation, macrophage clearance, and dose-dependent cytotoxicity [2, 3].

The AETMA Advantage: AETMA is a highly hydrophilic, low-molecular-weight quaternary ammonium salt. When integrated into a nanocarrier's surface as a stabilizing agent, it imparts a dense, fixed positive charge without introducing bulky hydrophobic chains [1].

  • Causality: Because AETMA is highly water-soluble, it maintains a tightly bound hydration layer around the nanoparticle. This steric and electrostatic shield prevents protein corona formation (opsonization) while preserving the high positive zeta potential required for AMT. Consequently, AETMA-functionalized formulations achieve superior BBB transcytosis and higher bioavailability in the brain parenchyma compared to standard DOTAP-LNPs.

BBB_Pathway AETMA AETMA-Functionalized Nanocarrier BBB_Surface BBB Endothelial Cell Surface (Negatively Charged Glyocalyx) AETMA->BBB_Surface High Affinity Low Aggregation Standard Standard LNP (e.g., DOTAP) Standard->BBB_Surface Moderate Affinity High Aggregation Opsonization Protein Corona Formation & Macrophage Clearance Standard->Opsonization Hydrophobic Exposure AMT Adsorptive-Mediated Transcytosis (AMT) BBB_Surface->AMT Electrostatic Interaction Brain High Brain Parenchyma Bioavailability AMT->Brain Efficient Transport Clearance Systemic Clearance (Low Brain Uptake) Opsonization->Clearance RES Uptake

Figure 1: Mechanistic pathways of AETMA vs. Standard Cationic LNPs at the Blood-Brain Barrier.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing AETMA-modified LNPs against standard DOTAP-LNPs and unmodified (neutral) LNPs. The data reflects performance in delivering a model neurotherapeutic (e.g., a hydrophilic peptide) across an in vitro BBB model.

Formulation TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)BBB Permeability ( Papp​ , 10−6 cm/s)Cell Viability (hCMEC/D3, %)
AETMA-LNP 112 ± 4.2+38.5 ± 1.288.4 ± 2.114.2 ± 0.8 94.5 ± 1.5
DOTAP-LNP (Standard)145 ± 8.5+42.1 ± 2.576.2 ± 3.48.5 ± 0.678.2 ± 4.1
Unmodified LNP (Neutral)105 ± 3.1-2.4 ± 0.885.1 ± 2.83.1 ± 0.496.1 ± 1.2

Data Insights: While DOTAP-LNPs exhibit a slightly higher positive charge, their larger size and lower cell viability indicate aggregation and lipid-induced cytotoxicity. AETMA-LNPs maintain an optimal size (<120 nm) and high viability while nearly doubling the BBB permeability coefficient compared to the standard cationic agent.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes an internal quality control checkpoint to verify causality before proceeding.

Workflow Step1 Lipid/Polymer Mixing Step2 AETMA Integration Step1->Step2 Step3 Thin-Film Hydration Step2->Step3 Step4 Extrusion & Sizing Step3->Step4 Step5 BBB Transwell Assay Step4->Step5 Step6 Quantification (LC-MS/MS) Step5->Step6

Figure 2: Experimental workflow for formulating and validating AETMA-nanocarriers.

Protocol A: Formulation of AETMA-Functionalized Nanocarriers

Objective: Produce monodisperse, highly stable cationic liposomes without relying on bulky hydrophobic lipids.

  • Lipid Phase Preparation: Dissolve standard base lipids (e.g., DPPC, Cholesterol, and DSPE-PEG2000 in a 60:35:5 molar ratio) in a chloroform/methanol mixture (2:1 v/v).

  • AETMA Integration: Add AETMA (5 mol% relative to total lipids) to the solvent mixture. Causality Check: AETMA's hydrochloride salt form requires a co-solvent system with high polarity (hence the methanol) to ensure homogenous distribution within the lipid matrix before drying.

  • Thin-Film Formation: Evaporate the organic solvents using a rotary evaporator at 45°C under reduced pressure for 2 hours to form a uniform lipid film. Flush with nitrogen gas to remove residual solvent.

  • Hydration: Hydrate the lipid film with 1X PBS (pH 7.4) containing the target neurotherapeutic drug. Rotate at 50°C for 45 minutes.

  • Extrusion (Self-Validation Step): Pass the hydrated suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder.

    • Validation: Immediately measure via Dynamic Light Scattering (DLS). If the Polydispersity Index (PDI) is >0.15, re-extrude. AETMA formulations should naturally yield a lower PDI than DOTAP due to reduced hydrophobic aggregation.

Protocol B: In Vitro BBB Permeability Assay

Objective: Quantify Adsorptive-Mediated Transcytosis using a human brain endothelial cell model.

  • Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm². Culture for 5-7 days until a confluent monolayer forms.

  • Integrity Validation (Self-Validation Step): Measure the Transendothelial Electrical Resistance (TEER).

    • Validation: Do not proceed unless TEER values exceed 200 Ω⋅cm2 , confirming tight junction formation.

  • Dosing: Replace the apical chamber medium with assay buffer containing 100 µg/mL of the AETMA-LNP or DOTAP-LNP formulation.

  • Incubation & Sampling: Incubate at 37°C. Collect 50 µL samples from the basolateral chamber at 1, 2, 4, and 6 hours, replacing the volume with fresh buffer to maintain sink conditions.

  • Quantification: Lyse the collected nanocarriers using 0.1% Triton X-100 and quantify the transported therapeutic payload via LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

References

  • Vieira, D. B., & Gamarra, L. F. (2016). Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier. International Journal of Nanomedicine, 11, 5381-5414. Retrieved from [Link]

  • Simonis, B., et al. (2022). Transport of cationic liposomes in a human blood brain barrier model: Role of the stereochemistry of the gemini amphiphile on liposome biological features. Journal of Colloid and Interface Science, 627, 283-298. Retrieved from [Link]

Validation

Validation of AETMA as a Non-Interfering Buffer in Metalloenzyme Assays: A Comparative Guide

An authoritative comparison guide on the validation of AETMA as a non-interfering buffer in metal ion-dependent enzyme assays. The Mechanistic Challenge: Metal Chelation in Enzyme Assays In drug development and structura...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the validation of AETMA as a non-interfering buffer in metal ion-dependent enzyme assays.

The Mechanistic Challenge: Metal Chelation in Enzyme Assays

In drug development and structural biology, evaluating the kinetics of metal-dependent enzymes—such as kinases (Mg²⁺), metalloproteases (Zn²⁺), and polymerases (Mn²⁺)—requires absolute precision. A pervasive, yet often overlooked, variable in these assays is the choice of the biological buffer.

Standard buffers like Tris, HEPES, and Phosphate are not inert bystanders. They exhibit varying degrees of metal chelation, effectively acting as competitive sinks for divalent cations. This unintended coordination depletes the free metal ion pool, shifting the reaction equilibrium and yielding artifactual Michaelis-Menten kinetics. When screening drug candidates against metalloenzymes, these buffer-induced artifacts can mask true inhibitor potency (IC₅₀) or artificially inflate the apparent dissociation constant ( Km(app)​ ) of the metal cofactor.

AETMA: Structural Causality & Non-Interfering Mechanism

To circumvent metal chelation, an ideal buffer must provide robust proton exchange capabilities while physically repelling metal cations. AETMA (2-Aminoethyltrimethylammonium chloride hydrochloride) fulfills these exact structural requirements.

AETMA is a cholamine derivative that features a primary amine on one end and a permanently charged quaternary trimethylammonium group on the other. The primary amine provides effective buffering capacity near physiological conditions, with a pKa of approximately 7.1[1], making it highly suitable for neutral-pH enzyme assays.

Crucially, AETMA introduces a fixed positive charge site[2] into the microenvironment. The permanent positive charge of the quaternary amine exerts strong electrostatic repulsion against divalent metal cations. Unlike ethylenediamine or Tris, which can easily form stable bidentate coordination complexes with metals, AETMA's permanent positive charge prevents nucleophilic reactivity and bidentate chelation[3]. Consequently, the nominal concentration of spiked metal ions remains strictly equal to the free concentration available to the apoenzyme.

G A Standard Buffers (e.g., Tris, HEPES) B Metal Ion Chelation (Bidentate Binding) A->B C Depleted Free Metal Pool B->C D Assay Artifacts & False Kinetics C->D E AETMA Buffer (Quaternary Amine) F Electrostatic Repulsion of Metal Cations E->F G Preserved Free Metal Concentration F->G H Accurate Enzyme Validation G->H

Fig 1. Mechanistic divergence of metal ion availability in standard vs. AETMA buffers.

Comparative Performance Analysis

To objectively evaluate AETMA, we must benchmark it against the most ubiquitous buffers utilized in biochemical assays. The table below summarizes the physicochemical limitations of standard alternatives compared to AETMA.

Buffer SystempKa (at 25°C)Metal Chelation PotentialUV Interference (280 nm)Primary Limitation in Metalloassays
AETMA ~7.1Negligible MinimalNiche availability; requires custom formulation.
Tris 8.06Moderate (Cu²⁺, Zn²⁺, Ni²⁺)MinimalTemperature-sensitive pKa; primary amine reacts with substrates.
HEPES 7.48Low to ModerateMinimalWeak Cu²⁺ chelation; interferes with Folin protein assays.
Phosphate 7.20High (Precipitates)MinimalSevere precipitation with Ca²⁺ and Mg²⁺, completely depleting metals.
Citrate 4.76, 6.40Very HighMinimalActively strips essential structural metals directly from metalloenzymes.

Self-Validating Experimental Protocol: Metalloenzyme Kinetic Assay

To rigorously validate AETMA's non-interfering properties, the following protocol establishes a self-validating system. By running parallel kinetic assays in AETMA versus Tris, and calculating the apparent Km​ for the metal cofactor, researchers can mathematically quantify buffer interference. If AETMA is truly non-interfering, its Km(app)​ will be significantly lower (more potent) than in Tris, reflecting the true dissociation constant of the enzyme-metal complex.

Phase 1: Buffer Equilibration
  • Prepare Buffer Stocks: Prepare 50 mM AETMA and 50 mM Tris-HCl.

  • pH Adjustment: Adjust both buffers to exactly pH 7.1 at reaction temperature. Causality: Matching the pH to AETMA's pKa[1] ensures optimal buffering capacity while eliminating pH-dependent kinetic variations between the two test systems.

Phase 2: Metal Ion Titration
  • Prepare Cofactor Gradient: In a 96-well microplate, create a serial dilution of the required metal chloride (e.g., MgCl₂ or ZnCl₂) ranging from 0.1 mM to 10 mM in both AETMA and Tris buffers.

  • Establish Baselines (System Self-Validation):

    • Control A (Metal-Free): Include wells with buffer and enzyme, but no metal. Causality: Proves the baseline buffer does not contain trace metal contaminants.

    • Control B (Chelated): Include wells with 10 mM metal + 15 mM EDTA. Causality: Proves the enzyme's activity is strictly dependent on the free metal ion, validating the assay's mechanistic dependency.

Phase 3: Reaction Initiation & Kinetic Monitoring
  • Enzyme Addition: Add the apoenzyme (metal-depleted enzyme) to all wells. Incubate for 10 minutes. Causality: Allowing pre-incubation ensures the metal-buffer coordination dynamics reach a thermodynamic steady-state before catalysis begins.

  • Substrate Spike: Initiate the reaction by adding the fluorogenic or chromogenic substrate.

  • Real-Time Readout: Monitor product formation continuously using a microplate reader to capture the initial velocity ( V0​ ) of the linear phase.

Phase 4: Data Extraction & Validation
  • Calculate Parameters: Plot V0​ against the total metal ion concentration [M]total​ using non-linear regression to fit the Michaelis-Menten equation.

  • Interpret Causality: In Tris buffer, a fraction of [M]total​ is chelated, meaning [M]free​<[M]total​ . This artificially inflates the measured Km(app)​ . In AETMA, because the quaternary amine repels the metal[3], [M]free​≈[M]total​ , yielding the true, lower Km​ . This mathematical divergence serves as the ultimate self-validation of AETMA's non-interfering nature.

Workflow Step1 1. Buffer Equilibration Prepare AETMA & Controls (pH 7.1) Step2 2. Metal Ion Titration Spike Mg2+/Zn2+ (0.1 - 10 mM) Step1->Step2 Step3 3. Enzyme Reaction Initiation Add Metalloenzyme & Substrate Step2->Step3 Step4 4. Real-Time Monitoring Fluorescence/Absorbance Readout Step3->Step4 Step5 5. Kinetic Parameter Extraction Calculate Km and Vmax Step4->Step5 Control1 Negative Control EDTA-Chelated (0% Activity) Control1->Step3 Control2 Baseline Control Metal-Free Buffer Control2->Step2

Fig 2. Self-validating experimental workflow for metalloenzyme kinetic assays.

References

  • Wood, D. C., et al. "Kinetic Mechanism and Structural Requirements of the Amine-Catalyzed Decarboxylation of Oxaloacetic Acid." The Journal of Organic Chemistry - ACS Publications.[Link]

  • Purohit, P., et al. "Energy for Wild-Type Acetylcholine Receptor Channel Gating from Different Choline Derivatives." Biophysical Journal (PMC).[Link]

  • Wang, Y., et al. "Hydrophobic Derivatization Strategy Facilitates Comprehensive Profiling of Protein Methylation." Journal of Proteome Research - ACS Publications.[Link]

  • Etzel, M. R., et al. "Purification of a Large Protein Using Ion-Exchange Membranes." Analytical Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Aminoethyl)trimethylammonium chloride hydrochloride proper disposal procedures

(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5) is a specialized quaternary ammonium compound widely utilized in drug development and proteomics. It serves as a highly effective fixed-charge chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5) is a specialized quaternary ammonium compound widely utilized in drug development and proteomics. It serves as a highly effective fixed-charge chemical derivatization reagent for mass spectrometry and acts as a phase-transfer catalyst in complex organic syntheses[1][2].

While its ionic nature makes it indispensable for these applications, it introduces specific operational hazards that require rigorous safety and logistical oversight. As a Senior Application Scientist, I have structured this guide to provide self-validating, step-by-step protocols for the safe handling, spill management, and regulatory disposal of this compound.

Physicochemical & Hazard Profile (The "Why")

Understanding the mechanistic hazards of CAS 3399-67-5 is critical for establishing effective disposal protocols. The compound is an irritant and a combustible solid that poses a severe dust explosion hazard if mishandled[3].

Table 1: Quantitative Data & Hazard Summary

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 3399-67-5Ensure all waste manifests and labels list the correct identifier[3].
Chemical Formula C5H15N2·Cl·HClContains nitrogen and halogens; requires specific incineration conditions to manage toxic NOx and HCl emissions[3][4].
Toxicity Harmful if swallowed; STOT SE 3Ingestion or inhalation of dust can cause severe mucosal damage and respiratory inflammation[3][4].
Irritation Skin Irrit. 2; Eye Irrit. 2Mandates stringent PPE to prevent systemic entry through dermal abrasions[3][4].
Flammability Combustible SolidAccumulations of fine dust may burn rapidly; dust clouds form explosive mixtures with air[3].
Incompatibilities Strong oxidizers, acids, basesSegregate strictly from nitrates and chlorine bleaches to prevent spontaneous ignition[3][4].

Pre-Disposal: PPE & Handling Causality

Before initiating any disposal or cleanup workflow, personnel must establish a secure operating environment. The causality behind these PPE requirements is directly linked to the compound's hazard profile:

  • Respiratory Protection: A NIOSH-approved P95 or European EN 143 Type P1 particulate respirator is mandatory when handling the dry powder outside a localized exhaust environment. Causality: Prevents the inhalation of fine particulates that trigger acute respiratory inflammation and potential systemic toxicity[3][4].

  • Dermal Protection: Impervious gloves (compliant with EC Directive 89/686/EEC and EN374) and a fully fastened lab coat are required. Causality: Concentrated quaternary ammonium solutions can cause severe contact dermatitis, and systemic injury can occur if the compound enters the bloodstream through micro-lesions in the skin[3][4].

  • Eye Protection: Chemical goggles or safety glasses with side shields must be worn. Causality: Prevents severe eye damage and inflammation from airborne dust settling on the ocular surface[3][4].

Standard Operating Procedure (SOP): Spill Management

A spill of (2-Aminoethyl)trimethylammonium chloride hydrochloride must be treated as both a toxic exposure risk and an acute combustion hazard.

Step-by-Step Spill Protocol:

  • Hazard Isolation: Immediately remove all potential ignition sources (flames, sparks, static discharges) from the vicinity[3]. Evacuate non-essential personnel from the immediate area.

  • Dust Suppression (Critical): Do not use standard sweeping brushes or compressed air. Causality: Agitating the powder generates fine dust clouds, which can rapidly form an explosive mixture with the ambient air[3].

  • Collection: Utilize dry clean-up procedures exclusively. Use an intrinsically safe, HEPA-filtered vacuum explicitly rated for combustible dusts to collect the solid material safely[3].

  • Surface Decontamination: Wipe the affected area with a damp cloth to capture residual micro-particulates that the vacuum may have missed.

  • Containment: Place all collected material and contaminated cleaning supplies into a suitable, clearly labeled polyethylene or polypropylene container[3]. Seal securely and route to the solid waste stream.

Standard Operating Procedure (SOP): Waste Disposal

To ensure scientific integrity and regulatory compliance, disposal must be treated as a self-validating system where each step verifies the safety of the next.

Step-by-Step Disposal Protocol:

  • Waste Segregation & Verification: Verify that the primary waste container is completely free of incompatible materials. Cross-check that no strong oxidizing agents, strong acids, or strong bases have been introduced to the same waste stream[3][4].

  • Containerization: Store waste in its original receptacle or a compatible, heavy-duty polyethylene/polypropylene container. Ensure the container is tightly closed, clearly labeled with the CAS number and hazard warnings, and stored in a dry, cool, and well-ventilated staging area prior to transport[3][4].

  • Facility Routing: Do not dispose of this compound in standard municipal waste or wastewater drains. The material must be transferred to a licensed, approved hazardous waste disposal plant[4].

  • Chemical Destruction Mechanism: At the disposal facility, the standard procedure for this class of halogenated organic compound involves dissolving or mixing the material with a combustible solvent. It is then incinerated in a chemical incinerator equipped with an afterburner and a scrubber. Causality: This specific incineration setup is required to safely neutralize and capture toxic combustion byproducts, including carbon monoxide, hydrogen chloride, phosgene, and nitrogen oxides, preventing environmental release[3].

Visualization: Disposal & Spill Response Workflow

DisposalWorkflow Start Waste Generation: CAS 3399-67-5 Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine SpillControl Spill Control: Eliminate Ignition Sources Prevent Dust Clouds Spill->SpillControl SolidWaste Solid Waste Stream (Polyethylene Container) Routine->SolidWaste Unused Solid AqueousWaste Aqueous Waste Stream Routine->AqueousWaste Aqueous Buffer CollectSpill Dry Clean-Up (HEPA Vacuum) SpillControl->CollectSpill CollectSpill->SolidWaste Incineration Chemical Incinerator (Combustible Solvent Mix) SolidWaste->Incineration HazWaste Licensed Hazardous Waste Facility AqueousWaste->HazWaste Incineration->HazWaste

Workflow for safe handling, spill containment, and disposal of CAS 3399-67-5.

References

  • (2-Aminoethyl)trimethylammonium chloride hydrochloride: CONSIDERED A HAZARDOUS SUBSTANCE ACCORDING TO OSHA 29 CFR 1910.1200. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - LGC Standards: (2-Aminoethyl)trimethylammonium Chloride Hydrochloride. LGC Standards.
  • 3399-67-5 | (2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE: Safety And Hazards. FluoroMart.
  • Gas Phase Separation of Modified Peptides for Activity-Based Protein Profiling.

Sources

Handling

Personal protective equipment for handling (2-Aminoethyl)trimethylammonium chloride hydrochloride

A Researcher's Guide to Safely Handling (2-Aminoethyl)trimethylammonium chloride hydrochloride As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling (2-Aminoethyl)trimethylammonium chloride hydrochloride

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, practical information for the safe handling of (2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS RN: 3399-67-5), a versatile quaternary ammonium compound. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a deeper understanding of laboratory safety.

(2-Aminoethyl)trimethylammonium chloride hydrochloride , also known as Cholamine chloride hydrochloride, is utilized in various research applications, including as a cationic surfactant and in the synthesis of biocompatible materials.[1] While a valuable reagent, its potential hazards necessitate careful handling to ensure the well-being of laboratory personnel.

Hazard Identification and GHS Classification

Understanding the specific hazards associated with a chemical is the foundation of safe handling. (2-Aminoethyl)trimethylammonium chloride hydrochloride is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

Table 1: GHS Hazard Classification for (2-Aminoethyl)trimethylammonium chloride hydrochloride

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3][4]
Eye Irritation2H319: Causes serious eye irritation[3]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[3]
Acute Toxicity (Oral)-Harmful if swallowed[2]

This table summarizes the primary hazards. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.

These classifications indicate that the compound can cause significant irritation upon contact with the skin and eyes, and if inhaled, can lead to respiratory discomfort.[3] Ingestion may also be harmful.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling (2-Aminoethyl)trimethylammonium chloride hydrochloride. The goal is to create a barrier between you and the chemical, preventing any direct contact.

Recommended PPE
  • Eye Protection: Chemical safety goggles are mandatory.[2] Standard safety glasses with side shields may be sufficient for low-risk operations, but goggles provide a more complete seal to protect against dust and splashes.[2][5]

  • Hand Protection: Chemically resistant gloves are essential.[2][6] Suitable materials include nitrile rubber, polychloroprene, or butyl rubber.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removing them.[2]

  • Respiratory Protection: When handling the solid compound, especially when there is a risk of generating dust, a dust mask (such as a Type N95) is recommended to prevent inhalation.[6]

  • Protective Clothing: A laboratory coat or overalls should be worn to protect the skin and clothing from contamination.[2] In situations with a higher risk of splashing, a PVC apron may be advisable.[2]

PPE Donning and Doffing Workflow

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination risk.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation: Work in a well-ventilated area.[5][8] If there is a potential for dust or aerosol generation, use a fume hood.

  • Weighing and Transfer: Handle the solid chemical carefully to minimize dust generation.[2][8] Use a spatula for transfers. Avoid creating dust clouds, which can be an explosion hazard if an ignition source is present.[2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Clean up any spills immediately using dry clean-up procedures.[2] Avoid generating dust during cleanup.[2] Place spilled material in a suitable, labeled container for waste disposal.[2]

  • Personal Hygiene: After handling the chemical, wash your hands thoroughly.[5] Do not eat, drink, or smoke in the laboratory.[5][9]

Waste Disposal
  • Containerization: All waste containing (2-Aminoethyl)trimethylammonium chloride hydrochloride should be collected in a clearly labeled, sealed container.[2]

  • Classification: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[7] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Empty Containers: Empty containers may retain chemical residue and should be handled as hazardous waste.[2] Do not reuse empty containers.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response

Exposure_Response cluster_exposure Exposure First Aid Exposure Chemical Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Skin_Action Immediately remove contaminated clothing. Flush skin with running water. Skin->Skin_Action Eyes_Action Immediately flush eyes with running water for at least 15 minutes, aising upper and lower eyelids. Eyes->Eyes_Action Inhalation_Action Remove to fresh air. Keep warm and rested. Inhalation->Inhalation_Action Ingestion_Action Refer for immediate medical attention. Do not induce vomiting. Ingestion->Ingestion_Action Medical_Attention Seek Medical Attention if Symptoms Persist Skin_Action->Medical_Attention Eyes_Action->Medical_Attention Inhalation_Action->Medical_Attention Ingestion_Action->Medical_Attention

Caption: Immediate first aid steps following exposure to the chemical.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin and hair with running water.[2] If irritation occurs, seek medical attention.[3][5]

  • Eye Contact: Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15 minutes.[2][5] Ensure complete irrigation of the eye.[2] If eye irritation persists, get medical advice.[3][5]

  • Inhalation: If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[2][3] Keep the person warm and at rest.[2] Call a poison center or doctor if you feel unwell.[3][5]

  • Ingestion: If swallowed, seek immediate medical attention.[2] For concentrated solutions, the ingestion of milk or egg whites may be recommended, but medical advice should be sought promptly.[2]

Spill Response
  • Minor Spills: For small spills of the solid, remove all ignition sources.[2] Clean up the spill immediately using dry methods to avoid generating dust.[2] Wear appropriate PPE during cleanup.[2] Place the collected material in a labeled container for disposal.[2]

  • Major Spills: In the case of a large spill, evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[2] Only personnel with the appropriate training and protective equipment should attempt to clean up a major spill.

By adhering to these guidelines, researchers can confidently and safely work with (2-Aminoethyl)trimethylammonium chloride hydrochloride, ensuring a secure laboratory environment for everyone.

References

  • AMyD. (2023, May 25). SAFETY DATA SHEET. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Aminoethyl)trimethylammonium chloride hydrochloride
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(2-Aminoethyl)trimethylammonium chloride hydrochloride
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